Isomaltitol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERLAGPUMNYUCK-YJOKQAJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074571 | |
| Record name | 6-O-alpha-D-Glucopyranosyl-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white, slightly hygroscopic, crystalline mass. | |
| Record name | ISOMALT | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water, very slightly soluble in ethanol. | |
| Record name | ISOMALT | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
534-73-6, 64519-82-0 | |
| Record name | Isomaltitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomaltitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucitol, 6-O-.alpha.-D-glucopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-O-alpha-D-Glucopyranosyl-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-O-α-D-glucopyranosyl-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOMALTITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFA026JZX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isomalt | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Physicochemical properties of Isomaltitol for research
An In-depth Technical Guide to the Physicochemical Properties of Isomaltitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as Isomalt, is a sugar alcohol (polyol) used extensively in the pharmaceutical and food industries as a sugar substitute.[1] It is an equimolar mixture of two diastereomeric disaccharides: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[2] Produced in a two-stage process from sucrose, this compound offers high stability, low hygroscopicity, and a favorable safety profile, making it a versatile excipient in various formulations, including oral dosage forms like chewable tablets and lozenges, as well as a carrier for liquid active pharmaceutical ingredients (APIs).[2] Its metabolic properties, characterized by slow absorption and minimal impact on blood glucose and insulin levels, further enhance its utility in formulations for a broad patient population.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to research and drug development.
Core Physicochemical Properties
The functional performance of this compound in pharmaceutical applications is dictated by its unique physicochemical characteristics. These properties are summarized in the tables below.
General and Thermal Properties
This compound's high thermal stability is a key advantage, allowing it to withstand processing at elevated temperatures without degradation or caramelization. Its defined melting range and glass transition temperature are critical parameters for processes like melt granulation and in ensuring the stability of amorphous solid dispersions.
| Property | Value | References |
| Appearance | White, odorless, crystalline mass or powder | [2] |
| Chemical Formula | C₁₂H₂₄O₁₁ | |
| Molecular Weight | 344.31 g/mol | |
| Sweetness | 0.45 - 0.65 times that of sucrose | |
| Melting Range | 145 - 150 °C | |
| Glass Transition (Tg) | ~60 °C (for the amorphous, glassy state) | |
| Heat of Solution | -39.4 kJ/kg (slight cooling effect) | |
| Caloric Value | ~2 kcal/g (9 kJ/g) |
Solubility and Solution Properties
This compound's solubility is temperature-dependent. It is freely soluble in water, with solubility increasing at higher temperatures, but only sparingly soluble in organic solvents like ethanol. This characteristic is crucial for crystallization, granulation, and formulation of liquid dosage forms.
| Property | Value | References |
| Solubility in Water | ~24.5% (w/w) at Room Temperature | |
| Solubility in Ethanol | Sparingly/Very slightly soluble | |
| Hygroscopicity | Low; does not significantly absorb water until >85% Relative Humidity (RH) at 25°C | |
| Viscosity of Aqueous Solutions | Viscosity increases with concentration. Molten Isomalt has a lower viscosity than molten sucrose. |
Metabolic Fate of this compound
Unlike traditional sugars, this compound is incompletely and slowly absorbed in the small intestine. The unabsorbed portion proceeds to the large intestine where it is largely fermented by gut microbiota into short-chain fatty acids (SCFAs), gases, and energy. This metabolic pathway is the basis for its low caloric value and low glycemic index.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound. The following sections outline standard protocols for determining its key properties.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure thermal transitions such as melting point (Tm) and glass transition temperature (Tg).
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.
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Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
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Measurement Program:
-
Place the sample and reference pans into the DSC cell.
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Equilibrate the cell at a starting temperature (e.g., 25 °C).
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Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 180 °C). This scan determines the melting temperature (Tm) from the peak of the endothermic event.
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Hold at the high temperature for a few minutes to ensure complete melting.
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Cool the sample rapidly (e.g., at 20-50 °C/min) to a sub-ambient temperature (e.g., -20 °C) to quench it into an amorphous state.
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Heat the amorphous sample again at the same rate (10 °C/min) to 180 °C. The glass transition (Tg) is observed as a step change in the heat flow curve in this second heating scan.
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Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of melting, and the midpoint of the step change for the glass transition.
Solubility Determination by Gravimetric Method
This method determines the concentration of a solute in a saturated solution at a specific temperature.
Methodology:
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System Setup: Place a sufficient amount of solvent (e.g., deionized water) in a jacketed glass vessel maintained at a constant temperature (e.g., 25 °C) by a circulating water bath.
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Saturation: Add an excess amount of this compound to the solvent while stirring continuously. Continue stirring for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached, which is indicated by the presence of undissolved solid.
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Sampling: Stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated pipette to prevent premature crystallization.
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Evaporation: Transfer the aliquot into a pre-weighed, dry evaporating dish. Record the total weight.
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Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 105 °C) until a constant weight is achieved.
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Calculation: Cool the dish in a desiccator and weigh it. The mass of the dissolved this compound is the final weight of the dish minus the initial tare weight. Calculate the solubility in terms of g/100 mL or g/100 g of solvent.
Hygroscopicity Classification
Hygroscopicity testing evaluates the tendency of a material to absorb atmospheric moisture. The European Pharmacopoeia (Ph. Eur.) method is a common standard.
Methodology:
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Sample Pre-treatment: Dry the this compound sample to a constant weight under defined conditions (e.g., 40 °C in a vacuum oven) to establish a dry reference state.
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Controlled Environment: Prepare a desiccator containing a saturated solution of ammonium chloride to maintain a constant relative humidity of approximately 80% RH at 25 °C.
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Exposure: Place a known weight of the pre-dried this compound in a tared container within the desiccator.
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Measurement: Store the setup at 25 °C for 24 hours. After the exposure period, re-weigh the sample.
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Classification: Calculate the percentage increase in weight. Classify the hygroscopicity based on the Ph. Eur. criteria:
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Non-hygroscopic: < 0.2% weight increase.
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Slightly hygroscopic: ≥ 0.2% and < 2% weight increase.
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Hygroscopic: ≥ 2% and < 15% weight increase.
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Very hygroscopic: ≥ 15% weight increase.
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Conclusion
This compound possesses a valuable combination of physicochemical properties, including high thermal stability, low hygroscopicity, and a well-defined thermal behavior, making it an exceptionally stable and versatile excipient for pharmaceutical development. Its unique metabolic profile further broadens its applicability. A thorough understanding and characterization of these properties, using standardized experimental protocols as outlined in this guide, are critical for optimizing formulation design, ensuring manufacturing robustness, and achieving desired product performance and stability.
References
An In-depth Technical Guide to the Enzymatic Synthesis of Isomaltitol from Sucrose
For Researchers, Scientists, and Drug Development Professionals
Isomaltitol, commercially known as Isomalt, is a sugar alcohol (polyol) widely utilized as a sugar substitute in the food and pharmaceutical industries.[1][2] Its appeal lies in its sugar-like physical properties, low caloric value (approximately 2 kcal/g), non-cariogenic nature, and low glycemic index, making it suitable for diabetic-friendly and low-calorie formulations.[1][3][4] this compound is a mixture of two stereoisomers: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM). The production of this compound from sucrose is a robust two-step process involving an initial enzymatic isomerization followed by a chemical hydrogenation. This guide provides a detailed technical overview of this synthesis pathway.
Step 1: Enzymatic Isomerization of Sucrose to Isomaltulose
The foundational step in producing this compound is the conversion of sucrose into its structural isomer, isomaltulose (also known as Palatinose). This bioconversion is catalyzed by the enzyme Sucrose Isomerase (SIase), systematically named sucrose glucosylmutase (EC 5.4.99.11). The enzyme rearranges the α-1,2-glycosidic bond between the glucose and fructose moieties in sucrose to an α-1,6-glycosidic linkage, forming isomaltulose.
This enzymatic approach is favored over chemical synthesis due to its high specificity and milder reaction conditions. Sucrose isomerases are sourced from a variety of microorganisms, with extensive research focused on optimizing their production and application, including the use of immobilized enzymes or whole cells to enhance stability, reusability, and reduce production costs.
Various microorganisms are known to produce sucrose isomerase with high efficiency. The choice of microorganism and the reaction conditions significantly impact the conversion yield and the formation of byproducts such as trehalulose, glucose, and fructose.
| Microbial Source | Enzyme/Cell State | Substrate Conc. (g/L) | Temp. (°C) | pH | Conversion Rate/Yield | Reference |
| Pantoea dispersa (PdSIaseΔ32-V300D/D330T) | Purified Enzyme | 800 | 35 | 6.0 | ~93.6% yield (561.6 g/L isomaltulose from 600 g/L sucrose) | |
| Erwinia sp. Ejp617 | Recombinant E. coli | 300 | 40 | 6.0 | 80.3% yield (240.9 g/L isomaltulose) | |
| Raoultella terrigena (Pal-2) | Purified Recombinant Enzyme | 400 | 40 | 5.5 | 81.7% conversion | |
| Raoultella terrigena (Mutant H481P) | Purified Recombinant Enzyme | 400 | 40 | 5.5 | 92.4% conversion | |
| Serratia plymuthica AS9 | Not specified | Not specified | Not specified | Not specified | 72.6% conversion | |
| Immobilized SIase | Immobilized Enzyme | 800 (pretreated beet molasses) | 40 | 5.5 | 94% yield (446.4 g/L isomaltulose) | |
| Immobilized E. coli cells | Immobilized Recombinant Cells | Not specified (cane molasses) | Not specified | Not specified | 94% yield (240 g/L isomaltulose) |
This protocol provides a general methodology for the enzymatic conversion of sucrose to isomaltulose using a purified recombinant sucrose isomerase.
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Enzyme Preparation:
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Express the sucrose isomerase gene (e.g., from Raoultella terrigena) in a suitable host like E. coli.
-
Purify the recombinant enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).
-
Determine the enzyme activity. One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of isomaltulose per minute under standard assay conditions.
-
-
Reaction Mixture Preparation:
-
Prepare a high-concentration sucrose solution (e.g., 400-800 g/L) in a suitable buffer (e.g., 50 mM citrate-Na₂HPO₄ buffer).
-
Adjust the pH of the substrate solution to the enzyme's optimum (e.g., pH 5.5-6.0).
-
-
Enzymatic Reaction:
-
Add the purified sucrose isomerase to the sucrose solution. The optimal enzyme dosage may vary, a typical starting point is 15-25 U per gram of sucrose.
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Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35-40 °C) with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., every 1-2 hours).
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-
Reaction Termination and Analysis:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).
-
Analyze the composition of the reaction mixture (sucrose, isomaltulose, glucose, fructose) using High-Performance Liquid Chromatography (HPLC).
-
Caption: Enzymatic conversion of sucrose to isomaltulose.
Step 2: Catalytic Hydrogenation of Isomaltulose to this compound
The second step involves the chemical reduction of the ketose group in isomaltulose to a hydroxyl group, yielding this compound. This is achieved through catalytic hydrogenation. The process reduces isomaltulose to a mixture of two isomeric sugar alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM). This equimolar mixture is what is known as Isomalt. The ratio of these two isomers can be influenced by the choice of catalyst and reaction conditions.
The hydrogenation of isomaltulose is typically performed using a metal catalyst under controlled temperature and pressure. Raney nickel is a commonly used catalyst, although others like ruthenium (Ru) have also been employed.
| Catalyst | Substrate Conc. (wt%) | Temp. (°C) | Pressure (MPa / atm) | pH | Product Composition | Reference |
| Raney Nickel | 30-50% | 100-130 | 5-13 MPa | 6.5-8.5 | 84-92% Isomalt, 6-10% Sorbitol, 1-2% Mannitol | |
| Ru and/or Ni on inert support | 20-50% | 80-130 | < 50 atm | 3-8 | GPM:GPS ratio between 38:62 and 62:38 | |
| Skeletal Nickel & Nickel-Copper mixture | Not specified | 110-120 | 0.5-0.7 MPa | 5.0-6.0 | High conversion rate | |
| Nickel, Nickel Oxide, Tungsten Oxide | Not specified | Elevated | ~50-450 bar | Not specified | Favors GPM over GPS |
This protocol outlines a general procedure for the hydrogenation of an isomaltulose solution.
-
Preparation of Isomaltulose Solution:
-
Start with the aqueous solution of isomaltulose obtained from the enzymatic step. If necessary, purify it via decolorization and ion exchange.
-
Adjust the concentration of the isomaltulose solution to the desired range (e.g., 30-50% w/v).
-
Adjust the pH of the solution to the optimal range for the chosen catalyst (e.g., pH 6.5-8.5 for Raney nickel).
-
-
Hydrogenation Reaction:
-
Charge a high-pressure reactor (autoclave) with the isomaltulose solution and the catalyst (e.g., Raney nickel, typically 5-15% of the dry substrate weight).
-
Seal the reactor and purge it with hydrogen gas to remove air.
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Pressurize the reactor with hydrogen to the target pressure (e.g., 5-13 MPa).
-
Heat the reactor to the desired temperature (e.g., 100-130 °C) while stirring.
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Maintain these conditions until the reaction is complete, which can be monitored by the cessation of hydrogen uptake. The reaction time is typically a few hours.
-
-
Product Recovery and Purification:
-
After the reaction, cool the reactor and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
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The resulting this compound solution can be further purified by ion exchange and chromatography to remove byproducts like sorbitol and mannitol and achieve the desired purity.
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The purified solution can then be concentrated and crystallized to obtain solid this compound.
-
Caption: Catalytic hydrogenation of isomaltulose to this compound.
Overall Synthesis Workflow
The entire process from sucrose to purified this compound involves a sequence of enzymatic conversion, chemical reaction, and purification steps.
Caption: Overall workflow for this compound synthesis from sucrose.
References
Isomaltitol diastereomers: 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS).
An In-depth Technical Guide to Isomaltitol Diastereomers: 1,1-GPM and 1,6-GPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomalt is a widely utilized sugar substitute composed of an equimolar mixture of two diastereomeric disaccharide alcohols: 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) .[1] These compounds are derived from sucrose in a two-stage process involving enzymatic transglucosylation to isomaltulose, followed by catalytic hydrogenation.[2] The resulting mixture possesses sugar-like physical properties but offers significant physiological advantages, including a low caloric value of approximately 2 kcal/g, a negligible impact on blood glucose and insulin levels, and non-cariogenic (tooth-friendly) properties.[3][4] These characteristics make 1,1-GPM and 1,6-GPS highly valuable in the food industry for sugar-free products and in the pharmaceutical sector as excipients in solid dosage forms.[3] This guide provides a detailed technical overview of their properties, synthesis, analysis, and biological fate.
Physicochemical Properties
The distinct properties of 1,1-GPM and 1,6-GPS, alongside their combined form in Isomalt, are critical for their application. While they share the same chemical formula and molecular weight, their structural differences as diastereomers lead to variations in physical characteristics such as melting point and solubility.
Table 1: Physicochemical Data of this compound Diastereomers
| Property | 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) | 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) |
| Synonyms | Glucosylmannitol, Palatinit GPM | Glucosylsorbitol, this compound, Palatinit GPS |
| Molecular Formula | C₁₂H₂₄O₁₁ | C₁₂H₂₄O₁₁ |
| Molecular Weight | 344.31 g/mol | 344.31 g/mol |
| CAS Number | 20942-99-8 | 534-73-6 |
| Appearance | White to off-white crystalline solid | White solid |
| Melting Point | ~162°C (dihydrate form) | 165.5 - 167°C |
| Hygroscopicity | Known to be hygroscopic | Isomalt is generally low-hygroscopic |
| Sweetness | Isomalt has a sweetening power of 0.45-0.6 relative to sucrose. | Isomalt has a sweetening power of 0.45-0.6 relative to sucrose. |
Manufacturing Process
The industrial production of isomalt (the mixture of 1,1-GPM and 1,6-GPS) is a robust two-stage process starting from sucrose.
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Enzymatic Rearrangement: Sucrose is first converted into the reducing disaccharide isomaltulose (palatinose) through enzymatic rearrangement using isomaltulose synthase.
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Catalytic Hydrogenation: The isomaltulose is then hydrogenated, typically using a Raney nickel catalyst. This step reduces the glucose moiety of isomaltulose to a mixture of sorbitol and mannitol, resulting in the formation of 1,6-GPS and 1,1-GPM.
The process yields an agglomerate of the two components, consisting of discrete crystallites of 1,1-GPM dihydrate, anhydrous 1,1-GPM, and anhydrous 1,6-GPS.
Experimental Protocols
Accurate identification and quantification of 1,1-GPM and 1,6-GPS are essential for quality control. Thin-Layer Chromatography (TLC) is used for identification, while High-Performance Liquid Chromatography (HPLC) is employed for precise assay.
Protocol: Thin-Layer Chromatography (TLC) for Identification
This method allows for the qualitative identification of 1,1-GPM and 1,6-GPS in a sample.
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Stationary Phase: TLC plates coated with Kieselgel 60 F254 (0.2 mm layer).
-
Reference Solution: An aqueous solution containing known standards of Sorbitol, Mannitol, 1,1-GPM, and 1,6-GPS (e.g., 500 mg of each in 100 ml of water).
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Test Solution: An aqueous solution of the sample (e.g., 500 mg in 100 ml of water).
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Mobile Phase (Solvent Systems):
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Solvent A: Isopropanol : n-butanol : aqueous boric acid (25 mg/ml) : acetic acid : propionic acid (50:30:20:2:16 v/v).
-
Solvent B: Ethyl acetate : pyridine : water : acetic acid : propionic acid (50:50:10:5:5 v/v).
-
-
Procedure:
-
Apply approximately 0.3 µl of the reference and test solutions to the TLC plate.
-
Dry the spots with warm air.
-
Develop the plate to a height of 10 cm in a chamber saturated with either Solvent A or B.
-
Dry the plate in warm air.
-
Detection:
-
Dip the plate for ~3 seconds in Detecting Solution I (0.1% Na-metaperiodate in water).
-
Dry the plate completely in hot air.
-
Dip the plate for ~3 seconds in Detecting Solution II (ethanol : sulfuric acid : anisaldehyde : acetic acid; 90:5:1:1 v/v).
-
Dry in hot air until colored spots become visible.
-
-
-
Expected Results: The principal spots from the test solution should match the Rf values and color of the 1,1-GPM and 1,6-GPS standards. Approximate Rf values are:
-
With Solvent A: GPM (Rf ≈ 0.28, blue-grey), GPS (Rf ≈ 0.25, blue-grey).
-
With Solvent B: GPM (Rf ≈ 0.16, blue-grey), GPS (Rf ≈ 0.16, blue-grey).
-
Protocol: High-Performance Liquid Chromatography (HPLC) for Assay
This method is used for the quantitative determination of 1,1-GPM and 1,6-GPS content.
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Column: Strong cation-exchange resin (calcium form), e.g., packing L19, 7.8-mm × 30-cm.
-
Guard Column: A compatible guard column (e.g., 4.6-mm x 3-cm; packing L19) is recommended.
-
Mobile Phase: Degassed water.
-
Flow Rate: Approximately 0.5 mL/min.
-
Column Temperature: 80 ± 3°C.
-
Detector: Refractive Index (RI), maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: 20 µL.
-
Standard & Sample Preparation: Prepare standard solutions of USP Isomalt RS and the test sample in water at a known concentration (e.g., 5-10 mg/mL).
-
System Suitability: The system is suitable if the resolution between the 1,1-GPM and 1,6-GPS peaks is not less than 2.0.
-
Analysis: Inject the standard and sample solutions. Calculate the percentage of 1,1-GPM and 1,6-GPS in the sample by comparing the peak responses from the sample solution with those from the standard solution.
Metabolism and Biological Fate
The low digestibility of 1,1-GPM and 1,6-GPS is central to their health benefits.
-
Small Intestine: Upon oral ingestion, a portion of the isomalt is partially and slowly hydrolyzed by brush border enzymes in the small intestine. Studies in pigs have shown that between 30% and 43% of consumed isomalt is digested in the small intestine. This slow hydrolysis is responsible for the low glycemic and insulinemic response.
-
Large Intestine: The majority of the ingested isomalt passes undigested into the large intestine. Here, it is fermented by the resident gut microbiota, such as Bifidobacteria. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate, which serve as an energy source for colonocytes and have other systemic health benefits.
-
Absorption and Excretion: The final hydrolysis products (glucose, sorbitol, mannitol) and the SCFAs from fermentation are absorbed. The slow release of glucose contributes to the low caloric value. Unabsorbed portions and metabolites are excreted.
Biological Activities and Applications
The unique chemical and metabolic properties of 1,1-GPM and 1,6-GPS underpin their wide-ranging applications.
Table 2: Summary of Biological Activities and Applications
| Area | Activity / Application | Rationale & Benefits |
| Food & Confectionery | Sugar substitute, bulking agent, anti-caking agent, glazing agent. | Provides bulk and a sugar-like texture. Low hygroscopicity prevents stickiness in hard candies. Resists crystallization, making it ideal for sugar sculpture. |
| Pharmaceuticals | Tableting excipient (filler, binder). | Acts as a stable, non-reactive filler for solid dosage forms. Can improve the stability of active pharmaceutical ingredients. |
| Nutraceuticals & Health | Prebiotic: Promotes beneficial gut bacteria (Bifidobacteria). | Fermentation by gut microbiota supports a healthy gut environment. May increase the production of beneficial SCFAs. |
| Low Glycemic/Insulinemic: Suitable for diabetic diets. | Slow and incomplete digestion leads to minimal impact on blood sugar and insulin levels. | |
| Non-Cariogenic: Does not promote tooth decay. | Oral bacteria cannot readily metabolize it to produce the acids that cause cavities. |
Conclusion
The this compound diastereomers, 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS), are versatile compounds with significant utility in the food, pharmaceutical, and nutraceutical industries. Their distinct physicochemical properties, combined with their unique metabolic fate characterized by slow intestinal hydrolysis and subsequent microbial fermentation, provide a combination of technological functionality and tangible health benefits. For researchers and developers, a thorough understanding of their synthesis, analytical characterization, and biological interactions is key to leveraging their full potential in creating innovative and health-conscious products.
References
- 1. Isomalt - Wikipedia [en.wikipedia.org]
- 2. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | 174060-42-5 [smolecule.com]
- 4. Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inner Workings of Isomaltulose Production: A Technical Guide to the Sucromolecular Shift
For Immediate Release
A deep dive into the enzymatic powerhouse behind isomaltulose, a healthier sugar alternative, is now available for researchers, scientists, and drug development professionals. This technical guide meticulously unpacks the mechanism of sucrose isomerase, the enzyme responsible for converting common sucrose into the slow-release carbohydrate, isomaltulose.[1][2][3] This document provides a comprehensive overview of the enzyme's function, quantitative performance metrics, and detailed experimental protocols to aid in further research and development.
At the Heart of the Matter: The Catalytic Mechanism of Sucrose Isomerase
Sucrose isomerase (EC 5.4.99.11), also known as isomaltulose synthase, orchestrates the conversion of sucrose into its structural isomer, isomaltulose.[4] This transformation involves the cleavage of the α-1,2-glycosidic bond between glucose and fructose in the sucrose molecule and the subsequent formation of an α-1,6-glycosidic bond to yield isomaltulose.[5] The catalytic process is a classic example of a double-displacement mechanism, hinging on the precise positioning of key amino acid residues within the enzyme's active site.
The catalytic core of sucrose isomerase features a triad of conserved residues, but two are particularly crucial: an aspartate (Asp) that acts as a nucleophile and a glutamate (Glu) that serves as a general acid/base catalyst. The reaction unfolds in two distinct steps:
-
Formation of a Covalent Glucosyl-Enzyme Intermediate: The process initiates with the protonation of the glycosidic oxygen in sucrose by the glutamic acid residue. This is followed by a nucleophilic attack on the anomeric carbon (C1) of the glucose moiety by the aspartate residue. This concerted action results in the cleavage of the glycosidic bond, releasing the fructose molecule and forming a transient covalent bond between the glucose molecule and the aspartate residue.
-
Isomerization and Release: The fructose molecule, now free within the active site, reorients itself. The C6 hydroxyl group of the fructose then attacks the anomeric carbon of the glucose, which is still covalently attached to the enzyme. This leads to the formation of a new α-1,6-glycosidic bond, characteristic of isomaltulose. The glutamic acid residue, now acting as a general base, accepts a proton from the C6 hydroxyl group of fructose, facilitating the release of the newly formed isomaltulose molecule from the active site.
This intricate molecular dance is not without its side-steps. The enzyme can also catalyze the formation of other byproducts, including trehalulose (an α-1,1-linked isomer), as well as glucose and fructose through hydrolysis if water acts as the acceptor instead of the fructose moiety. The ratio of these products is highly dependent on the specific microbial source of the enzyme and the reaction conditions.
Visualizing the Catalytic Pathway
Caption: The two-step catalytic mechanism of sucrose isomerase.
Quantitative Insights: A Comparative Look at Sucrose Isomerase Performance
The efficiency and optimal operating conditions of sucrose isomerase vary significantly depending on the microbial source. Understanding these differences is critical for selecting the appropriate enzyme for industrial applications.
Table 1: Kinetic Parameters of Sucrose Isomerases from Various Microbial Sources
| Microbial Source | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Pantoea dispersa UQ68J | 39.9 | 638 | - | 17.9 |
| Klebsiella sp. LX3 | 267.6 | - | - | 10.1 |
| Raoultella terrigena | 62.9 | 286.4 | - | - |
| Erwinia rhapontici NX-5 | 255.1 | - | - | - |
| Serratia plymuthica AS9 | 30.1 | - | - | - |
| Protaminobacter rubrum | 32 | 500 | - | - |
Table 2: Optimal Reaction Conditions for Sucrose Isomerases
| Microbial Source | Optimal pH | Optimal Temperature (°C) |
| Pantoea dispersa UQ68J | 5.0 | 30-35 |
| Klebsiella sp. LX3 | 5.5 | 45 |
| Raoultella terrigena | 5.5 | 40 |
| Erwinia sp. Ejp617 | 6.0 | 40 |
| Serratia plymuthica | 6.0 | 30 |
| Immobilized Bacillus pumilus | 4.5 | 40 |
Experimental Corner: Protocols for Sucrose Isomerase Analysis
Reproducible and accurate experimental data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments in sucrose isomerase research.
Experimental Workflow Overview
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. [PDF] Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal and Chemical Stability of Isomaltitol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isomaltitol, commercially known as Isomalt, is a disaccharide sugar alcohol widely utilized in the pharmaceutical and food industries as a sugar substitute. It is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS).[1][2][3] Its popularity stems from a combination of desirable properties, including a sugar-like taste profile, low caloric value, and non-cariogenicity.[4][5] For drug development professionals, the exceptional thermal and chemical stability of this compound are of paramount importance, ensuring the integrity and shelf-life of final formulations. This guide provides an in-depth technical overview of this compound's stability, presenting quantitative data, detailed experimental protocols, and process visualizations to support formulation and development activities.
Thermal Stability
This compound exhibits remarkable thermal stability, a critical attribute for manufacturing processes that involve heating, such as wet granulation, melt extrusion, and the preparation of boiled candies or lozenges. When melted, it does not undergo changes in its molecular structure.
2.1 Melting and Decomposition this compound has a distinct melting range and a high decomposition temperature. The melting process involves the release of water of crystallization, which occurs at around 100°C, followed by the melting of the anhydrous form at approximately 145-150°C. Decomposition only begins at significantly higher temperatures, generally above 160°C.
2.2 Caramelization and Maillard Reaction Resistance Unlike many traditional sugars, this compound is highly resistant to non-enzymatic browning reactions.
-
Caramelization: This thermal degradation of sugars in the absence of amino compounds occurs at a very high temperature for this compound. It remains colorless until it reaches approximately 400°F (204°C), a temperature far above most standard processing conditions.
-
Maillard Reaction: this compound lacks reducing groups, which renders it inert in the Maillard reaction with amino acids or proteins. This is a crucial advantage in pharmaceutical formulations containing amine-functionalized active pharmaceutical ingredients (APIs), preventing the formation of unwanted colored byproducts and degradation of the API.
2.3 Glass Transition After melting and subsequent cooling, this compound forms a glassy state. The glass transition temperature (Tg) for this amorphous state is approximately 60°C. This property is significant for the physical stability of amorphous solid dispersions and the texture of sugar-free hard candies.
Table 1: Thermal Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 145-150 °C | |
| Decomposition Temperature | > 160 °C | |
| Caramelization Temperature | ~204 °C (~400 °F) | |
| Glass Transition Temperature (Tg) | ~60 °C |
Chemical Stability
This compound's chemical structure, particularly the stable glycosidic bond and the reduction of the fructose moiety to sorbitol and mannitol, confers significant chemical stability. It is resistant to acids and microbial influences and, when stored under normal ambient conditions, remains chemically stable for many years.
3.1 Hydrolytic Stability this compound is considerably resistant to hydrolysis by acids. In comparison to sucrose, its rate of hydrolysis is significantly slower. Studies on hydrolysis by human intestinal enzymes show that the activity towards this compound is only about 1.3% of the activity towards isomaltose. This low rate of hydrolysis contributes to its reduced caloric value and non-cariogenic properties.
3.2 Hygroscopicity A key advantage of this compound in formulation is its low hygroscopicity. It does not significantly absorb moisture from the air until the relative humidity (RH) exceeds 85% at 25°C. This property helps to prevent caking in powders and maintains the physical integrity and crispness of solid dosage forms like tablets and lozenges, even under humid storage conditions.
3.3 pH Stability this compound is stable across a wide pH range, typically from 2 to 10, making it suitable for a broad array of formulations with acidic or alkaline APIs and excipients.
Table 2: Chemical Stability Characteristics of this compound
| Property | Description | Source(s) |
| Hydrolytic Stability | Exhibits considerable resistance to acid hydrolysis. The relative rate of hydrolysis by human intestinal α-glucosidases is only 2% that of maltose. | |
| Maillard Reaction | Does not undergo Maillard (browning) reactions as it has no reducing groups. | |
| Hygroscopicity | Low; does not significantly absorb moisture at 25°C until relative humidity exceeds 85%. | |
| pH Stability | Stable over a wide pH range (2-10). |
Experimental Protocols
4.1 Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, dehydration temperature, and glass transition temperature of this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory.
-
Aluminum DSC pans and lids.
-
Crimper for sealing pans.
-
Microbalance.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a crimper. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program for Melting/Dehydration:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to 180°C at a constant heating rate of 10°C/min.
-
Record the heat flow versus temperature. The endothermic peak around 100°C corresponds to the release of water of crystallization, and the peak around 145-150°C corresponds to melting.
-
-
Thermal Program for Glass Transition (Tg):
-
Equilibrate the cell at 25°C.
-
Heat the sample to 180°C (above its melting point) at 10°C/min to erase its thermal history.
-
Hold for 5 minutes to ensure complete melting.
-
Quench cool the sample to -20°C at a rate of 50°C/min.
-
Heat the sample from -20°C to 100°C at 10°C/min.
-
The glass transition is observed as a step-change in the heat capacity baseline, typically around 60°C.
-
-
Data Analysis: Analyze the resulting thermogram to determine peak temperatures for melting and dehydration, and the midpoint of the transition for Tg.
4.2 Protocol: Chemical Stability Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the stability of this compound under various stress conditions (e.g., pH, temperature) by quantifying the parent compound and detecting any degradation products.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD).
-
Amino or specialized carbohydrate analysis column.
-
pH meter, oven, and necessary glassware.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 10 mg/mL) in deionized water.
-
Prepare working standards by diluting the stock solution.
-
For the stability study, prepare solutions of this compound (e.g., 10 mg/mL) in different stress media (e.g., 0.1N HCl, 0.1N NaOH, water).
-
-
Stress Conditions:
-
Acid/Base Hydrolysis: Store the acidic and basic solutions at 60°C for 24 hours. Neutralize aliquots before analysis.
-
Thermal Degradation: Store the aqueous solution at 80°C for 48 hours.
-
Take samples at initial, intermediate, and final time points.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (75:25 v/v) or an alkaline mobile phase for HPAEC-PAD (e.g., 40 mM NaOH).
-
Column: Waters Spherisorb Amino column (5 µm, 250 x 4.6 mm) or similar.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Create a calibration curve using the reference standard solutions.
-
Inject the stressed samples and quantify the peak area corresponding to this compound.
-
Calculate the percentage of this compound remaining at each time point.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Mandatory Visualizations
Caption: Workflow for DSC analysis of this compound.
References
- 1. Isomalt | 64519-82-0 [chemicalbook.com]
- 2. Isomalt - Wikipedia [en.wikipedia.org]
- 3. akjournals.com [akjournals.com]
- 4. functional sugar alcohol Isomalt this compound - Buy Isomaltulose, Isomalt, this compound Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
- 5. drugpatentwatch.com [drugpatentwatch.com]
The Solubility Profile of Isomaltitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isomaltitol, a sugar alcohol used as a sugar substitute, exhibits a distinct solubility profile that is critical for its application in various formulations, including pharmaceuticals and food products. This technical guide provides an in-depth overview of the solubility of this compound in different solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the solvent system and temperature. The following tables summarize the available quantitative data to facilitate easy comparison.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 g of solution) |
| 25 | 25[1][2][3] |
Table 2: Solubility of this compound in Water-Ethanol Mixtures at Various Temperatures
| Temperature (K) | Mole Fraction of Water | Mole Fraction of this compound |
| 288.15 | 1.00 | ~0.012 |
| 298.15 | 1.00 | ~0.015 |
| 308.15 | 1.00 | ~0.018 |
| 318.15 | 1.00 | ~0.022 |
| 288.15 | 0.80 | ~0.005 |
| 298.15 | 0.80 | ~0.007 |
| 308.15 | 0.80 | ~0.009 |
| 318.15 | 0.80 | ~0.011 |
| 288.15 | 0.60 | <0.006 |
| 298.15 | 0.60 | <0.006 |
| 308.15 | 0.60 | <0.006 |
| 318.15 | 0.60 | <0.006 |
Note: Data in Table 2 is derived from a study by Wang et al. (2013) and presented as mole fractions.[4][5] The solubility of this compound decreases significantly with an increasing mole fraction of ethanol, indicating that ethanol acts as an antisolvent.
General Solubility Characteristics
-
Water : this compound is freely soluble in water. The solubility in water is approximately 24.5% (w/w) at room temperature and increases with temperature.
-
Ethanol : It is sparingly soluble to practically insoluble in ethanol.
-
Organic Solvents : this compound is generally poorly soluble in organic solvents.
Experimental Protocols for Solubility Determination
The determination of this compound's solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments.
Gravimetric Method
This is a reliable method for determining the equilibrium solubility of a compound in a solvent.
-
Apparatus : A jacketed glass crystallizer, a magnetic stirrer, a thermostat water bath, and an analytical balance.
-
Procedure :
-
An excess amount of this compound is added to a known mass of the solvent (or solvent mixture) in the crystallizer.
-
The crystallizer is sealed to prevent solvent evaporation.
-
The mixture is agitated using the magnetic stirrer at a constant temperature, maintained by the thermostat water bath, for a sufficient time to reach equilibrium. The equilibration time should be determined experimentally; for this compound in water-ethanol mixtures, a minimum of 2 hours has been reported.
-
After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for at least one hour to allow the undissolved solids to settle.
-
A known mass of the clear supernatant is carefully withdrawn using a pre-weighed syringe.
-
The withdrawn sample is weighed and then dried to a constant weight in an oven at an appropriate temperature.
-
The mass of the dissolved this compound is determined by subtracting the mass of the solvent from the initial mass of the solution.
-
The solubility is then calculated as the mass of the dissolved solute per unit mass or volume of the solvent.
-
Laser Monitoring Method
This is a time-saving method for determining solubility, particularly useful for screening multiple solvent systems.
-
Apparatus : A jacketed glass crystallizer, a magnetic stirrer, a thermostat water bath, a laser emitter, and a photodiode detector.
-
Procedure :
-
A known amount of the solvent is placed in the crystallizer and maintained at a constant temperature.
-
A laser beam is passed through the solution and monitored by the photodiode detector.
-
A small, known amount of the solute (this compound) is added to the solvent while stirring.
-
The change in the laser light transmission or scattering is monitored. As the solute dissolves, the solution remains clear.
-
The point at which the added solute no longer dissolves and forms a suspension is detected by a sharp change in the light transmission/scattering. This indicates that the saturation point has been reached.
-
The total amount of solute added to reach this point is used to calculate the solubility.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.
Caption: Gravimetric method workflow for this compound solubility.
References
Isomaltitol metabolism and absorption pathways in vivo.
An In-depth Technical Guide to Isomaltitol Metabolism and Absorption In Vivo
Introduction
This compound, commercially known as Isomalt, is a sugar substitute and sugar alcohol (polyol) used extensively in the food industry for its sugar-like physical properties and low-calorie content. Chemically, it is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[1][2] It is produced from sucrose in a two-step process. This guide provides a comprehensive overview of the in vivo absorption, metabolism, and excretion pathways of this compound, summarizing key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.
Overview of this compound Metabolism
The metabolic fate of this compound is characterized by limited digestion and absorption in the small intestine, followed by significant fermentation by the microflora in the large intestine. Unlike sucrose, which is rapidly hydrolyzed and absorbed, this compound's glycosidic bonds are more resistant to human digestive enzymes.[3][4] Consequently, a substantial portion passes intact into the colon. The small fraction that is hydrolyzed yields glucose, sorbitol, and mannitol, which are then absorbed.[3] The unabsorbed this compound is fermented by colonic bacteria, yielding short-chain fatty acids (SCFAs) and gases. This metabolic pathway results in a low glycemic response and a reduced caloric value compared to sucrose.
Absorption and Metabolism Pathways
Small Intestine: Hydrolysis and Absorption
In the small intestine, this compound is only partially hydrolyzed by brush border enzymes. Studies in pigs have shown that slightly less than 40% of consumed this compound is digested in the small intestine based on ileal sugar passage calculations. A study involving ileostomy subjects found that after a 30 g dose, approximately 40% of the ingested this compound was recovered in the ileal effluent, indicating that about 60% was absorbed from the small intestine. The hydrolysis products—glucose, sorbitol, and mannitol—are absorbed, although the absorption of sorbitol and mannitol is slow and incomplete. A minor proportion of the dose may be absorbed as the intact disaccharide, as evidenced by trace amounts found in urine.
Large Intestine: Microbial Fermentation
The majority of ingested this compound reaches the large intestine intact, where it serves as a substrate for microbial fermentation. This makes this compound a prebiotic, as it stimulates the growth of beneficial bacteria. Studies have shown that isomalt consumption leads to a significant increase in the population of Bifidobacteria in the gut. The fermentation process yields SCFAs, such as butyrate, which is a primary energy source for colonocytes, and gases like carbon dioxide and hydrogen. Approximately 90% of the isomalt that enters the large intestine is fermented by the gut microbiota.
Quantitative Metabolic Data
The following tables summarize quantitative data on the absorption, excretion, and energy utilization of this compound from various in vivo studies.
Table 1: Quantitative Absorption and Excretion of this compound in Rats Data from a study administering 14C-labeled this compound orally.
| Dose (mg/kg) | Absorption of Activity (%) | Excretion in Expired Air (14CO2) (%) | Fecal Excretion (%) | Urinary Excretion (%) |
| 250 | 80 | 62 | 18 | ~5 |
| 1000 | - | - | - | - |
| 2500 | 45 | 33 | 54 | ~5 |
| Source: Patzschke, et al., 1975a, as cited in INCHEM. | ||||
| Note: 14CO2 in expired air originates from both tissue metabolism of absorbed components and microbial fermentation in the cecum. |
Table 2: this compound Absorption and Metabolizable Energy in Humans (Ileostomy Study) Data from subjects consuming 30g (2 x 15g) of this compound.
| Parameter | Value |
| Carbohydrate Recovery in Ileostomy Effluent (%) | 40.0 ± 0.7 |
| Estimated Metabolizable Energy Value (kJ/g) | 9 |
| Estimated Metabolizable Energy Value (kcal/g) | 2.1 |
| Source: Lærke et al., as cited in PubMed. |
Table 3: Urinary Excretion of Intact this compound in Humans Data from volunteers after oral administration.
| Oral Dose (g) | Urinary Excretion of Dose (%) | Collection Period (hours) |
| 100 | 0.1 (average) | 24 |
| 50 | 0.04 (average) | 2 |
| 60 (3 x 20g daily) | < 0.2 (average) | - |
| Source: Siebert et al., 1975, as cited in INCHEM. |
Table 4: Glycemic Index (GI) Comparison Data from standardized testing at Sydney University.
| Carbohydrate | Glycemic Index (GI) |
| This compound | 32 |
| Sucrose | 68 |
| Glucose (Reference) | 100 |
| Source: Sydney University GI Database. |
Experimental Methodologies
Detailed protocols are essential for the accurate study of polyol metabolism. Below are methodologies for key experiments cited in the literature.
Protocol 1: In Vivo Radiolabeled Tracer Study
This protocol is designed to track the absorption, distribution, metabolism, and excretion of this compound using a radioactive isotope.
-
Objective: To quantify the fate of orally administered this compound.
-
Subjects: Wistar rats.
-
Materials: 14C-labeled this compound. Metabolism cages for separate collection of urine, feces, and expired air. Scintillation counter.
-
Procedure:
-
Acclimatization: House rats in metabolism cages for several days to adapt.
-
Dosing: Administer a single oral dose of 14C-isomaltitol via gavage. Doses can range from 250 to 2500 mg/kg body weight to assess dose-dependency.
-
Sample Collection: Collect feces, urine, and expired air at timed intervals (e.g., 6, 12, 24, 48 hours). Expired 14CO2 is trapped using a suitable chemical agent (e.g., hyamine hydroxide).
-
Analysis:
-
Measure the total radioactivity in collected feces, urine, and trapping agent using liquid scintillation counting.
-
Calculate the percentage of the administered dose excreted via each pathway.
-
Absorption is calculated by subtracting fecal excretion from the total dose.
-
-
Protocol 2: Small Bowel Absorption Study in Ileostomy Subjects
This method allows for the direct quantification of small intestinal absorption by measuring what is not absorbed.
-
Objective: To directly measure the amount of this compound absorbed in the small intestine.
-
Subjects: Human volunteers who have undergone an ileostomy.
-
Materials: Standardized meals, food products containing a precise amount of this compound (e.g., 15 g per serving). Ileostomy bags for effluent collection.
-
Procedure:
-
Dietary Control: Subjects consume a controlled, standardized diet for several days to ensure a stable baseline.
-
Test Phase: On test days, subjects consume the standardized diet plus a test product containing a known quantity of this compound (e.g., two servings of 15 g each, consumed with breakfast and several hours later).
-
Effluent Collection: All ileal effluent is collected for a 24-hour period following consumption of the test product.
-
Analysis:
-
The total volume and dry matter of the effluent are measured.
-
The concentration of this compound and its hydrolysis products (sorbitol, mannitol) in the effluent is quantified using methods like High-Performance Liquid Chromatography (HPLC).
-
The total amount of unabsorbed carbohydrate is calculated and expressed as a percentage of the ingested dose.
-
-
Protocol 3: Glycemic Response Testing
This protocol determines the effect of a carbohydrate on blood glucose levels compared to a reference carbohydrate.
-
Objective: To determine the Glycemic Index (GI) of this compound.
-
Subjects: Healthy human volunteers (typically 10 or more).
-
Materials: 50 g portion of this compound, 50 g portion of glucose (reference), water, blood glucose monitoring equipment.
-
Procedure:
-
Fasting: Subjects fast overnight (10-12 hours).
-
Baseline Measurement: A baseline fasting blood glucose level is measured.
-
Test Meal: Subjects consume 50 g of this compound dissolved in a standard volume of water over a short period (e.g., 15 minutes).
-
Postprandial Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.
-
Reference Test: On a separate day, the same procedure is repeated with 50 g of glucose.
-
Calculation: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both this compound and glucose. The GI is calculated as: (iAUC for this compound / iAUC for Glucose) x 100.
-
References
An In-depth Technical Guide on the Glycemic and Insulinemic Response of Isomaltitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaltitol, a sugar alcohol commonly known by the trade name Isomalt, is a disaccharide-derived sugar substitute used in a wide range of food products. Its low-calorie and non-cariogenic properties are well-established. This technical guide provides a comprehensive overview of the glycemic and insulinemic responses to this compound ingestion in humans. Through a systematic review of clinical studies, this document presents quantitative data on key metabolic indices, details of experimental protocols, and visual representations of metabolic pathways and study designs. The evidence consistently demonstrates that this compound has a minimal impact on postprandial blood glucose and insulin levels, positioning it as a suitable sucrose alternative for individuals requiring glycemic control.
Introduction
This compound is a polyol produced from sucrose in a two-step enzymatic and hydrogenation process. It is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM).[1] Unlike sucrose, which is rapidly hydrolyzed and absorbed in the small intestine, this compound is only slowly and incompletely hydrolyzed, leading to a significantly lower caloric value and a blunted glycemic response.[2] This guide synthesizes the available scientific evidence on the glycemic index (GI) and insulinemic response of this compound, providing a valuable resource for researchers and professionals in the fields of nutrition, food science, and drug development.
Quantitative Data on Glycemic and Insulinemic Response
Multiple studies have consistently demonstrated the low glycemic and insulinemic nature of this compound. The glycemic index of this compound has been reported to be extremely low, with values cited as 2 and 9.[3][4][5]
A key study by Schweitzer et al. (2024) investigated the impact of replacing sugar with Isomalt in various sweets on postprandial glucose and insulin responses in healthy adults. The results showed a statistically significant reduction in both the incremental peak (iCmax) and the incremental area under the curve (iAUC) for both glucose and insulin.
| Product Type | Reduction in Glucose iCmax (%) | Reduction in Glucose iAUC (0-120 min) (%) | Reduction in Insulin iCmax (%) | Reduction in Insulin iAUC (0-120 min) (%) |
| Candies | Not specified | 71% (p < 0.05) | 70-92% (p < 0.05) | 58-87% (p < 0.05) |
| Mints | 46-83% (p < 0.05) | 71% (p < 0.05) | 70-92% (p < 0.05) | 58-87% (p < 0.05) |
| Jam | Not specified | 71% (p < 0.05) | 70-92% (p < 0.05) | 58-87% (p < 0.05) |
| Chocolate | 46-83% (p < 0.05) | 5% (Not statistically significant) | 70-92% (p < 0.05) | 58-87% (p < 0.05) |
| Table 1: Percentage reduction in glycemic and insulinemic response when replacing sugar with Isomalt in various sweets. Data extracted from Schweitzer et al. (2024). |
Another pivotal study by N-O. et al. (1984) directly compared the effects of a 30g oral load of Isomalt versus sucrose in healthy subjects. The study reported no significant changes in plasma glucose and insulin levels within the first 60 minutes following Isomalt ingestion, in stark contrast to the significant increases observed after sucrose consumption.
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the resulting data. Below are summaries of the experimental protocols from key studies on this compound's glycemic and insulinemic effects.
Study by Schweitzer et al. (2024)
-
Study Design: A series of randomized controlled trials.
-
Subjects: 10 healthy adults with a mean age of 40.6 ± 7.0 years and a mean BMI of 23.5 ± 3.2 kg/m ².
-
Intervention: Participants consumed various sweets (chocolate, candies, mints, and jam) in realistic portion sizes. In each case, a version containing sugar was compared to a version where sugar was replaced 1:1 with Isomalt.
-
Protocol:
-
Subjects fasted overnight prior to the test.
-
On the morning of the test, a baseline capillary blood sample was taken.
-
Participants consumed the test product.
-
Capillary blood samples were collected at various time points up to 180 minutes post-ingestion.
-
-
Analytical Methods: Specific analytical methods for glucose and insulin were not detailed in the provided summary.
-
Statistical Analysis: The significance of the differences in iCmax and iAUC between the Isomalt and sugar-containing products was determined, with a p-value < 0.05 considered statistically significant.
Study by N-O. et al. (1984)
-
Study Design: A prospective, double-blind, controlled, crossover study.
-
Subjects: Ten healthy, normal-weight male subjects.
-
Intervention: Oral ingestion of a 30g load of Isomalt or sucrose.
-
Protocol:
-
Subjects were studied over a six-hour period following ingestion of the test substance.
-
Plasma glucose and insulin levels were monitored.
-
-
Analytical Methods: The study utilized continuous indirect calorimetry to assess carbohydrate and lipid oxidation. Specific methods for plasma glucose and insulin analysis were not detailed in the abstract.
-
Statistical Analysis: The study reported statistically significant differences (P < 0.01) in the increase in carbohydrate oxidation and the decrease in lipid oxidation between the Isomalt and sucrose groups.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in the human digestive system.
Experimental Workflow for Glycemic Index Determination
Caption: A typical experimental workflow for determining the glycemic index.
Conclusion
The collective evidence from clinical research strongly supports the classification of this compound as a low-glycemic and low-insulinemic carbohydrate. Its slow and incomplete digestion in the small intestine results in a minimal impact on postprandial blood glucose and a significantly attenuated insulin response compared to sucrose. These properties make this compound an excellent sugar substitute for the formulation of food products aimed at consumers who need to manage their blood glucose levels, such as individuals with prediabetes or diabetes, as well as those seeking to follow a low-glycemic diet for overall health and wellness. Further research could focus on the long-term metabolic effects of regular this compound consumption in various populations.
References
- 1. Isomalt - Wikipedia [en.wikipedia.org]
- 2. caloriecontrol.org [caloriecontrol.org]
- 3. Isomalt on a keto diet, allowed or not, macronutrients (calories, proteins, fats, carbohydrates), vitamins and minerals, metabolic index values – Keto, LCHF: Recipes, Rules, Description [o-keto.com]
- 4. What Are Sugar Alcohols, and Are They a Healthy Sugar Swap? [healthline.com]
- 5. nbinno.com [nbinno.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Natural Sources and Microbial Production of Isomaltitol
This technical guide provides a comprehensive overview of the natural occurrences and microbial production of this compound. It delves into the biosynthetic pathways, detailed experimental protocols for production, and quantitative data to support researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, also known as isomalt, is a sugar alcohol (polyol) widely utilized as a sugar substitute in various food and pharmaceutical products.[1][2][3] It is a mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM).[1] this compound is favored for its sugar-like taste, low caloric value (approximately 2 kcal/g), non-cariogenic properties, and low glycemic index, making it suitable for diabetic-friendly formulations.[2] Its high stability under acidic and alkaline conditions, along with its non-hygroscopic nature, contributes to the extended shelf life of products.
Natural Sources of this compound
While this compound itself is not typically found in significant quantities in nature, its precursor, isomaltulose, is a naturally occurring disaccharide. Isomaltulose has been identified in honey and sugar cane. The industrial production of this compound, however, relies on a two-step process that begins with the microbial conversion of sucrose to isomaltulose, followed by the chemical hydrogenation of isomaltulose.
Microbial Production of this compound
The production of this compound is a multi-step process that begins with the microbial production of isomaltulose from sucrose. This is followed by a chemical hydrogenation step to convert isomaltulose to this compound.
Step 1: Microbial Production of Isomaltulose
The key to producing isomaltulose is the enzyme sucrose isomerase (EC 5.4.99.11), which catalyzes the isomerization of the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond, forming isomaltulose. Various microorganisms are known to produce this enzyme and are used in industrial-scale production.
3.1.1. Isomaltulose Producing Microorganisms
Several bacterial species are efficient producers of sucrose isomerase and are utilized for the conversion of sucrose to isomaltulose. These include:
-
Erwinia rhapontici : Several strains of Erwinia rhapontici are used for isomaltulose production.
-
Klebsiella pneumoniae : This species is also a known producer of isomaltulose.
-
Protaminobacter rubrum : This microorganism is utilized for the enzymatic conversion of sucrose.
-
Serratia plymuthica : Strains of this bacterium are effective in producing isomaltulose.
-
Raoultella terrigena : A novel sucrose isomerase has been identified from this genus.
-
Pantoea dispersa : This species is another source of highly efficient sucrose isomerase.
3.1.2. Quantitative Data on Isomaltulose Production
The efficiency of isomaltulose production varies depending on the microbial strain, cultivation conditions, and bioprocess parameters. The following tables summarize key quantitative data from various studies.
| Microbial Strain | Substrate | Conversion Yield (%) | Productivity (g/L/h) | Reference |
| Erwinia rhapontici BN 68089 (mutant) | Sucrose | 90 | 194 | |
| Erwinia rhapontici BN 68089 (immobilized) | Sucrose | 89 | 144 | |
| Erwinia sp. D12 (immobilized) | 1.6 M Sucrose | 53-59 | - | |
| Protaminobacter rubrum (immobilized) | 70% (w/v) Sucrose | 89-94 | 1.6 - 4.0 g/g pellet/h | |
| Raoultella terrigena Pal-2 (recombinant SIase) | 400 g/L Sucrose | 81.7 | - | |
| Raoultella terrigena H481P (mutant SIase) | Sucrose | 92.4 | - | |
| Engineered Yarrowia lipolytica (immobilized SIase) | 800 g/L Pretreated Beet Molasses | 94 | - | |
| Klebsiella planticola CCRC 19112 | Sucrose | 80 | - |
| Microbial Strain/Enzyme | Optimal Temperature (°C) | Optimal pH | Key Findings | Reference |
| Erwinia rhapontici BN68689 | 30 | 7.0 | Initial conversion of 89%, decreasing to 79% after 60 days. | |
| Erwinia rhapontici BN 68089 | 30 | - | Mutant strain with enhanced yield and productivity. | |
| Raoultella terrigena Pal-2 | 40 | 5.5 | Michaelis constant (Km) of 62.9 mmol/L and maximum reaction rate (Vmax) of 286.4 U/mg. | |
| Immobilized SIase from Engineered Y. lipolytica | 40 | 5.5 | High isomaltulose concentration of 446.4 g/L achieved. | |
| Klebsiella sp. LX3 | 35 | 6.0 | Converts sucrose to isomaltulose with small amounts of trehalulose. |
Step 2: Hydrogenation of Isomaltulose to this compound
Following the microbial conversion and purification of isomaltulose, the next step is a chemical hydrogenation process to produce this compound.
This reduction reaction converts the fructose moiety of isomaltulose into a mixture of sorbitol and mannitol, resulting in the two stereoisomers that constitute this compound: GPS and GPM.
The hydrogenation is typically carried out using a catalyst, such as Raney nickel or ruthenium, under elevated temperature and pressure. The reaction conditions can be optimized to control the ratio of GPS to GPM in the final product.
| Catalyst | Temperature (°C) | Pressure (atm) | pH | Key Features | Reference |
| Ruthenium and/or Nickel on an inert support | 80 - 130 | < 50 | 3 - 8 | Allows for lower pressure and temperature compared to other catalysts. | |
| Raney Nickel | High Temperature | High Pressure | - | A commonly used catalyst for sugar hydrogenation. | |
| Nickel, Nickel Oxide, and Tungsten Oxide | Elevated | ~50 - 450 bar | - | Produces a larger fraction of the GPM epimer. |
Experimental Protocols
General Workflow for this compound Production
The overall process for producing this compound from sucrose involves several key stages, from microbial culture to the final purified product.
Protocol for Isomaltulose Production using Immobilized Erwinia rhapontici
This protocol is based on methodologies described for Erwinia species.
-
Microbial Cultivation :
-
Prepare a culture medium containing 6.0% (w/v) sucrose, 4.0% (w/v) peptone, and 0.4% (w/v) meat extract.
-
Inoculate with Erwinia rhapontici and incubate at 30°C for 15 hours to obtain a wet cell mass.
-
-
Cell Immobilization :
-
Prepare a 40% (w/v) cell suspension from the harvested wet cell mass.
-
Mix the cell suspension with an equal volume of a 5% sodium alginate solution.
-
Extrude the mixture into a calcium chloride solution to form beads.
-
Optionally, treat the beads with polyethyleneimine and glutaraldehyde to enhance stability.
-
-
Enzymatic Conversion :
-
Pack the immobilized cell beads into a column reactor.
-
Prepare a 55% (w/v) sucrose solution and adjust the pH to 7.0.
-
Feed the sucrose solution through the column at a controlled flow rate and maintain the temperature at 30°C.
-
Monitor the conversion of sucrose to isomaltulose in the effluent using High-Performance Liquid Chromatography (HPLC).
-
-
Purification of Isomaltulose :
-
The resulting isomaltulose solution can be subjected to decolorization with activated carbon and ion exchange chromatography to remove impurities.
-
The purified solution is then concentrated by evaporation.
-
Crystallization of isomaltulose can be achieved by cooling the concentrated syrup.
-
Protocol for Hydrogenation of Isomaltulose
This protocol is a generalized procedure based on described hydrogenation methods.
-
Preparation of Reaction Mixture :
-
Dissolve the purified isomaltulose in water to a concentration of 20-50% (w/v).
-
Adjust the pH of the solution to a range of 3-8.
-
-
Hydrogenation :
-
Transfer the isomaltulose solution to a high-pressure reactor.
-
Add the hydrogenation catalyst (e.g., Raney nickel or a supported ruthenium catalyst).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., < 50 atm).
-
Heat the reactor to the target temperature (e.g., 80-130°C) and maintain with stirring.
-
Monitor the reaction progress by measuring the consumption of hydrogen and analyzing samples for the disappearance of isomaltulose.
-
-
Post-Hydrogenation Processing :
-
After the reaction is complete, cool the reactor and release the pressure.
-
Filter the solution to remove the catalyst.
-
The resulting this compound solution can be further purified by chromatographic separation to isolate the this compound from any by-products.
-
The purified this compound solution is then concentrated and crystallized.
-
Biosynthetic and Chemical Pathways
Enzymatic Conversion of Sucrose to Isomaltulose
The core of the biological production is the enzymatic isomerization of sucrose by sucrose isomerase.
Chemical Hydrogenation of Isomaltulose to this compound
The purified isomaltulose is then chemically reduced to form this compound.
Conclusion
The production of this compound is a prime example of a synergistic bioprocess and chemical synthesis. It begins with the efficient microbial conversion of a readily available substrate, sucrose, into the key intermediate, isomaltulose. A variety of microorganisms, particularly strains of Erwinia, Klebsiella, and Protaminobacter, have been optimized for high-yield production of isomaltulose. Subsequent chemical hydrogenation provides the final this compound product. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field to further innovate and optimize the production of this valuable sugar substitute for food and pharmaceutical applications.
References
Methodological & Application
Application Note: Isomaltitol Quantification by HPLC-RID
An established method for the quantification of Isomaltitol in various matrices is presented, utilizing High-Performance Liquid Chromatography coupled with a Refractive Index Detector (HPLC-RID). This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, detailing the methodology, system parameters, and expected performance characteristics.
Introduction
This compound, a sugar alcohol, is widely used as a sugar substitute in food and pharmaceutical products. Its quantification is crucial for quality control, formulation development, and nutritional labeling. The HPLC-RID method offers a simple, robust, and reliable approach for the determination of this compound. Since this compound and other sugar alcohols lack a UV chromophore, Refractive Index Detection is a suitable technique for their analysis. This method is based on the separation of this compound from other components in a sample matrix on a suitable HPLC column, followed by its detection based on the change in the refractive index of the mobile phase.
Principle of the Method
The separation of this compound is typically achieved using columns designed for carbohydrate analysis, such as those with amino or ion-exclusion functionalities.[1][2] An isocratic mobile phase, commonly a mixture of acetonitrile and water or simply purified water, is used for elution. The Refractive Index Detector measures the difference in the refractive index between the mobile phase and the eluting sample components. The resulting signal is proportional to the concentration of the analyte.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the quantification of this compound.
1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic Pump
-
Autosampler
-
Column Oven
-
Refractive Index Detector (RID)
-
-
Data Acquisition and Processing Software
-
Analytical Column: A dedicated column for sugar or sugar alcohol analysis is recommended. Common choices include:
-
Amino-based columns (e.g., Shodex Asahipak NH2P-50)
-
Ion-exclusion columns (e.g., Rezex RPM Monosaccharide H+ or Ca2+)
-
Lead-based columns (e.g., Shodex SUGAR SP0810)
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Vortex mixer
-
Ultrasonic bath
2. Reagents and Standards
-
This compound reference standard (high purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Mobile Phase: The choice of mobile phase depends on the column used. Common mobile phases include:
-
Acetonitrile:Water (e.g., 75:25, v/v)
-
Deionized water
-
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 5 mg/mL).
4. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Solid Samples (e.g., powders, tablets):
-
Accurately weigh a known amount of the homogenized sample.
-
Dissolve the sample in a known volume of mobile phase.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Liquid Samples (e.g., syrups, beverages):
-
Accurately dilute a known volume of the sample with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
5. Chromatographic Conditions
The following table summarizes typical chromatographic conditions. These may need to be optimized depending on the specific column and HPLC system used.
| Parameter | Typical Value |
| Column | Shodex SUGAR SP0810 (8.0 mm x 300 mm) |
| Mobile Phase | Deionized Water |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 80 °C |
| Detector | Refractive Index Detector (RID) |
| Detector Temperature | 35-40 °C |
| Injection Volume | 10-20 µL |
| Run Time | Approximately 20-30 minutes |
Data Presentation
The performance of the method should be validated according to ICH guidelines. Key validation parameters are summarized below.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 5.0 mg/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.01 - 0.17 mg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.56 mg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC-RID quantification of this compound.
Caption: Workflow for this compound analysis by HPLC-RID.
Logical Relationship of Method Validation
The following diagram outlines the key relationships in the validation of the analytical method.
Caption: Key parameters for analytical method validation.
References
Application Note: Analysis of Isomaltitol using High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Introduction
This application note provides a detailed protocol for the analysis of isomaltitol using HPAEC-PAD, including sample preparation, chromatographic conditions, and detection parameters.
Quantitative Data Summary
The following tables summarize the quantitative performance of the HPAEC-PAD method for the analysis of this compound and other related sugar alcohols based on established methodologies.
Table 1: Chromatographic Performance
| Analyte | Retention Time (min) |
| Sorbitol | ~4.5 |
| This compound | ~6.0 |
| Maltitol | ~7.5 |
| Lactitol | ~8.5 |
| Mannitol | ~10.0 |
| Glucose | ~12.0 |
| Fructose | ~13.0 |
| Sucrose | ~15.0 |
| Lactose | ~18.0 |
Retention times are approximate and can vary depending on the specific column, eluent concentration, and flow rate.
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 10–20 pmol injected |
| Limit of Quantification (LOQ) | 0.24 mg/L |
| Repeatability (RSD%) | 0.37% (for isomalt) |
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Sodium hydroxide (NaOH), 50% (w/w) solution
-
Sodium acetate (CH₃COONa), anhydrous
-
Barium acetate (Ba(CH₃COO)₂), optional for improved selectivity
-
Deionized (DI) water, 18 MΩ-cm resistivity
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary gradient pump, autosampler, and thermal compartment. A metal-free system is recommended.
-
Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
Anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ MA1 or a similar pellicular column with low ion-exchange capacity).
-
Chromatography data system for instrument control and data acquisition.
Preparation of Mobile Phase
Eluent A: Deionized Water
-
Vacuum degas 1 L of 18 MΩ-cm deionized water.
Eluent B: Sodium Hydroxide Stock Solution (e.g., 600 mM)
-
Carefully add the required amount of 50% (w/w) NaOH to degassed DI water to achieve the desired concentration. For example, for 600 mM NaOH, add approximately 31.2 mL of 50% NaOH to a 1 L volumetric flask and bring to volume with DI water.
-
Note: The concentration of NaOH can be optimized depending on the specific separation requirements. Some applications may use lower concentrations, such as 40 mM NaOH.
Optional Eluent Additive for Enhanced Selectivity:
-
For improved selectivity and reproducibility, 1 mM Barium Acetate can be added to the sodium hydroxide eluent. To prepare a 40 mM NaOH + 1 mM Ba(CH₃COO)₂ eluent, dissolve the appropriate amount of barium acetate in the 40 mM NaOH solution.
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in DI water.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (General Procedure for Solid Samples):
-
Homogenize the solid sample to a fine powder.
-
Weigh approximately 1 g of the homogenized sample into a 100 mL volumetric flask.
-
Add approximately 80 mL of DI water and sonicate for 20 minutes to dissolve the soluble components.
-
Bring the flask to the 100 mL mark with DI water and mix thoroughly.
-
Centrifuge a portion of the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Further dilution may be necessary to bring the analyte concentration within the calibration range.
HPAEC-PAD Chromatographic Conditions
| Parameter | Setting |
| Column | Dionex CarboPac MA1 (4 x 250 mm) or equivalent |
| Mobile Phase | Isocratic elution with 40 mM NaOH + 1 mM Ba(CH₃COO)₂ or 600 mM NaOH |
| Flow Rate | 0.4 - 1.0 mL/min |
| Injection Volume | 10 - 25 µL |
| Column Temperature | Ambient or controlled at 30 °C |
| Run Time | Approximately 25-30 minutes |
Pulsed Amperometric Detection (PAD) Parameters
A typical four-potential waveform for carbohydrate analysis is recommended.
| Time (s) | Potential (V) vs. Ag/AgCl | Integration |
| 0.00 | +0.10 | |
| 0.20 | +0.10 | Begin |
| 0.40 | +0.10 | End |
| 0.41 | -2.00 | |
| 0.42 | -2.00 | |
| 0.43 | +0.60 | |
| 0.44 | -0.10 | |
| 0.50 | -0.10 |
The optimal detection potential (E_DET = +0.10 V) has been established in voltammetric experiments.
Visualizations
Caption: Workflow for this compound Analysis by HPAEC-PAD.
References
- 1. Determination of maltitol, this compound, and lactitol by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Isomaltitol: A Versatile Excipient for Modern Tablet Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isomaltitol, a disaccharide sugar alcohol, is an increasingly popular pharmaceutical excipient in the development of solid oral dosage forms, particularly tablets. Derived from sucrose, it is a mixture of two diastereomers: 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[1][2] Its unique physicochemical properties, including low hygroscopicity, good flowability, and direct compressibility, make it a versatile choice for various tableting applications, including direct compression, chewable tablets, and orally disintegrating tablets (ODTs).[1][3][4] This document provides a comprehensive overview of this compound's applications in tablet formulation, complete with experimental protocols and key performance data.
Key Advantages of this compound in Tablet Formulation
This compound offers several distinct advantages that address common challenges in tablet manufacturing:
-
Excellent Stability: Due to its stable glycosidic bonds, this compound is resistant to chemical degradation, contributing to the overall stability of the final product. Its low hygroscopicity ensures that tablets remain physically stable even when stored in humid conditions.
-
Patient-Friendly: this compound has a sugar-like taste and a pleasant mouthfeel without a significant cooling effect, which can improve patient compliance, especially in pediatric and geriatric populations. It is also non-cariogenic and has a low glycemic index, making it suitable for a wider range of patients.
-
Manufacturing Efficiency: this compound's excellent flowability and compressibility make it ideal for direct compression, a cost-effective and time-saving manufacturing process that involves fewer steps than wet granulation.
-
Versatility in Formulations: It is a multifunctional excipient that can act as a filler, binder, and taste-masking agent. Different grades of this compound are available, offering a range of solubilities and compaction properties to suit various applications, from conventional tablets to fast-dissolving formulations.
Caption: Logical relationship of this compound's core advantages.
Physicochemical Properties and Performance Data
The selection of an appropriate excipient is critical for successful tablet formulation. The tables below summarize the key properties of this compound and its performance in various tablet formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Composition | Mixture of 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) | |
| Hygroscopicity | Low | |
| Solubility | Varies by grade; galenIQ™ 721 is more soluble than galenIQ™ 720. Solubility of isomalt is approximately 25% (w/w). | |
| Flowability | Excellent | |
| Compressibility | Good, suitable for direct compression. Exhibits plastic behavior. | |
| Taste | Sugar-like sweetness (45-70% of sucrose), pleasant mouthfeel, no significant cooling effect. |
Table 2: Performance of this compound in Tablet Formulations
| Formulation Parameter | Active Pharmaceutical Ingredient (API) | Key Findings | Reference |
| Direct Compression | Paracetamol | Acceptable tablets produced with up to 30% drug load. Tensile strength decreased and disintegration time increased with higher drug concentration. | |
| Orally Disintegrating Tablets (ODTs) | Placebo | Tablets with isomalt (galenIQ™ 721) and 3% crospovidone achieved disintegration times of less than 20 seconds. | |
| Chewable Tablets | Liquid APIs (Linseed Oil, Simethicone) | Isomalt successfully carried 7% w/w of liquid APIs, producing tablets with excellent hardness and pharmacopoeial compliance for mass uniformity and friability. | |
| Orodispersible Mini-Tablets (ODMTs) | Hydrochlorothiazide, Enalapril Maleate | Feasible to produce 2mm ODMTs with disintegration times meeting Ph. Eur. (<180s) and FDA (<30s) requirements. | |
| Lubricant Sensitivity | Placebo | The presence of lubricants (magnesium stearate, sodium stearyl fumarate) did not decrease tablet strength. |
Experimental Protocols
The following protocols outline standard procedures for the formulation and evaluation of tablets containing this compound.
Caption: Experimental workflow for tablet formulation and evaluation.
Direct Compression Tablet Formulation
This protocol describes a typical direct compression process.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., galenIQ™ 720 or 721)
-
Lubricant (e.g., Magnesium Stearate, 0.5-1.0% w/w)
-
Glidant (e.g., Colloidal Silicon Dioxide, ~0.5% w/w, if needed to improve flow)
-
Disintegrant (e.g., Crospovidone, 2-3% w/w for ODTs)
Equipment:
-
Blender (e.g., V-blender, high-shear mixer-granulator)
-
Rotary Tablet Press with appropriate tooling
Procedure:
-
Milling and Sieving: Individually mill and/or sieve the API and excipients to achieve a uniform particle size distribution.
-
Blending: a. Place the API and this compound in the blender and mix for a predetermined time (e.g., 10-15 minutes) to ensure homogeneity. b. If using a glidant, add it to the blend and mix for an additional 3-5 minutes. c. Add the lubricant and blend for a final, shorter period (e.g., 2-3 minutes) to avoid over-lubrication.
-
Tableting: a. Transfer the final blend to the hopper of the rotary tablet press. b. Set the desired tablet weight, compression force, and press speed. For example, a target hardness of 60-110 N can be a starting point. c. Begin the compression run, collecting tablets for in-process quality control checks.
Tablet Evaluation Protocols
These are standard quality control tests performed on manufactured tablets.
A. Hardness (Crushing Strength) Test
-
Objective: To determine the force required to break a tablet in a diametrical compression test.
-
Apparatus: Tablet hardness tester.
-
Procedure:
-
Place a single tablet on its edge between the two jaws of the tester.
-
Start the instrument to apply a compressive force.
-
Record the force (in Newtons or kiloponds) at which the tablet breaks.
-
Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the average and standard deviation.
-
B. Friability Test
-
Objective: To assess the ability of uncoated tablets to withstand abrasion during packaging, handling, and shipping.
-
Apparatus: Friability tester (Roche Friabilator).
-
Procedure:
-
Take a sample of tablets (usually a number that weighs close to 6.5g) and record their initial total weight (W_initial).
-
Place the tablets in the friabilator drum.
-
Rotate the drum at 25 rpm for 4 minutes (100 rotations).
-
Remove the tablets, carefully de-dust them, and record their final weight (W_final).
-
Calculate the percentage friability: [(W_initial - W_final) / W_initial] * 100. A value of less than 1% is generally considered acceptable.
-
C. Disintegration Test
-
Objective: To measure the time it takes for a tablet to break up into smaller particles under specified conditions.
-
Apparatus: Disintegration tester with discs, maintained at 37 ± 2 °C.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Place a disc on top of each tablet (if required by the monograph).
-
Immerse the basket in the specified fluid (e.g., water, simulated gastric fluid) at 37 °C and start the apparatus.
-
Record the time at which all six tablets have completely disintegrated (i.e., no solid residue remains on the screen, or only a soft mass with no palpable core).
-
D. Dissolution Test
-
Objective: To measure the rate and extent of drug release from the tablet into a liquid medium over time.
-
Apparatus: Dissolution testing apparatus (e.g., USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle).
-
Procedure:
-
Prepare the dissolution medium (e.g., phosphate buffer pH 6.8) and bring it to 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel.
-
Begin the test at a specified rotation speed (e.g., 50 or 75 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the percentage of drug released versus time to obtain a dissolution profile.
-
Conclusion
This compound is a highly functional and versatile excipient that offers significant benefits in the formulation of a wide range of tablets. Its excellent physicochemical properties facilitate efficient manufacturing through direct compression and contribute to a stable, patient-friendly final product. By leveraging the data and protocols presented in this note, researchers and drug developers can effectively utilize this compound to create robust and high-quality tablet formulations.
References
Application Notes and Protocols: Isomaltitol as a Carrier for Liquid Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formulation of liquid and oily Active Pharmaceutical Ingredients (APIs) into solid oral dosage forms presents a significant challenge in drug development.[1][2] While liquid formulations can offer advantages in bioavailability, solid dosage forms are often preferred for their stability, ease of handling, and the absence of preservatives.[1] Liquisolid technology, which involves absorbing a liquid API onto a solid carrier, provides a promising approach to combine the benefits of both dosage forms.[1]
Isomaltitol, a sugar alcohol derived from sucrose, has emerged as a versatile excipient in the pharmaceutical industry.[3] Its favorable properties, including high physical and chemical stability, low hygroscopicity, and a pleasant sugar-like taste, make it an excellent candidate for various oral formulations such as chewable tablets, lozenges, and powder sachets. This document provides detailed application notes and protocols for utilizing this compound as a carrier for liquid APIs, focusing on the formulation of direct compression chewable tablets.
A study has demonstrated that a direct compression grade of isomalt is a suitable solid absorbent for liquid APIs in liquisolid formulations. The unique, sponge-like structure of direct-compression-grade isomalt, with its numerous cavities, allows for the effective absorption of liquids.
Key Advantages of this compound as a Liquid API Carrier
-
Excellent Palatability: this compound possesses a clean, sugar-like sweetness and a pleasant mouthfeel, which is crucial for patient compliance, especially in chewable and orally disintegrating tablets.
-
High Compactability: It is well-suited for direct compression, a cost-effective and straightforward tablet manufacturing process.
-
Low Hygroscopicity: Its resistance to moisture absorption contributes to the stability of the final product and helps maintain crispness and dryness.
-
Non-Cariogenic and Low Glycemic Index: this compound does not promote tooth decay and has a minimal impact on blood sugar levels, making it suitable for a broader patient population.
-
Good Flowability: Formulations with this compound generally exhibit good flow properties, which are essential for uniform tablet manufacturing.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study evaluating the use of a direct compression type of isomalt (galenIQ™ 721) as a carrier for various liquid APIs.
Table 1: Materials Used in the Formulation Study
| Material | Dynamic Viscosity [cP] | Supplier |
| Linseed oil | 30 | Mühle Schlingemann e.K. |
| Simethicone Q7-2243 LVA | 440 | DOW CORNING® |
| Simethicone Antifoam C100EP | 2450 | KCC Europe GmbH |
| galenIQ™ 721 (Isomalt) | - | Beneo-Palatinit GmbH |
Table 2: Tablet Composition and Properties
| Parameter | Value |
| Liquid API Loading | 7% (w/w) |
| Isomalt (galenIQ™ 721) | 93% (w/w) |
| Tablet Target Weight | 600 mg |
| Tablet Hardness Range | 60 - 110 N |
| Tablet Press Speed | 30,000 tablets/hour |
| Tablet Mass Uniformity | Complied with Ph. Eur. 2.9.5. |
| Tablet Friability | Complied with Ph. Eur. 2.9.7. |
Experimental Protocols
This section provides a detailed methodology for the preparation and evaluation of chewable tablets using this compound as a carrier for liquid APIs, based on a published study.
Materials and Equipment
-
Liquid APIs: Linseed oil, Simethicone (various viscosities)
-
Carrier: Direct compression grade Isomalt (e.g., galenIQ™ 721)
-
Blender: High-shear mixer-granulator (e.g., Diosna, Model P1–6)
-
Tablet Press: Fully instrumented rotary tablet press (e.g., Fette type P1200iG) with 12-millimeter concave punches.
-
Analytical Equipment:
-
Scanning Electron Microscope (SEM) (e.g., Hitachi, type S-510) for surface characterization.
-
Tablet hardness tester.
-
Friability tester.
-
Balance for mass uniformity testing.
-
Experimental Workflow Diagram
Caption: Experimental workflow for formulating liquid APIs with this compound.
Detailed Blending Protocol
-
Place 2.5 kilograms of the direct compression grade isomalt into the bowl of a high-shear mixer-granulator.
-
Add the entire quantity of the liquid API (7% w/w) to the powder bed in a single step.
-
Blend the mixture at an impeller speed of 250 rpm for 180 seconds to ensure a homogeneous distribution of the liquid onto the carrier.
Detailed Tableting Protocol
-
Immediately after blending, transfer the loaded isomalt blend to the hopper of a fully instrumented rotary tablet press equipped with a force feeder.
-
Use 12-millimeter concave punches for tablet compression.
-
Set the press speed to produce 30,000 tablets per hour.
-
No pre-compression step is required.
-
Adjust the compression force to achieve a target tablet hardness between 60 and 110 Newtons.
-
The target tablet weight is 600 mg.
Tablet Evaluation Protocols
-
Mass Uniformity: Assess the uniformity of tablet mass according to the standards outlined in the European Pharmacopoeia (Ph. Eur. 2.9.5.).
-
Friability: Determine the tablet friability according to the standards outlined in the European Pharmacopoeia (Ph. Eur. 2.9.7.).
-
Surface Characterization: Analyze the surface characteristics of the isomalt carrier and the final tablets using a Scanning Electron Microscope (SEM) to visualize the porous structure and the distribution of the liquid API.
Discussion and Formulation Considerations
The study demonstrated that isomalt is an effective carrier for liquid APIs, enabling the production of high-quality chewable tablets through a simple blending and direct compression process. The resulting tablets exhibited excellent hardness, low friability, and uniform mass, all in compliance with pharmacopoeial standards.
It is important to note that there is a limit to the amount of liquid that can be loaded onto the isomalt while maintaining good flowability and compactability. If a higher liquid loading is required, it is recommended to blend the isomalt with a more porous carrier excipient, such as dibasic calcium phosphate, magnesium aluminometasilicate, or silicon dioxide. This approach can enhance the absorption capacity while still benefiting from the excellent sensory properties of isomalt.
Conclusion
This compound is a highly suitable and convenient carrier for the formulation of liquid active pharmaceutical ingredients into solid oral dosage forms, particularly chewable tablets. Its unique physical properties, combined with its pleasant taste and ease of processing via direct compression, offer a valuable solution for formulators looking to develop stable and patient-friendly products from liquid APIs. The protocols outlined in this document provide a solid foundation for the successful development of such formulations.
References
Application Notes and Protocols for Isomaltitol in Orally Disintegrating Tablets (ODTs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isomaltitol, a sugar alcohol, as a key excipient in the formulation of orally disintegrating tablets (ODTs). The following sections detail the properties of this compound, its application in ODT development, relevant quantitative data, and detailed experimental protocols for formulation and characterization.
Introduction to this compound in ODTs
Orally disintegrating tablets are a patient-centric dosage form designed to rapidly dissolve or disintegrate in the oral cavity without the need for water. This feature enhances patient compliance, particularly for pediatric, geriatric, and dysphagic populations. The choice of excipients is critical to achieving the desired ODT characteristics, such as rapid disintegration, pleasant mouthfeel, and sufficient tablet strength.
This compound, a polyol derived from sucrose, has emerged as a valuable excipient in ODT formulations.[1] It is a white, odorless, water-soluble, and crystalline powder.[1] Its properties, including good compressibility, low hygroscopicity, and a sweet taste, make it highly suitable for ODTs, especially those manufactured by direct compression.[2][3][4]
Properties of this compound for ODT Formulation
This compound's unique combination of physical and chemical properties makes it an excellent candidate for ODTs:
-
Solubility and Disintegration: Different grades of isomalt are available with varying solubilities, which directly impacts the disintegration time of the final tablet. For instance, the higher solubility grade, galenIQ™ 721, has been shown to produce ODTs with very good disintegration results.
-
Compressibility: this compound exhibits good compressibility, making it suitable for direct compression, a cost-effective and straightforward tablet manufacturing method. Its plastic deformation behavior is similar to other polyols like sorbitol and mannitol.
-
Sweetness and Mouthfeel: With approximately 45-70% the sweetness of sucrose, this compound provides a pleasant taste, which is crucial for patient acceptance of ODTs.
-
Low Hygroscopicity: this compound is non-hygroscopic, which contributes to the stability of moisture-sensitive active pharmaceutical ingredients (APIs) and the overall shelf-life of the ODTs.
-
Flowability: Agglomerated grades of this compound possess excellent flow properties, which is advantageous for handling and processing during tablet manufacturing.
Quantitative Data on this compound-Based ODTs
The following tables summarize key quantitative data from studies on ODTs formulated with this compound. These parameters are crucial for evaluating the performance and quality of ODTs.
Table 1: Disintegration Time of this compound-Based ODTs
| Formulation Details | Disintegration Time (seconds) | Reference |
| This compound (galenIQ™ 720 and 721) without superdisintegrants | 200 - 500 | |
| This compound (galenIQ™ 721) with crospovidone | < 20 |
Table 2: Mechanical Properties of this compound-Based ODTs
| Formulation Details | Compression Force (kN) | Tablet Hardness (N) | Friability (%) | Reference |
| This compound-based placebo tablets | 3 - 11 | 40 - 100+ | < 1.0 |
Experimental Protocols
This section provides detailed methodologies for the formulation and evaluation of this compound-based ODTs.
ODT Formulation via Direct Compression
Direct compression is a common and efficient method for manufacturing ODTs with this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., galenIQ™ 721)
-
Superdisintegrant (e.g., crospovidone)
-
Lubricant (e.g., magnesium stearate)
-
Glidant (e.g., colloidal silicon dioxide)
-
Flavoring and sweetening agents (as required)
Protocol:
-
Sieving: Sieve all ingredients through an appropriate mesh screen (e.g., #40) to ensure uniformity.
-
Blending:
-
Place the API, this compound, and superdisintegrant in a suitable blender (e.g., V-blender).
-
Blend for a predetermined time (e.g., 15 minutes) to achieve a homogenous mixture.
-
-
Lubrication:
-
Add the lubricant and glidant to the powder blend.
-
Blend for a shorter duration (e.g., 3-5 minutes) to ensure adequate lubrication and flow.
-
-
Compression:
-
Transfer the final blend to a tablet press.
-
Compress the blend into tablets of the desired weight, hardness, and thickness using appropriate tooling.
-
ODT Characterization Protocols
4.2.1. Tablet Hardness Test
-
Apparatus: Tablet hardness tester.
-
Protocol:
-
Place a single tablet diametrically between the jaws of the tester.
-
Start the tester to apply a compressive force.
-
Record the force (in Newtons) required to fracture the tablet.
-
Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the average hardness.
-
4.2.2. Tablet Friability Test
-
Apparatus: Friability tester.
-
Protocol:
-
Weigh a specific number of tablets (typically 10) and record the initial weight (W_initial).
-
Place the tablets in the friability tester drum.
-
Rotate the drum at 25 rpm for 4 minutes (100 rotations).
-
Remove the tablets, de-dust them, and record the final weight (W_final).
-
Calculate the friability using the formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100. A friability of less than 1% is generally considered acceptable.
-
4.2.3. In Vitro Disintegration Time Test
-
Apparatus: Disintegration tester.
-
Protocol:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Immerse the basket in a beaker containing a suitable dissolution medium (e.g., purified water) maintained at 37 ± 2°C.
-
Start the apparatus to move the basket up and down.
-
Record the time taken for each tablet to completely disintegrate and pass through the screen. The European Pharmacopoeia specifies a disintegration time of less than 3 minutes for orodispersible tablets.
-
Visualizations
The following diagrams illustrate key processes and relationships in the development of this compound-based ODTs.
Caption: Workflow for Direct Compression of this compound-Based ODTs.
Caption: Relationship between this compound Properties and ODT Attributes.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of silylated Isomaltitol derivatives.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltitol, a sugar alcohol used as a sugar substitute, requires derivatization to increase its volatility for analysis by gas chromatography-mass spectrometry (GC-MS). Silylation is a common and effective derivatization technique for compounds containing hydroxyl groups, such as this compound. This process replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group, rendering the molecule less polar and more volatile.
These application notes provide a detailed protocol for the silylation of this compound and its subsequent analysis by GC-MS. The methodologies outlined are intended to guide researchers in developing robust and reliable analytical methods for the quantification of this compound in various matrices, which is crucial in drug formulation and food science.
Experimental Protocols
Sample Preparation and Silylation
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether derivative. It is critical to perform these steps in an anhydrous environment as silylation reagents are moisture-sensitive.[1]
Materials:
-
This compound standard
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a 2 mL vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample. Vortex for 1 minute to ensure complete dissolution.
-
Add 100 µL of MSTFA to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. An aliquot of the derivatized solution is injected into the GC-MS system.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of silylated sugar alcohols. These may require optimization based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 290°C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full Scan (m/z 50-800) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative analysis of silylated this compound derivatives can be performed by creating a calibration curve from standards of known concentrations. The following tables provide an example of the expected quantitative data.
Table 1: Retention Time and Characteristic Ions for Silylated this compound (Note: These are representative values and may vary depending on the specific chromatographic conditions.)
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | Per-TMS | ~22.5 | 217 | 204, 319, 361 |
Table 2: Example Calibration Curve Data for Quantitative Analysis
| Concentration (µg/mL) | Peak Area |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 760,000 |
| 100 | 1,510,000 |
| 250 | 3,800,000 |
| Linearity (R²) | 0.999 |
| LOD (µg/mL) | 2.5 |
| LOQ (µg/mL) | 8.0 |
Plausible Fragmentation Pathway
The electron ionization (EI) mass spectrum of silylated this compound is characterized by specific fragmentation patterns. The molecular ion is often of low abundance or absent. Key fragment ions arise from the cleavage of C-C bonds and the loss of trimethylsilyl groups.
References
Application Notes and Protocols for the Separation of Sugar Alcohols, Including Isomaltitol, by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the separation of carbohydrates, including sugar alcohols (polyols).[1][2] Its advantages over traditional methods like high-performance liquid chromatography (HPLC) include high resolution, short analysis times, low sample and reagent consumption, and operational simplicity.[3] Sugar alcohols, such as sorbitol, mannitol, xylitol, erythritol, and Isomaltitol, are widely used as sugar substitutes in pharmaceutical formulations, food products, and beverages. Their accurate quantification is crucial for quality control, formulation development, and nutritional labeling.
This document provides detailed application notes and protocols for the separation of common sugar alcohols using capillary electrophoresis, with a specific focus on the inclusion of this compound. The primary separation mechanism involves the formation of negatively charged complexes between the hydroxyl groups of the sugar alcohols and borate ions in an alkaline background electrolyte (BGE), enabling their separation based on their charge-to-size ratio.[1][4]
Principle of Separation
In their native state, sugar alcohols are neutral molecules and thus cannot be separated by capillary zone electrophoresis (CZE). To induce electrophoretic mobility, a complexing agent is added to the background electrolyte. Borate ions, provided by a sodium tetraborate or boric acid buffer at an alkaline pH, form anionic complexes with the cis-diol groups of the sugar alcohols. The stability of these complexes, and therefore the induced negative charge, varies depending on the stereochemistry and number of hydroxyl groups in each sugar alcohol. This difference in charge-to-mass ratio allows for their separation in an electric field. The electroosmotic flow (EOF) is typically reversed or suppressed to allow the negatively charged analytes to migrate towards the detector.
A logical diagram illustrating the principle of borate complexation for the CE separation of sugar alcohols is presented below.
Caption: Borate complexation of neutral sugar alcohols to form anionic complexes for CE separation.
Experimental Protocols
This section provides a detailed protocol for the separation of a standard mixture of sugar alcohols. While direct experimental data for this compound under this specific method was not found in the literature, its structural characteristics as a disaccharide alditol suggest it will have a lower mobility than the monosaccharide alditols and will likely be well-resolved from them.
Protocol 1: Separation of Common Sugar Alcohols by CZE with Capacitively Coupled Contactless Conductivity Detection (C4D)
This method is adapted from a validated procedure for the analysis of erythritol, maltitol, xylitol, and sorbitol.
Instrumentation and Consumables:
-
Capillary Electrophoresis system with C4D detector.
-
Fused-silica capillary, 70 cm total length (62 cm effective length), 50 µm internal diameter.
-
Data acquisition and processing software.
-
Ultrasonic bath.
-
0.22 µm syringe filters.
Reagents and Solutions:
-
Background Electrolyte (BGE): 25 mmol/L Sodium borate buffer. Prepare by dissolving an appropriate amount of sodium tetraborate decahydrate in ultrapure water and adjusting the pH to 8.5 with a boric acid solution.
-
Capillary Conditioning Solutions: 1 mol/L Sodium hydroxide (NaOH) and ultrapure water.
-
Standard Stock Solutions: Prepare individual stock solutions of erythritol, xylitol, sorbitol, mannitol, maltitol, and this compound at a concentration of 1000 mg/L in ultrapure water.
-
Working Standard Mixture: Prepare a mixed standard solution by diluting the stock solutions to the desired concentrations (e.g., 50-200 mg/L) with the BGE.
Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow.
Caption: A streamlined workflow for the CE analysis of sugar alcohols from sample preparation to data analysis.
Detailed Procedure:
-
Capillary Conditioning: Before the first use, rinse the new capillary with 1 mol/L NaOH for 10 minutes, followed by ultrapure water for 2 minutes, and finally with the BGE for 10 minutes. Between runs, a shorter rinse with the BGE is typically sufficient.
-
Sample Preparation: For pharmaceutical or food samples, a simple aqueous extraction is often sufficient. A representative sample should be accurately weighed and dissolved in ultrapure water, potentially with the aid of sonication. The solution is then filtered through a 0.22 µm syringe filter and diluted with the BGE to the appropriate concentration range for analysis.
-
Injection: Introduce the sample into the capillary using hydrodynamic injection. A typical injection parameter is 11 kPa for 5 seconds.
-
Separation: Apply a separation voltage of 25 kV. The capillary temperature should be maintained at a constant value, for example, 25 °C, to ensure reproducible migration times.
-
Detection: Monitor the separation using a C4D detector. The analytes will be detected as they pass through the detection window.
Data Presentation
The following tables summarize the expected quantitative data for the separation of sugar alcohols based on the described protocol and information from the literature.
Table 1: CE Separation Parameters for Sugar Alcohols
| Parameter | Value | Reference |
| Capillary | Fused Silica, 70 cm (62 cm effective) x 50 µm i.d. | |
| Background Electrolyte | 25 mmol/L Sodium Borate, pH 8.5 | |
| Applied Voltage | 25 kV | |
| Temperature | 25 °C | |
| Injection | 11 kPa for 5 s | |
| Detection | Capacitively Coupled Contactless Conductivity (C4D) |
Table 2: Expected Migration Order and Performance Data
The migration order is predicted based on the stability of the borate complexes, which generally increases with the number of available cis-diol pairs. This compound, being a disaccharide alditol, is expected to have a lower charge-to-mass ratio and thus a longer migration time than the smaller sugar alcohols.
| Analyte | Expected Migration Time (min) | Limit of Quantification (LOQ) (µg/g) | Linearity (R²) |
| Erythritol | < 6 | 12.4 | > 0.992 |
| Xylitol | < 6 | 9.0 | > 0.997 |
| Mannitol | < 6 | Not Reported | Not Reported |
| Sorbitol | < 6 | 9.0 | > 0.992 |
| Maltitol | < 6 | 15.9 | > 0.997 |
| This compound | > 6 (Predicted) | Not Reported | Not Reported |
Note: The migration times are reported as being less than 6 minutes for the first five analytes in the cited study. The exact migration time for this compound would need to be determined experimentally. The LOQ and linearity values are from a study on sugar-free chocolate.
Concluding Remarks
References
Application Notes and Protocols for the Use of Isomaltitol in Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production and cell-based research, maintaining optimal cell culture conditions is paramount for achieving high cell viability, robust growth, and consistent product quality. One of the critical parameters that can significantly impact cellular physiology is the osmolality of the culture medium.[1] Fluctuations in osmolality, often encountered during fed-batch cultures and cryopreservation, can induce osmotic stress, leading to reduced cell performance and even cell death.[2] Organic osmolytes are small, soluble molecules that cells accumulate to counteract osmotic stress and maintain cell volume and function.[3][4]
Isomaltitol, a disaccharide sugar alcohol, is a polyol with properties that make it a promising candidate as an osmoprotectant in cell culture applications.[5] It is a mixture of two stereoisomers: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM). This compound is known for its high stability, low hygroscopicity, and being relatively inert, making it a suitable excipient in pharmaceutical formulations. These characteristics suggest its potential utility in stabilizing the osmotic environment of cell culture media without being readily metabolized by mammalian cells.
These application notes provide a comprehensive overview of the potential uses of this compound in cell culture media, with a focus on its role in mitigating osmotic stress and as a component in cryopreservation media. The provided protocols are based on established principles of cell culture and the known properties of polyol osmolytes.
Key Applications of this compound in Cell Culture
-
Osmotic Stabilizer in Fed-Batch Cultures: Fed-batch processes, a cornerstone of modern biopharmaceutical production, involve the periodic addition of concentrated nutrient feeds to the culture. This feeding strategy inevitably leads to a gradual increase in the osmolality of the medium, which can negatively impact cell growth, productivity, and the quality of the recombinant protein. This compound, being a non-metabolized or poorly metabolized sugar, can be included in the feed medium to increase its density and nutrient concentration without contributing to the metabolic burden of the cells, while also helping to stabilize the osmotic pressure.
-
Cryoprotectant for Cell Banking: Cryopreservation is essential for the long-term storage of cell lines. The process of freezing and thawing can cause significant cellular damage due to the formation of ice crystals and osmotic shifts. Cryoprotective agents (CPAs) are used to mitigate this damage. This compound, as a polyol, can act as a CPA by modulating ice crystal formation and protecting cellular structures during freezing.
Data Presentation
Table 1: Comparison of Physicochemical Properties of Common Polyol Osmolytes
| Property | This compound | Sorbitol | Mannitol | Glycerol |
| Molar Mass ( g/mol ) | 344.31 | 182.17 | 182.17 | 92.09 |
| Type | Disaccharide alcohol | Monosaccharide alcohol | Monosaccharide alcohol | Simple polyol |
| Hygroscopicity | Low | High | Low | High |
| Metabolism in Mammalian Cells | Generally considered non-metabolizable | Metabolized via the polyol pathway | Poorly metabolized | Metabolized |
| Primary Use in Cell Culture | Proposed osmoprotectant & cryoprotectant | Osmolyte, carbon source | Osmolyte | Cryoprotectant |
This table summarizes general properties; specific metabolic rates can be cell-line dependent.
Experimental Protocols
Protocol 1: Evaluation of this compound as an Osmoprotectant in Fed-Batch Culture
This protocol outlines a method to assess the effectiveness of this compound in mitigating hyperosmotic stress in a CHO (Chinese Hamster Ovary) cell line producing a monoclonal antibody (mAb).
Materials:
-
CHO cell line expressing a recombinant mAb
-
Chemically defined basal cell culture medium
-
Concentrated feed medium
-
Sterile, cell culture grade this compound powder
-
Shake flasks or benchtop bioreactors
-
Cell counter (e.g., automated cell counter or hemocytometer with trypan blue)
-
Osmometer
-
Analyzers for metabolites (e.g., glucose, lactate, ammonia) and product titer (e.g., HPLC, ELISA)
Experimental Workflow:
Caption: Workflow for evaluating this compound in fed-batch culture.
Procedure:
-
Preparation of Media and this compound Stock:
-
Prepare the basal and concentrated feed media according to your standard protocol.
-
Prepare a highly concentrated, sterile stock solution of this compound (e.g., 500 g/L) in cell culture grade water and sterilize by filtration through a 0.22 µm filter.
-
-
Cell Seeding:
-
Seed CHO cells at a density of 0.5 x 10^6 viable cells/mL in shake flasks or bioreactors containing the basal medium.
-
-
Experimental Groups:
-
Control Group: Fed with the standard concentrated feed medium.
-
This compound Group(s): Fed with the concentrated feed medium supplemented with this compound to achieve a target final osmolality (e.g., 450, 500, 550 mOsm/kg). The amount of this compound to add can be calculated based on the desired osmolality increase.
-
-
Fed-Batch Culture:
-
Initiate feeding on day 3 of the culture.
-
Add a defined volume of the respective feed solutions to the cultures every 48 hours until day 12.
-
Monitor the cultures daily for viable cell density, viability, osmolality, glucose, lactate, and mAb titer.
-
-
Harvest and Analysis:
-
Harvest the cultures on day 14.
-
Determine the final mAb titer.
-
Analyze the quality of the purified mAb, including aggregation and glycosylation profiles, as these can be affected by culture conditions.
-
Data Analysis:
-
Plot cell growth curves, viability profiles, and mAb production curves for all groups.
-
Compare the final mAb titer and integral of viable cell density (IVCD) between the control and this compound-supplemented groups.
-
Analyze the impact of this compound on metabolic profiles (e.g., specific lactate production or glucose consumption rates).
-
Assess any changes in mAb quality attributes.
Protocol 2: this compound as a Cryoprotectant for Mammalian Cells
This protocol describes a method to evaluate this compound as a component of a cryopreservation medium.
Materials:
-
Mammalian cell line (e.g., HEK293 or CHO) in logarithmic growth phase
-
Basal cell culture medium (e.g., DMEM or F-12)
-
Fetal Bovine Serum (FBS) or a serum-free alternative
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
This compound, cell culture grade
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer and liquid nitrogen storage
Experimental Workflow:
Caption: Workflow for evaluating this compound in cryopreservation.
Procedure:
-
Preparation of Cells:
-
Harvest cells during the logarithmic growth phase.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of fresh culture medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Freezing Media:
-
Control Medium: 90% FBS + 10% DMSO.
-
This compound Medium: Prepare various formulations to test, for example:
-
85% FBS + 5% DMSO + 10% (w/v) this compound solution.
-
90% FBS + 10% (w/v) this compound solution (DMSO-free).
-
-
Prepare the this compound solution in basal medium and sterile filter.
-
-
Freezing:
-
Centrifuge the required number of cells and resuspend the pellet in the appropriate ice-cold freezing medium at a concentration of 1-2 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer overnight. This typically achieves a cooling rate of approximately -1°C/minute.
-
Transfer the vials to a liquid nitrogen tank for long-term storage.
-
-
Thawing and Viability Assessment:
-
After at least 24 hours of storage, rapidly thaw a vial from each group in a 37°C water bath.
-
Transfer the contents to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh growth medium.
-
Perform a viable cell count immediately after thawing.
-
Plate the cells in a culture flask or plate and assess cell attachment (for adherent cells) and proliferation after 24 and 48 hours.
-
Data Analysis:
-
Calculate the post-thaw viability for each cryopreservation medium.
-
Compare the cell recovery and growth characteristics of cells cryopreserved with this compound-containing media to the control group.
Signaling Pathways
Osmotic stress triggers a complex network of signaling pathways in mammalian cells aimed at restoring cellular homeostasis. While specific pathways activated by this compound have not been elucidated, it is expected to trigger general osmotic stress responses. A key pathway involved is the Mitogen-Activated Protein Kinase (MAPK) cascade.
Caption: General osmotic stress signaling pathway in mammalian cells.
Conclusion
This compound presents a promising, yet largely unexplored, opportunity for enhancing the robustness of cell culture processes. Its properties as a stable, non-hygroscopic, and poorly metabolized polyol make it an excellent candidate for use as an osmoprotectant in high-density fed-batch cultures and as a component in cryopreservation media. The protocols provided herein offer a framework for researchers to systematically evaluate the benefits of this compound in their specific cell culture systems. Further studies are warranted to fully characterize its effects on various cell lines and to optimize its application for improved biopharmaceutical production and cell-based research.
References
- 1. Media composition: salts and osmolality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of osmotic stress on the structure and function of the cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osmoadaptation of Mammalian Cells – An Orchestrated Network of Protective Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Method development for Isomaltitol determination in food matrices
Abstract
Isomaltitol, a disaccharide sugar alcohol, is widely utilized in the food industry as a sugar substitute in a variety of products, including confectionery, baked goods, and beverages. Its low caloric value and non-cariogenic properties make it a popular choice for "sugar-free" and "reduced sugar" formulations. Accurate quantification of this compound in complex food matrices is crucial for quality control, nutritional labeling, and regulatory compliance. This application note provides a detailed overview of the common analytical methodologies for the determination of this compound, with a focus on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Detailed experimental protocols, a comparison of quantitative data from various methods, and a generalized workflow are presented to guide researchers and analysts in this application.
Introduction
This compound is a polyol derived from sucrose. It is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM). Due to its stability and similar technological properties to sucrose, it serves as an excellent bulk sweetener. The analysis of this compound in food products can be challenging due to the complexity of food matrices and the presence of other carbohydrates that may interfere with the analysis. Several analytical techniques have been developed and validated for the quantification of this compound, each with its own advantages and limitations. This document outlines and compares some of the most prevalent methods and provides a detailed protocol for a robust and sensitive method.
Analytical Methodologies
A variety of analytical techniques are employed for the determination of this compound in food. The most common methods include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and selective method for the analysis of carbohydrates, including sugar alcohols.[1][2] It separates analytes based on their weak acidic properties under high pH conditions.[3] Pulsed amperometric detection allows for the direct detection of carbohydrates without the need for derivatization.[3]
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): A widely used technique for the analysis of sugars and sugar alcohols.[4] While robust and relatively simple, it is less sensitive than HPAEC-PAD and is susceptible to interference from other compounds that alter the refractive index of the mobile phase.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method offers better sensitivity than RI detection and is compatible with gradient elution, allowing for more complex separations.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): GC methods typically require derivatization of the polar sugar alcohols to increase their volatility. While offering high resolution, the derivatization step can be time-consuming and introduce variability.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the determination of this compound and other sugar alcohols in food matrices using various analytical methods.
| Analytical Method | Food Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Reference |
| HPAEC-PAD | Dietetic Foods (toffees, biscuits, creams, etc.) | This compound, Maltitol, Lactitol | 10-20 pmol injected | - | - | - | |
| HPLC-RI | Orange Juice, Yogurt, Chewing Gum, Milk | D-mannitol, Xylitol, D-sorbitol | - | - | >91% | - | |
| HPLC-RI | Biscuit | D-mannitol, Xylitol, D-sorbitol | - | - | >82% | - | |
| UPLC-ELSD | Gums, Candies, Chocolate | Sugars and Sugar Alcohols | - | - | - | - | |
| GC-FID | Food Products | Sucrose mono- and diesters | 2.9 µg/mL (monoesters) | 5.7 µg/mL (monoesters) | 92-118% (monoesters) | - | |
| GC-FID | Food Products | Sucrose mono- and diesters | 42.8 µg/mL (diesters) | 129.7 µg/mL (diesters) | 77-120% (diesters) | - | |
| GC/FID | Agricultural Products | Fructose, Galactose, Glucose, Sucrose, Lactose, Maltose | 0.0361 - 0.3445 mg/100g | 0.1093 - 1.0439 mg/100g | - | >0.99 |
Experimental Protocol: this compound Determination by HPAEC-PAD
This protocol describes a general procedure for the determination of this compound in food matrices using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Scope
This method is applicable to a wide range of food products including beverages, confectionery, baked goods, and dairy products.
Principle
The sample is extracted with water, and proteins and fats are removed if necessary. The extracted solution is then injected into an HPAEC system. This compound is separated from other carbohydrates on a high-capacity anion-exchange column using an alkaline mobile phase. Detection is achieved by pulsed amperometry, which provides high sensitivity for underivatized carbohydrates.
Reagents and Materials
-
This compound standard (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% (w/w) solution, carbonate-free
-
Barium acetate (optional, for improved selectivity)
-
Carrez I and II solutions (for clarification, if needed)
-
Syringe filters (0.22 µm)
Instrumentation
-
High-Performance Ion Chromatography (HPIC) system equipped with a pulsed amperometric detector with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).
-
Analytical balance
-
Homogenizer or blender
-
Centrifuge
-
Ultrasonic bath
-
Volumetric flasks and pipettes
Sample Preparation
The sample preparation procedure should be adapted based on the food matrix.
5.1. Liquid Samples (e.g., Beverages)
-
Degas carbonated beverages by sonication.
-
Dilute the sample with deionized water to bring the this compound concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
5.2. Solid Samples (e.g., Candies, Baked Goods)
-
Homogenize the sample to a fine powder. For high-fat samples, a cryogenic grinding step with liquid nitrogen may be beneficial.
-
Accurately weigh about 1 g of the homogenized sample into a beaker.
-
Add a known volume of deionized water (e.g., 50 mL).
-
Extract the sample by stirring or sonicating for 20-30 minutes. Gentle heating (e.g., 60°C) can aid extraction.
-
For samples high in protein and fat (e.g., biscuits, creams), a clarification step with Carrez reagents may be necessary to precipitate these interfering substances.
-
Centrifuge the extract to pellet any solid material.
-
Dilute the supernatant to the appropriate concentration with deionized water.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
5.3. Dairy Products (e.g., Yogurt)
-
Accurately weigh the sample.
-
Disperse the sample in warm deionized water.
-
Precipitate proteins using Carrez reagents.
-
Centrifuge and collect the supernatant.
-
Dilute and filter as described for solid samples.
Chromatographic Conditions
-
Column: High-performance anion-exchange column for carbohydrates.
-
Mobile Phase: A typical mobile phase is an isocratic or gradient elution with sodium hydroxide (NaOH) solution. For example, 40 mM NaOH. The addition of 1 mM Barium Acetate can improve selectivity and reproducibility.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Injection Volume: 5 - 25 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode. A typical waveform for carbohydrate analysis should be used. An optimal detection potential can be established, for instance, at +0.10 V.
Calibration
Prepare a series of standard solutions of this compound in deionized water covering the expected concentration range in the prepared samples. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Data Analysis
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the determination of this compound in food matrices.
References
- 1. Determination of maltitol, this compound, and lactitol by high-pH anion-exchange chromatography with pulsed amperometric detection [agris.fao.org]
- 2. Determination of maltitol, this compound, and lactitol by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts [mdpi.com]
- 4. Quantification of Isomaltulose in Food Products by Using Heteronuclear Single Quantum Coherence NMR-Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isomaltitol as a Bulking Agent in Sugar-Free Confectionery Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomaltitol, commonly known as isomalt, is a sugar alcohol (polyol) derived from sucrose.[1] It is a widely utilized bulking agent in the food and pharmaceutical industries, particularly in the formulation of sugar-free confectionery.[2] Its utility stems from a unique combination of physical and chemical properties that mimic sugar, including providing bulk, texture, and moderate sweetness, while offering significant advantages such as reduced caloric content, a low glycemic index, and non-cariogenicity.[3][4]
The production of isomalt is a two-stage process involving the enzymatic rearrangement of sucrose to isomaltulose, followed by hydrogenation.[1] This results in an equimolar mixture of two disaccharide alcohols: 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM). These properties make isomalt an ideal candidate for replacing sucrose in various confectionery products like hard candies, chocolates, chewing gums, and gummies. This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers investigating the use of isomalt as a bulking agent.
Physicochemical and Nutritional Properties
Isomalt's functional properties are central to its application in sugar-free confectionery. It provides about half the calories of sucrose and has a sweetness level that is 45-65% that of sugar, with a clean taste profile and no significant cooling effect, unlike some other polyols. Crucially for confectionery, it has low hygroscopicity (it absorbs very little moisture), which contributes to the stability and extended shelf-life of the final product.
| Property | Value / Description | References |
| Chemical Name | Mixture of 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM) | |
| Caloric Value | ~2.0 kcal/g | |
| Relative Sweetness | 0.45 - 0.65 (Sucrose = 1.0) | |
| Glycemic Index | Low; minimal impact on blood sugar and insulin levels | |
| Dental Health | Non-cariogenic; does not promote tooth decay | |
| Hygroscopicity | Very low; resists moisture absorption | |
| Glass Transition Temp (Tg) | High; suitable for stable hard candies | |
| Solubility | Varies with temperature; lower than sucrose | |
| Appearance | White, crystalline, odorless substance |
Applications in Sugar-Free Confectionery
Hard Candies
Isomalt is the leading sugar replacer for hard candies due to its high resistance to crystallization and low hygroscopicity. These properties ensure that candies remain clear, non-sticky, and stable throughout their shelf life, often without the need for individual wrapping. The manufacturing process involves cooking an isomalt solution to high temperatures (e.g., 160°C) to achieve a low moisture content (2-3%) and a stable glassy state.
Research has shown that the hardness of sugar-free hard candies increases with higher levels of isomalt in formulations that also contain other polyols like maltitol syrup and xylitol. An optimized formulation for desirable hard candy was found to be 90.21% isomalt, 8.63% maltitol syrup, and 1.16% xylitol.
| Formulation (Polyol Blend) | Hardness (N) | Key Observation | Reference |
| 89.5% Isomalt, 10.5% Maltitol Syrup | Highest Value | Increasing isomalt level increases candy hardness. | |
| 60% Isomalt, 40% Maltitol Syrup | Relatively Low | Blending ratio significantly affects molecular interactions and hardness. | |
| High Xylitol Blends | Decreased Hardness | Xylitol can negatively impact texture but improve clarity. |
Sugar-Free Chocolate
In chocolate manufacturing, isomalt serves as a bulk sweetener that replaces sucrose. Its low hygroscopicity is advantageous, preventing moisture absorption during production. The rheological properties of molten chocolate, such as viscosity, are critical for processing and sensory perception. Studies have shown that isomalt-containing chocolate formulations have rheological properties comparable to those made with sucrose.
| Sweetener | Particle Size | Effect on Apparent Viscosity | Reference |
| Isomalt | Fine | Higher viscosity compared to sucrose and maltitol. | |
| Maltitol | Fine | Similar or lower viscosity compared to sucrose. | |
| Xylitol | Fine | Significantly increased viscosity and yield stress. |
Chewing Gum and Gummies
Isomalt is used in both the core and the coating of sugar-free chewing gum. The coating, often made of polyols, provides initial sweetness, flavor, and a characteristic crunch. In gummies, achieving the desired texture with sugar substitutes can be challenging. While isomalt can be used, careful formulation is required to avoid a gritty or overly hard texture. Other polyols like sorbitol and xylitol, or fiber-based syrups, are often used in combination to achieve the ideal chewiness and stability.
Experimental Protocols
The following protocols are generalized methodologies based on published research for the development and analysis of sugar-free confectionery using isomalt.
Protocol 1: Production of Sugar-Free Hard Candy
Objective: To produce a stable, amorphous (glassy) sugar-free hard candy using isomalt as the primary bulking agent.
Materials:
-
Isomalt
-
Other polyols as required (e.g., maltitol syrup, xylitol)
-
High-intensity sweetener (e.g., sucralose, acesulfame K)
-
Citric acid
-
Food-grade flavoring and coloring
-
Deionized water
-
Cooking vessel with a heat source
-
High-temperature thermometer
-
Molds or a cooling slab
Procedure:
-
Combine isomalt, any other bulk sweeteners, and water in the cooking vessel.
-
Heat the mixture while stirring gently until all solids are dissolved.
-
Continue to heat the syrup without stirring, monitoring the temperature closely.
-
Cook the mass to a final temperature of approximately 160-170°C to achieve a final moisture content of 2-3%.
-
Remove from heat and allow boiling to cease.
-
Carefully mix in the pre-dissolved high-intensity sweetener, citric acid, color, and flavor. Mix quickly and thoroughly to ensure homogeneity.
-
Deposit the hot mass into molds or pour it onto a cooled, oiled slab.
-
Allow the candies to cool completely at ambient temperature until they are hard and brittle.
-
Once cooled, remove the candies from the molds and store them in airtight containers with a desiccant for further analysis.
Protocol 2: Texture Analysis of Hard Candy
Objective: To quantitatively measure the hardness of sugar-free hard candy samples.
Equipment:
-
Texture Analyzer equipped with a cylindrical probe (e.g., 2mm or 5mm diameter).
-
Hard candy samples from Protocol 1.
Procedure:
-
Allow candy samples to equilibrate to a standard room temperature and humidity for at least 2 hours before testing.
-
Secure a single candy on the testing platform of the Texture Analyzer.
-
Set the instrument parameters:
-
Test Mode: Compression
-
Pre-Test Speed: 1.0 mm/s
-
Test Speed: 0.5 mm/s
-
Post-Test Speed: 10.0 mm/s
-
Target Distance: 2.0 mm (or until fracture)
-
Trigger Force: 5 g
-
-
Initiate the test. The probe will descend, compress the candy until it fractures, and then retract.
-
Record the peak force (in Newtons, N) required to fracture the candy. This value represents the hardness.
-
Repeat the measurement for a statistically significant number of candies from the same batch (e.g., n=10) and calculate the mean and standard deviation.
Protocol 3: Sensory Evaluation of Chewing Gum
Objective: To evaluate the sensory attributes of sugar-free chewing gum using a trained panel.
Materials:
-
Chewing gum samples with varying formulations.
-
Water and unsalted crackers for palate cleansing.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Evaluation forms or software.
Procedure:
-
Recruit and train a panel of 8-12 individuals to identify and quantify specific sensory attributes.
-
Define the key attributes for evaluation, which can be divided into stages:
-
Initial Stage (0-10 seconds): Appearance, initial hardness, crumbliness, flavor impact.
-
Intermediate Stage (10 seconds - 2 minutes): Sweetness intensity, flavor character, texture evolution (cohesion), smoothness.
-
Final Stage (2-10 minutes): Residual sweetness, flavor permanence, gum base texture.
-
-
Provide panelists with one sample at a time, coded with random three-digit numbers.
-
Instruct panelists to chew the sample and rate the intensity of each attribute at specified time points using a structured scale (e.g., a 9-point hedonic scale or a 15-cm line scale).
-
Ensure panelists cleanse their palate with water and crackers between samples.
-
Collect the data and perform statistical analysis (e.g., ANOVA, PCA) to identify significant differences between formulations.
Conclusion
Isomalt is a versatile and highly functional bulking agent for the development of sugar-free confectionery. Its unique physicochemical properties, particularly its low hygroscopicity and high thermal stability, make it exceptionally suitable for hard candies and beneficial for chocolates. While its application in softer confections like gummies requires careful formulation, its overall performance as a sucrose replacer is well-documented. The protocols outlined in this document provide a foundational framework for researchers to systematically investigate and optimize the use of isomalt in novel sugar-free and reduced-calorie confectionery products.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Conversion of Sucrose to Isomaltulose
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the enzymatic conversion of sucrose to isomaltulose.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enzymatic production of isomaltulose.
Q1: What are the primary methods for producing isomaltulose from sucrose?
A1: The primary methods are microbial conversion and enzymatic conversion. Microbial conversion utilizes whole microbial cells that produce sucrose isomerase, either as free or immobilized cells.[1][2] Enzymatic conversion directly uses the sucrose isomerase enzyme, which can also be in a free or immobilized form, to catalyze the isomerization of sucrose.[1][2]
Q2: What are the main advantages of using immobilized enzymes or cells over free enzymes?
A2: Immobilized enzymes or cells offer several advantages for industrial production, including easy separation from the product, which simplifies downstream processing and reduces costs.[1] They also exhibit higher stability and reusability, allowing for continuous or repeated batch operations and significantly lowering production expenses.
Q3: What are the typical byproducts formed during the enzymatic conversion of sucrose to isomaltulose?
A3: Besides the main product, isomaltulose, the enzymatic reaction can also produce trehalulose, glucose, and fructose as byproducts. The formation of these byproducts can lower the yield and purity of isomaltulose and may complicate the purification process.
Q4: What is the optimal pH and temperature for sucrose isomerase activity?
A4: The optimal conditions can vary depending on the source of the enzyme. For example, a recombinant sucrose isomerase from Erwinia sp. Ejp617 shows optimal activity at a pH of 6.0 and a temperature of 40°C. Another sucrose isomerase from Raoultella terrigena has an optimal pH of 5.5 and an optimal temperature of 40°C. Industrial processes often face challenges with enzyme stability at temperatures above 40°C.
Q5: Can the substrate, sucrose, or the products inhibit the enzyme's activity?
A5: Yes, both substrate and product inhibition can occur. High concentrations of sucrose can sometimes inhibit the enzyme. Additionally, the byproducts glucose and fructose have been reported to act as competitive inhibitors for sucrose isomerase.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the enzymatic conversion process.
| Problem | Potential Cause | Recommended Solution |
| Low Isomaltulose Yield | Suboptimal reaction conditions (pH, temperature). | Optimize the pH and temperature for the specific sucrose isomerase being used. Refer to the enzyme's characterization data. For instance, many sucrose isomerases have an optimal pH between 5.5 and 6.0 and an optimal temperature around 40°C. |
| Inadequate enzyme dosage or substrate concentration. | Systematically vary the enzyme dosage and sucrose concentration to find the optimal ratio. For one particular enzyme, 25 U/g of sucrose was found to be optimal. Increasing sucrose concentration up to a certain point (e.g., 400 g/L) can enhance production, but very high concentrations may lead to substrate inhibition. | |
| Enzyme deactivation. | Consider enzyme immobilization to improve stability. Techniques like entrapment in calcium alginate or cross-linking can enhance enzyme robustness. Also, check for the presence of inhibiting ions in your reaction buffer. | |
| High Levels of Byproducts (Glucose, Fructose, Trehalulose) | Reaction conditions favoring hydrolysis or alternative isomerization. | Fine-tune the reaction temperature, as higher temperatures can sometimes lead to increased hydrolysis, producing more glucose and fructose. The ratio of isomaltulose to trehalulose can also be influenced by the specific enzyme and reaction conditions. |
| Product inhibition leading to incomplete conversion. | Implement a continuous reaction setup with a membrane reactor to remove products as they are formed, which can help to avoid product inhibition. | |
| Difficulty in Separating the Enzyme from the Product | Use of free (non-immobilized) enzyme. | Employ immobilized enzymes. This allows for easy recovery of the biocatalyst for reuse and simplifies the purification of isomaltulose. Various immobilization methods exist, including adsorption, covalent binding, and entrapment. |
| Inconsistent Results Between Batches | Instability of the enzyme (free or immobilized). | If using immobilized enzymes, investigate potential enzyme leakage from the support material or mechanical degradation of the support. Optimizing the immobilization protocol, for instance by using cross-linking agents like glutaraldehyde, can improve stability. For free enzymes, ensure consistent storage and handling procedures. |
| Variation in substrate quality. | Use a consistent source and grade of sucrose. If using less pure substrates like molasses, pretreatment may be necessary to remove impurities that could inhibit the enzyme. |
Section 3: Data Presentation
Table 1: Optimal Reaction Conditions for Isomaltulose Production
| Parameter | Optimal Value | Enzyme Source / Reference |
| pH | 6.0 | Recombinant from Erwinia sp. Ejp617 |
| 5.5 | Recombinant from Raoultella terrigena | |
| 4.5 (Immobilized) | Recombinant from Bacillus pumilus | |
| Temperature | 40°C | Recombinant from Erwinia sp. Ejp617 |
| 40°C | Recombinant from Raoultella terrigena | |
| 40°C (Immobilized) | Recombinant from Bacillus pumilus | |
| Enzyme Dosage | 25 U/g sucrose | Recombinant from Raoultella terrigena |
| Sucrose Concentration | 300 g/L | Recombinant from Erwinia sp. Ejp617 |
| 400 g/L | Recombinant from Raoultella terrigena | |
| 600 g/L | Recombinant from Bacillus pumilus (Immobilized) |
Table 2: Performance of Different Sucrose Isomerase Systems
| Enzyme System | Substrate Concentration | Isomaltulose Yield / Concentration | Conversion Rate | Reference |
| Purified Recombinant SIase (Erwinia sp.) | 300 g/L Sucrose | 240.9 g/L | 80.3% | |
| Immobilized Erwinia sp. D12 cells | Not specified | >55% | Not specified | |
| Immobilized Recombinant E. coli | 500 g/L Sucrose | 453.0 g/L | 90.6% | |
| Immobilized Bacillus pumilus SIase | 600 g/L Sucrose | 87.8% | Not specified | |
| Purified Recombinant SIase (R. terrigena) | 400 g/L Sucrose | Not specified | 81.7% |
Section 4: Experimental Protocols
Protocol 1: General Assay for Sucrose Isomerase Activity
This protocol provides a general method for determining the activity of sucrose isomerase by measuring the amount of isomaltulose produced.
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Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the sucrose substrate dissolved in a suitable buffer (e.g., 50 mM citric acid-Na₂HPO₄ buffer, pH 6.0). A typical sucrose concentration for the assay is 5% (w/v).
-
Enzyme Addition: Add a known amount of the purified enzyme or enzyme preparation to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 40°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stopping reagent like 3,5-dinitrosalicylic acid (DNS).
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Quantification: Analyze the concentration of the product (isomaltulose) and any byproducts using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector. A carbohydrate analysis column is typically used.
-
Calculate Activity: One unit (U) of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of isomaltulose per minute under the specified assay conditions.
Protocol 2: Immobilization of Cells in Calcium Alginate
This protocol describes a common method for immobilizing microbial cells for use in isomaltulose production.
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Cell Culture: Cultivate the microbial cells (e.g., Erwinia sp., recombinant E. coli) that produce sucrose isomerase under optimal growth conditions to obtain a sufficient cell mass.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Prepare Cell Suspension: Resuspend the cell pellet in a sterile sodium alginate solution (e.g., 2.5% w/v).
-
Droplet Formation: Extrude the cell-alginate mixture dropwise into a gently stirring solution of calcium chloride (e.g., 8% w/v). This will cause the formation of spherical gel beads containing the entrapped cells.
-
Curing: Allow the beads to harden in the CaCl₂ solution for a period, often overnight at 4°C.
-
Washing: Wash the immobilized cell beads with sterile distilled water or buffer to remove excess calcium chloride and unentrapped cells.
-
Application: The immobilized cell beads are now ready for use in a batch or continuous reactor for the conversion of sucrose to isomaltulose.
Section 5: Visualizations
References
Technical Support Center: Isomaltitol Crystallization Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling Isomaltitol crystallization and crystal growth during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for crystallizing this compound?
A1: this compound can be crystallized using several standard methods, including:
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Cooling Crystallization: This involves dissolving this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.
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Antisolvent Crystallization: In this method, an antisolvent (a solvent in which this compound is poorly soluble) is added to a solution of this compound, reducing its solubility and causing it to crystallize.[1][2] Ethanol is a commonly used antisolvent for sugar alcohols.[1]
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Evaporative Crystallization: This technique involves evaporating the solvent from an this compound solution, thereby increasing its concentration until supersaturation is reached and crystallization begins.
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Melt Crystallization: This method involves melting this compound and then cooling the melt in a controlled manner to induce crystallization.
Q2: What are the key factors influencing this compound crystal growth?
A2: The primary factors that affect the crystal growth of this compound include:
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Supersaturation: The level of supersaturation is a critical driving force for both nucleation and crystal growth. Higher supersaturation levels generally lead to faster nucleation and the formation of smaller crystals.[2]
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Temperature: Temperature significantly impacts the solubility of this compound and, consequently, the level of supersaturation. Controlled cooling rates are crucial for managing crystal size distribution.
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Solvent System: The choice of solvent or solvent/antisolvent system affects solubility, crystal habit, and potentially the polymorphic form of the resulting crystals.[3]
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Impurities: The presence of impurities can inhibit or alter crystal growth, affect crystal habit, and in some cases, lead to the formation of different polymorphs.
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Agitation: The stirring rate influences mass transfer in the solution and can affect nucleation rate and crystal size.
Q3: What is polymorphism in the context of this compound, and why is it important?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, such as solubility, melting point, and stability. For pharmaceutical applications, controlling polymorphism is critical as it can impact drug bioavailability and shelf-life. While specific polymorphic forms of this compound are not extensively detailed in readily available literature, it is a phenomenon to be aware of, as seen with similar sugar alcohols like mannitol and sorbitol.
Q4: How can I characterize the this compound crystals obtained in my experiment?
A4: Several analytical techniques can be used to characterize this compound crystals:
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Powder X-ray Diffraction (PXRD): This is a primary technique for identifying the crystalline phase and determining the polymorphic form.
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Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, which can help differentiate between polymorphs.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the compound and may show differences in the spectra of different polymorphs.
-
Microscopy (Optical and Scanning Electron): Microscopy is used to visually assess the crystal habit (shape) and size.
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Laser Diffraction: This technique is used to determine the particle size distribution of the crystalline product.
Troubleshooting Guides
Issue 1: No Crystals are Forming
| Possible Cause | Troubleshooting Step |
| Insufficient Supersaturation | The solution may not be supersaturated. Try concentrating the solution further by evaporating more solvent or by cooling the solution to a lower temperature. |
| Solution is Undersaturated | Ensure you have an accurate understanding of this compound's solubility in your chosen solvent system at different temperatures. You may need to increase the initial concentration of this compound. |
| Inhibition of Nucleation | The presence of certain impurities can inhibit nucleation. Consider purifying your starting material. Seeding the solution with a small amount of existing this compound crystals can help induce nucleation. |
| High Viscosity of the Solution | Highly viscous solutions can hinder molecular diffusion and slow down or prevent crystallization. Diluting the solution slightly or increasing the temperature (if using cooling crystallization) may help. The addition of a less viscous co-solvent could also be beneficial. |
Issue 2: Crystals are Too Small or Form a Fine Powder
| Possible Cause | Troubleshooting Step |
| High Level of Supersaturation | Rapidly creating a high level of supersaturation leads to a high nucleation rate, resulting in many small crystals. Slow down the rate of cooling in cooling crystallization or the rate of antisolvent addition. |
| Rapid Cooling or Antisolvent Addition | A fast cooling rate or rapid addition of antisolvent promotes fast nucleation. Employ a slower, more controlled cooling profile or add the antisolvent dropwise with vigorous stirring. |
| High Agitation Rate | Excessive stirring can lead to secondary nucleation, increasing the number of small crystals. Reduce the agitation speed once nucleation has initiated to favor crystal growth over nucleation. |
Issue 3: Formation of Oily Droplets or an Amorphous Phase Instead of Crystals
| Possible Cause | Troubleshooting Step |
| Precipitation Above the Melting Point | If the solution is highly supersaturated at a temperature above the melting point of the desired crystalline form, an oily phase may separate. Dilute the solution or lower the initial temperature before inducing crystallization. |
| Presence of Impurities | Certain impurities can disrupt the crystal lattice formation, leading to an amorphous precipitate. Purify the this compound solution before crystallization. |
| Solvent Effects | The solvent system may not be optimal for crystallization. Experiment with different solvents or solvent/antisolvent combinations. |
Issue 4: Undesirable Crystal Shape (Habit)
| Possible Cause | Troubleshooting Step |
| Solvent System | The solvent has a significant impact on crystal habit. Changing the solvent or using a co-solvent can modify the crystal shape. |
| Presence of Additives or Impurities | Specific additives or impurities can selectively adsorb to certain crystal faces, inhibiting their growth and altering the overall crystal habit. Consider the use of crystal habit modifiers if a specific shape is desired. |
| Supersaturation Level | The degree of supersaturation can influence the relative growth rates of different crystal faces. Experiment with different levels of supersaturation to see its effect on crystal habit. |
Data Presentation
Table 1: Solubility of this compound in Water-Ethanol Mixtures at Different Temperatures
Data adapted from a study on Isomalt solubility in water-ethanol solvent systems.
| Mole Fraction of Water | Solubility (Mole Fraction of this compound) at 288.15 K (15°C) | Solubility (Mole Fraction of this compound) at 298.15 K (25°C) | Solubility (Mole Fraction of this compound) at 308.15 K (35°C) | Solubility (Mole Fraction of this compound) at 318.15 K (45°C) |
| 1.00 | ~0.045 | ~0.055 | ~0.068 | ~0.082 |
| 0.80 | ~0.025 | ~0.032 | ~0.040 | ~0.050 |
| 0.60 | ~0.012 | ~0.016 | ~0.021 | ~0.027 |
| 0.40 | ~0.005 | ~0.007 | ~0.009 | ~0.012 |
| 0.20 | ~0.002 | ~0.003 | ~0.004 | ~0.005 |
| 0.00 | <0.001 | <0.001 | <0.001 | <0.001 |
Table 2: General Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble, ~30 g/100 mL at room temperature | |
| Ethanol | Very slightly soluble | |
| Methanol | Slightly soluble (data for similar sugar alcohol Xylitol) | |
| Isopropanol | Very slightly soluble (data for similar sugar alcohol Xylitol) | |
| Acetone | Practically insoluble (data for similar sugar alcohol Xylitol) |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from Aqueous Solution (Adapted from Xylitol Crystallization Protocol)
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 60-70 °C). Ensure all solids are completely dissolved.
-
Controlled Cooling: Cool the solution at a controlled rate (e.g., 0.1-0.5 °C/min) with gentle agitation (e.g., 100-200 rpm).
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Seeding: Once the solution reaches a supersaturated state (a few degrees below the saturation temperature), introduce a small quantity of fine this compound seed crystals (approximately 0.1-1% of the expected yield).
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Crystal Growth: Continue the controlled cooling and gentle agitation to allow the crystals to grow to the desired size.
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Isolation: Once the target temperature is reached and crystallization appears complete, separate the crystals from the mother liquor by filtration.
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Washing and Drying: Wash the crystals with a small amount of cold solvent (e.g., a water/ethanol mixture) to remove residual mother liquor and then dry them under vacuum at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Antisolvent Crystallization of this compound using Ethanol (Adapted from Xylitol Crystallization Protocol)
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Preparation of this compound Solution: Dissolve this compound in a minimal amount of a suitable solvent in which it is freely soluble (e.g., water) at a constant temperature (e.g., 25 °C).
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Antisolvent Addition: Add a controlled stream of an antisolvent (e.g., ethanol) to the this compound solution with vigorous stirring. The rate of addition will influence the resulting crystal size. A slower addition rate generally favors the growth of larger crystals.
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Equilibration: After the addition of the antisolvent is complete, continue stirring the suspension for a period (e.g., 1-2 hours) to ensure complete crystallization.
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Isolation: Separate the crystals from the solution by filtration.
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Washing and Drying: Wash the crystals with the antisolvent (ethanol) and dry them under vacuum at a moderate temperature.
Visualizations
References
Preventing Isomaltitol recrystallization in aqueous solutions
Welcome to the technical support center for Isomaltitol (Isomalt). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the recrystallization of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to recrystallization?
This compound, commonly known as Isomalt, is a sugar alcohol (polyol) used as a sugar substitute in many pharmaceutical and food applications. It is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS).[1][2] Like many polyols, Isomalt can form supersaturated solutions in water. When a solution contains more dissolved solute than it would normally hold at a given temperature, it is in a metastable state and prone to crystallization, where the excess solute precipitates out of the solution to form solid crystals.[3] This is particularly relevant for Isomalt due to its relatively low solubility at lower temperatures.[3]
Q2: What are the primary factors that influence this compound recrystallization?
The recrystallization of this compound from an aqueous solution is primarily influenced by four key factors:
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Concentration: Solutions exceeding the saturation point of this compound at a given temperature are at a higher risk of recrystallization.
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Temperature: this compound's solubility in water is temperature-dependent, increasing as the temperature rises.[1] Therefore, a decrease in temperature is a common trigger for crystallization.
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Presence of Nucleation Sites: Impurities, dust particles, or even scratches on the container surface can act as nucleation sites, initiating crystal growth.
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Processing Conditions: Factors such as the rate of cooling and agitation can significantly impact the likelihood and nature of recrystallization.
Q3: How can I prevent my this compound solution from crystallizing during storage?
To prevent crystallization during storage, consider the following strategies:
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Control Concentration and Temperature: Ensure your solution's concentration is below the saturation point at your intended storage temperature. Refer to the solubility data in Table 1.
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Utilize Co-solvents or Inhibitors: The addition of other polyols, such as sorbitol or glycerin, can interfere with the crystal lattice formation of this compound, thereby inhibiting recrystallization.
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Ensure Proper Filtration: Filtering the solution through a 0.22 µm or 0.45 µm filter can remove potential nucleation sites.
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Optimize Storage Conditions: Store solutions in a tightly sealed container to prevent evaporation, which would increase the concentration. Also, avoid significant temperature fluctuations.
Troubleshooting Guide
Problem: My this compound solution has formed crystals upon cooling.
| Possible Cause | Troubleshooting Step |
| Supersaturation | 1. Gently reheat the solution until the crystals redissolve. 2. Add a small amount of purified water to decrease the concentration to just below the saturation point at your desired storage temperature (see Table 1). |
| Rapid Cooling | 1. Reheat to redissolve the crystals. 2. Allow the solution to cool slowly at room temperature before transferring to colder storage. Slow cooling promotes the formation of fewer, larger crystals, or can prevent crystallization altogether, compared to rapid cooling which can lead to the formation of many small crystals. |
| Presence of Nuclei | 1. After redissolving the crystals by heating, filter the hot solution through a fine filter (e.g., 0.22 µm) into a clean, smooth-surfaced container. |
Problem: My this compound solution appears cloudy or hazy.
| Possible Cause | Troubleshooting Step |
| Microcrystal Formation | This may be the initial stage of recrystallization. 1. Try gently warming the solution to see if the cloudiness disappears. 2. If it does, consider adding a crystallization inhibitor like sorbitol or glycerin (see Experimental Protocols for suggested concentrations). |
| Insoluble Impurities | 1. Filter the solution to remove any particulate matter. |
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Temperature (K) | Solubility ( g/100 g of water) |
| 15 | 288.15 | 28.1 |
| 25 | 298.15 | 33.5 |
| 35 | 308.15 | 39.5 |
| 45 | 318.15 | 46.4 |
Data extracted from a study by Wang et al. (2013) on the solubility of Isomalt in water-ethanol systems. The values presented here are for pure water.
Experimental Protocols
Protocol 1: Preparation of a Stable, High-Concentration this compound Solution
Objective: To prepare a concentrated aqueous solution of this compound with a reduced risk of recrystallization.
Materials:
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This compound powder
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Purified water
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Sorbitol or Glycerin (as crystallization inhibitor)
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Heat-resistant beaker
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Magnetic stirrer and heat plate
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0.22 µm syringe filter
Methodology:
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Determine Target Concentration: Based on your experimental needs and the solubility data in Table 1, determine the desired concentration of this compound. For a stable solution at room temperature (25°C), it is advisable to stay below 33.5 g/100 g of water.
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Dissolution:
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Add the calculated amount of purified water to a beaker with a magnetic stir bar.
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Begin stirring and gently heat the water to approximately 60-70°C.
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Slowly add the this compound powder to the heated water.
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If using an inhibitor, add sorbitol or glycerin at a concentration of 5-10% (w/w) of the this compound weight.
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Continue heating and stirring until all solids are completely dissolved. Do not boil, as this can lead to caramelization.
-
-
Filtration:
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Allow the solution to cool to approximately 40-50°C.
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Draw the warm solution into a syringe and pass it through a 0.22 µm filter into a clean, sterile container. This step removes any potential nucleation sites.
-
-
Cooling and Storage:
-
Allow the filtered solution to cool slowly to room temperature on the benchtop, away from vibrations.
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Once at room temperature, the solution can be stored as required. For long-term stability, storage at a controlled room temperature is recommended over refrigeration, unless the concentration is low enough to remain soluble at lower temperatures.
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Protocol 2: Accelerated Stability Testing for this compound Solutions
Objective: To assess the physical stability of an this compound solution and its propensity for recrystallization under accelerated conditions.
Materials:
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Prepared this compound solution
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Multiple sealed, transparent containers (e.g., glass vials)
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Temperature-controlled chambers or incubators
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Microscope
Methodology:
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Sample Preparation: Aliquot the test solution into several clean, sealed containers.
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Storage Conditions: Place the samples under various stress conditions. A common approach for accelerated stability testing involves temperature cycling.
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Condition A (Control): Store at the intended long-term storage temperature (e.g., 25°C).
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Condition B (Temperature Cycling): Cycle the temperature, for example, between 4°C and 40°C on a 24-hour cycle (12 hours at each temperature).
-
-
Observation Schedule: Visually inspect the samples at regular intervals (e.g., daily for the first week, then weekly).
-
Analysis:
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Visual Inspection: Look for any signs of cloudiness, haze, or crystal formation.
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Microscopic Examination: If cloudiness is observed, place a drop of the solution on a microscope slide and examine for the presence of microcrystals.
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Quantification (Optional): If crystallization occurs, the degree of crystallization can be quantified by separating the crystals through filtration, drying them, and weighing them.
-
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Data Interpretation: The time it takes for crystals to appear under accelerated conditions can be used to predict the long-term shelf life of the solution under normal storage conditions.
Visualizations
References
Troubleshooting peak tailing in Isomaltitol HPLC analysis
This guide provides detailed troubleshooting for peak tailing issues encountered during the HPLC analysis of Isomaltitol, targeting researchers and professionals in drug development.
Troubleshooting Guide
Q1: I am observing significant peak tailing for this compound in my HPLC analysis. What are the primary causes?
Peak tailing in chromatography is an asymmetry in the peak shape with a prolonged trailing edge.[1][2] This issue can compromise the accuracy of quantification and reduce resolution.[2][3] For a polar compound like this compound, peak tailing typically stems from one of four areas: column issues, mobile phase composition, sample preparation, or instrument setup.
The most common causes include:
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Secondary Interactions: Unwanted interactions between this compound and the stationary phase, particularly with active silanol groups on silica-based columns.[4]
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Column Issues: Degradation of the column, contamination from sample matrix, or physical deformation of the column's packed bed.
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Sample Overload: Injecting a sample with a concentration that is too high for the column's capacity.
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Extra-Column Volume: Excessive volume within the HPLC system, such as from overly long or wide tubing, which causes the peak to broaden.
To diagnose the specific cause, please refer to the troubleshooting workflow diagram and the detailed questions below.
Logical Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting peak tailing in HPLC.
Q2: How can I tell if my column is the source of the peak tailing?
Column-related problems are a frequent cause of peak tailing.
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Secondary Interactions: this compound is a polar molecule. If you are using a standard silica-based C18 column, residual silanol groups (Si-OH) on the silica surface can interact with this compound, creating a secondary retention mechanism that leads to tailing. Operating the mobile phase at a lower pH (e.g., pH 3) can protonate these silanols, minimizing this interaction. Using a highly deactivated, end-capped column is also recommended to shield these active sites.
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Column Contamination: If tailing has worsened over time, your column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent (e.g., isopropanol) or replacing the guard column.
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Bed Deformation: A void at the column inlet or a partially blocked frit can distort the sample path, causing all peaks to tail. This can sometimes be fixed by backflushing the column (disconnect it from the detector first). If the problem persists, the column may need to be replaced.
Q3: Could my mobile phase be causing the this compound peak to tail?
Yes, the mobile phase composition is critical for achieving good peak shape.
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Mobile Phase pH: For polar analytes like this compound on a silica-based column, the mobile phase pH is a crucial factor. While this compound itself is not ionizable, a low pH (around 2.5-3.5) suppresses the ionization of surface silanol groups, reducing the secondary interactions that cause tailing.
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Buffer Strength: A buffer helps maintain a stable pH. If the buffer concentration is too low (e.g., <10 mM), it may not be sufficient to control the pH at the silica surface, leading to inconsistent interactions and tailing. Increasing the buffer strength can improve peak symmetry.
Q4: What if the problem is related to my sample or injection technique?
The way the sample is prepared and injected can significantly impact peak shape.
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Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to broad, tailing peaks. To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.
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Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 80% acetonitrile), it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase itself.
Frequently Asked Questions (FAQs)
Q: What is a good peak asymmetry or tailing factor for an this compound peak? A: Peak symmetry is often measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, perfectly symmetrical peak has a value of 1.0. In practice, a value between 0.9 and 1.5 is generally considered acceptable for most assays, while values above 2.0 indicate a significant problem that needs to be addressed.
Q: My column is new, but I'm still seeing peak tailing. Why? A: Even new silica-based columns have some residual, unreacted silanol groups that can cause tailing with polar compounds like this compound. This is a chemical interaction inherent to the stationary phase. To mitigate this, ensure your mobile phase pH is low enough (~3.0) to suppress silanol activity or consider using a different type of column, such as one with a polar-embedded phase, which is designed to shield these interactions.
Q: How does temperature affect the this compound peak shape? A: Increasing the column temperature reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper, more symmetrical peaks. For this compound analysis, temperatures can range from ambient up to 80°C depending on the column type. Studies on related sugar alcohols have shown that temperature is an important parameter affecting retention and peak shape. However, be mindful of the thermal stability of your column and analyte.
Q: Can my HPLC system itself cause peak tailing? A: Yes, this is known as an "extra-column effect" or "dead volume." It refers to any volume the sample passes through outside of the column itself, such as in long or wide-diameter connection tubing, or poorly made fittings. This extra volume allows the separated peak to spread out and tail before it reaches the detector. To minimize this, use shorter, narrower internal diameter tubing (e.g., 0.005" or 0.12 mm ID) and ensure all fittings are properly seated.
Data Summary Table
The following table summarizes how key experimental parameters can influence the peak shape of this compound.
| Parameter | Condition A (Potential Cause of Tailing) | Condition B (Optimized for Symmetry) | Expected Effect on Peak Shape |
| Mobile Phase pH | pH 6-7 | pH 2.5 - 3.5 | Lowering pH protonates silanols, reducing secondary interactions and peak tailing. |
| Sample Concentration | High (e.g., > 1 mg/mL) | Low (e.g., < 0.1 mg/mL) | Diluting the sample prevents column overload, leading to sharper, more symmetric peaks. |
| Sample Solvent | 100% Acetonitrile | Mobile Phase (e.g., 80:20 ACN:Water) | Matching the sample solvent to the mobile phase prevents peak distortion. |
| Column Chemistry | Standard C18 (Type A Silica) | End-capped C18 or Amino Column | End-capped or specialized columns have fewer active sites, improving peak shape for polar analytes. |
| System Tubing ID | 0.010" | 0.005" | Narrower tubing reduces extra-column volume, minimizing peak broadening and tailing. |
Example Experimental Protocol
This protocol provides a robust starting point for the HPLC analysis of this compound, based on established pharmacopeial methods and scientific literature.
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Objective: To achieve baseline separation and symmetric peak shapes for this compound diastereomers (1,6-GPS and 1,1-GPM).
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Instrumentation: Standard HPLC system with a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.
-
Methodology:
-
Column: Use a column packed with a sulfonated polystyrene-divinylbenzene copolymer (e.g., USP packing L19), typically 7.8-mm × 30-cm. An amino-propyl bonded phase column (HILIC mode) is also a common alternative.
-
Mobile Phase: HPLC-grade water or a mixture of Acetonitrile and Water (e.g., 80:20 v/v). If using a HILIC column, a low concentration of a buffer like ammonium formate may be used.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Maintain at 80 ± 3°C. High temperature is often crucial for this separation.
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Detector: Refractive Index (RI) detector maintained at a constant temperature (e.g., 40°C). An ELSD is a suitable alternative.
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Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 20 µL.
-
System Suitability:
-
Tailing Factor: The tailing factor for the this compound peaks should not be more than 2.0.
-
Relative Standard Deviation (RSD): For replicate injections, the RSD for the peak areas should be not more than 2.0%.
-
-
References
Addressing isomeric overlap of sorbitol and mannitol in Isomaltitol quantification.
Welcome to the Technical Support Center for Isomaltitol Quantification. This guide provides detailed information, troubleshooting advice, and standardized protocols to address the analytical challenges posed by the isomeric overlap of sorbitol and mannitol.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does its analysis involve sorbitol and mannitol?
This compound is a sugar substitute produced from sucrose. It is an equimolar mixture of two stereoisomers: 1-O-α-D-Glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-Glucopyranosyl-D-sorbitol (GPS).[1] Therefore, accurate quantification of this compound requires the separation and measurement of its constituent sugar alcohols, sorbitol and mannitol.
Q2: Why are sorbitol and mannitol so difficult to separate chromatographically?
Sorbitol and mannitol are epimers, meaning they are stereoisomers that differ in configuration at only one stereogenic center.[2] This makes their physical and chemical properties, such as polarity and hydrophilicity, extremely similar, leading to co-elution in many standard chromatographic systems.[2]
Q3: Can I use a standard UV-Vis detector for sorbitol and mannitol quantification?
No, this is not recommended. Sugar alcohols lack a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[2] Consequently, they are essentially invisible to UV-Vis detectors. You should use detection methods suitable for non-chromophoric analytes, such as Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), Pulsed Amperometric Detection (PAD), or Mass Spectrometry (MS).[3]
Q4: Which analytical technique generally provides the best resolution for these isomers?
High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly selective method that provides excellent resolution for sugar alcohols without the need for derivatization. Additionally, Gas Chromatography (GC) after a derivatization step to make the analytes volatile, and specialized High-Performance Liquid Chromatography (HPLC) methods using HILIC or specific cation-exchange columns, have proven to be very effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak resolution or co-elution of sorbitol and mannitol in HPLC. | Inadequate Column Selectivity: The stationary phase is not capable of differentiating between the two epimers. | 1. Change Column Type: Switch to a column with higher selectivity for sugar alcohols. Recommended options include: - Ligand-Exchange / Cation-Exchange Columns (e.g., sulfonated polystyrene-divinylbenzene resin in calcium form). - Hydrophilic Interaction Liquid Chromatography (HILIC) columns. - Amino (NH2) Columns .2. Switch Analytical Technique: For superior resolution, consider using HPAEC-PAD or GC-MS following a derivatization protocol. |
| Suboptimal Mobile Phase/Temperature: The elution conditions are not optimized for separation. | 1. Adjust Mobile Phase: For HILIC or NH2 columns, carefully optimize the acetonitrile/water ratio.2. Optimize Temperature: For ligand-exchange columns, increasing the column temperature (e.g., to 80-85 °C) can significantly improve resolution. Ensure your column is stable at the selected temperature. | |
| Low sensitivity and high limits of detection (LOD) / quantification (LOQ). | Detector Choice: Refractive Index (RI) detectors are inherently less sensitive than other types. | 1. Use a More Sensitive Detector: Switch from RI to ELSD, CAD, or Mass Spectrometry (MS) for HPLC analysis.2. Use HPAEC-PAD: This technique offers excellent sensitivity (sub-picomole levels) for sugar alcohols without derivatization.3. Use GC-MS: Derivatization combined with GC-MS provides very high sensitivity, with detection limits reported as low as 20 ng/0.1 mL of plasma. |
| Inconsistent retention times and poor reproducibility. | Temperature Fluctuations: Sugar alcohol separation, particularly on ligand-exchange columns, is highly sensitive to temperature changes. | 1. Use a High-Quality Column Oven: Ensure the column temperature is stable and uniform. The RID-20A detector, for example, uses dual temperature control to stabilize the baseline.2. Pre-condition the Column: Allow the column to fully equilibrate with the mobile phase at the set temperature before starting the analytical run. |
| Mobile Phase Preparation: Inconsistent preparation of the mobile phase affects its elution strength. | 1. Prepare Fresh Mobile Phase: Prepare mobile phase accurately and consistently for each run.2. Degas Solvents: Thoroughly degas the mobile phase to prevent bubble formation in the pump or detector, which can cause baseline instability. | |
| Matrix interference from complex samples (e.g., food products, biological fluids). | Co-eluting Components: Other compounds in the sample matrix are eluting at the same time as sorbitol or mannitol. | 1. Implement Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering substances before injection.2. Use a Highly Selective Detector: A mass spectrometer (MS) can differentiate analytes based on their mass-to-charge ratio, even if they are not perfectly separated chromatographically. HPAEC-PAD is also highly specific and less prone to matrix interferences. |
Analytical Method Performance
The following table summarizes various analytical techniques that have been successfully used to resolve and quantify sorbitol and mannitol.
| Technique | Column / Stationary Phase | Mobile Phase / Conditions | Detection | Key Advantages & Performance Notes |
| HPLC | Ligand-Exchange Cation Resin (Calcium form, L19) | Deionized Water | RI | Pharmacopeia-recognized method. Resolution is highly dependent on high, stable column temperatures (e.g., 85 °C). |
| HPLC | HILIC (e.g., ZIC-pHILIC) | Acetonitrile / Water Gradient | MS/MS | Excellent for separating highly polar compounds. LC-MS/MS offers superior selectivity and sensitivity, making it ideal for complex biological matrices. |
| HPAEC | High-Capacity Anion Exchange (e.g., Dionex CarboPac™ MA1) | Sodium Hydroxide Eluent | PAD | Considered a gold standard for carbohydrate analysis. Provides high resolution and sensitivity without derivatization. Elution order can be manipulated by changing eluent pH. |
| GC | DB-1, ZB-5, or similar | Helium Carrier Gas with Temperature Gradient | MS or FID | Requires a derivatization step (e.g., silylation or acetylation) to volatilize the analytes. GC-MS provides excellent separation and structural confirmation. |
Detailed Experimental Protocols
Protocol 1: HPLC-RI Analysis via Ligand Exchange
This method is based on common pharmacopeial procedures for mannitol and sorbitol analysis.
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System Preparation:
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HPLC System: Isocratic pump, column oven, and a high-sensitivity Refractive Index (RI) detector.
-
Column: Strong cation-exchange resin, calcium form, 7.8 mm x 300 mm (e.g., Shodex SC1011, Shim-pack SCR-101C).
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Mobile Phase: HPLC-grade deionized water. Degas thoroughly before use.
-
-
Chromatographic Conditions:
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Flow Rate: 0.5 mL/min.
-
Column Temperature: 85 °C (Note: This high temperature is critical for separation).
-
Injection Volume: 20 µL.
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Detector: RI detector, with internal temperature set to match the analysis (e.g., 40-50°C) and allowed to stabilize.
-
-
Sample Preparation:
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Accurately weigh and dissolve standards and samples in the mobile phase (water) to a known concentration (e.g., 10-25 mg/mL).
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Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
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Inject a system suitability solution containing both mannitol and sorbitol to confirm adequate resolution (Resolution > 1.2 is often required).
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Inject standards to create a calibration curve based on peak area.
-
Inject samples and quantify against the calibration curve.
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Protocol 2: GC-MS Analysis with Derivatization
This protocol outlines a general procedure for analyzing sorbitol and mannitol after silylation.
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Sample Preparation and Drying:
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For liquid samples, transfer a precise volume (e.g., 100 µL) containing the analytes and an internal standard to a vial.
-
Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is critical to remove all water, as it will interfere with the derivatization reagent.
-
-
Derivatization (Silylation):
-
Add 100 µL of a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine) to the dried residue.
-
Seal the vial tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms, ZB-5).
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 5 °C/min to 300 °C, and hold for 10 minutes.
-
MS Conditions: Use electron ionization (EI) mode. Set the MS source temperature to 260 °C and acquire data in either full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity, using characteristic ions for sorbitol and mannitol derivatives (e.g., m/z 319).
-
-
Analysis and Quantification:
-
Inject 1 µL of the derivatized sample.
-
Identify peaks based on retention time and mass spectra compared to derivatized standards.
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
Workflow and Decision Diagram
The following diagram illustrates a logical workflow for selecting an appropriate analytical method to resolve sorbitol and mannitol based on experimental requirements.
Analytical method selection workflow.
References
Technical Support Center: Hydrogenation of Isomaltulose to Isomaltitol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield of isomaltitol from the hydrogenation of isomaltulose.
Frequently Asked Questions (FAQs)
Q1: What is the general process for producing this compound?
A1: this compound is typically produced in a two-stage process. First, sucrose is enzymatically converted to isomaltulose using enzymes like sucrose isomerase.[1][2] The resulting isomaltulose solution is then purified through steps like decolorization and ion exchange before being catalytically hydrogenated to produce this compound, which is an equimolar mixture of two stereoisomers: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[2][3]
Q2: Which catalysts are most effective for isomaltulose hydrogenation?
A2: Several catalysts can be used, with varying effectiveness and operating conditions.
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Raney Nickel: A commonly used catalyst for the hydrogenation of sugars, including isomaltulose.[4]
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Ruthenium (Ru) on an inert support: This is a highly preferred catalyst as it operates efficiently at lower pressures and temperatures and allows for better control over the ratio of the final this compound isomers.
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Nickel-based catalysts with promoters: Catalysts containing nickel, nickel oxide, and tungsten oxide have been shown to achieve high purity (over 99%) and low residual sugar content (less than 0.2 wt.%).
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Platinum (Pt) and Palladium (Pd): While effective, these catalysts often require very high temperatures (>160°C) and pressures (>160 atm), making them less ideal from a process engineering standpoint.
Q3: What are the primary by-products in this reaction, and how do they affect yield?
A3: The primary by-products are related to incomplete conversion or side reactions. These can include residual unreacted isomaltulose, precursor sugars like glucose and fructose if the starting material is impure, and other polyols. A significant challenge is controlling the stereoselectivity of the reaction to achieve the desired ratio of the two this compound isomers (1,6-GPS and 1,1-GPM), as an incorrect ratio can affect the final product's physical properties.
Q4: Why is the ratio of this compound isomers (1,1-GPM and 1,6-GPS) important?
A4: The ratio between the two diastereomers, 1,1-GPM and 1,6-GPS, is critical as it influences the physical properties of the final isomalt product, such as its solubility, hygroscopicity, and crystallization behavior. Controlling this ratio is a key objective for achieving a consistent and high-quality product. Certain catalytic systems and reaction conditions are specifically chosen to manage this isomer balance.
Troubleshooting Guide: Enhancing this compound Yield
Issue 1: Low Conversion Rate of Isomaltulose
| Potential Cause | Troubleshooting Action |
| Inactive or Poisoned Catalyst | Ensure the catalyst is properly activated before use. Catalyst poisoning can occur from impurities (e.g., sulfur compounds) in the isomaltulose feed or hydrogen gas. Purify the starting material thoroughly. Consider catalyst regeneration or replacement. |
| Suboptimal Temperature | The reaction rate is highly dependent on temperature. For Ru or Ni catalysts, a temperature range of 80-130°C is often optimal. Temperatures below this range will significantly slow the reaction, while excessively high temperatures can promote side reactions. |
| Insufficient Hydrogen Pressure | Hydrogen pressure is a critical driving force for the reaction. For Ru/Ni systems, a pressure below 50 atmospheres is recommended. Ensure the reactor is properly sealed and that the hydrogen supply is adequate and constant throughout the reaction. |
| Inadequate Mixing/Mass Transfer | In a slurry reactor, poor mixing can lead to hydrogen starvation at the catalyst surface. Ensure the stirring speed is sufficient to maintain the catalyst in suspension and facilitate gas-liquid-solid mass transfer. |
| Short Reaction Time | While some protocols achieve high conversion in under 3 hours, the required time depends on all other parameters. If conversion is low, consider taking time-course samples to determine the optimal reaction duration for your specific setup. |
Issue 2: High Levels of By-products and Poor Selectivity
| Potential Cause | Troubleshooting Action |
| Impure Isomaltulose Feed | The presence of other sugars (fructose, glucose, trehalulose) will lead to the formation of their corresponding sugar alcohols (sorbitol, mannitol). It is crucial to start with high-purity isomaltulose. Implement purification steps like chromatography, decolorization, and ion exchange after the enzymatic conversion of sucrose. |
| Incorrect Reaction Temperature | Temperatures exceeding 130°C can alter the isomer ratio and lead to the formation of other polyols, negatively impacting product quality. Maintain strict temperature control within the optimal range (e.g., 80-130°C). |
| Suboptimal pH Level | The pH of the reaction medium can influence selectivity. A pH range of 3 to 8 is generally recommended. Monitor and adjust the pH of the isomaltulose solution before initiating hydrogenation. |
| Inappropriate Catalyst Choice | The choice of catalyst has a significant impact on the final isomer ratio. Ruthenium on an inert support is particularly effective for controlling the GPM:GPS ratio. If selectivity is an issue, consider screening different catalysts. |
| Over-hydrogenation | Extended reaction times or overly harsh conditions can lead to the degradation of the desired product into smaller molecules like sorbitol and glucose. Optimize the reaction time to stop after isomaltulose conversion is complete but before significant degradation occurs. |
Data on Hydrogenation Conditions
The following table summarizes quantitative data from various experimental protocols for the hydrogenation of isomaltulose.
| Parameter | Condition Set 1 | Condition Set 2 | Notes |
| Catalyst | Ruthenium (Ru) on inert support | Nickel, Nickel Oxide, Tungsten Oxide | Ruthenium is noted for its high selectivity and efficiency at lower pressures. |
| Isomaltulose Conc. | 20 - 50 wt% | 30 wt% | Higher concentrations can be processed, but may affect reaction kinetics. |
| Temperature | 80 - 130°C (100°C preferred) | 70 - 120°C | Temperatures above 130°C can negatively affect product quality. |
| Pressure | < 50 atm (10 - 30 atm preferred) | ~150 bar (~148 atm) | Different catalyst systems have vastly different optimal pressure ranges. |
| pH | 3 - 8 | 5.3 | pH control is important for minimizing side reactions. |
| Reported Yield/Purity | >85% conversion to this compound | >99 wt% purity; <0.2 wt% residual sugar | High purity and conversion are achievable with optimized conditions. |
| Isomer Ratio (GPM:GPS) | Controllable between 38:62 and 62:38 | Higher fraction of mannitol epimers | Catalyst choice and conditions are key to controlling the final isomer ratio. |
Experimental Protocols
Protocol 1: High-Selectivity Hydrogenation with Ruthenium Catalyst (Based on methodology described in patent DE19523008A1)
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Preparation: Prepare an aqueous solution of purified isomaltulose with a concentration between 20-50 wt%. Adjust the pH to be within the range of 3-8.
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Reactor Setup: Charge a high-pressure autoclave reactor with the isomaltulose solution and the Ruthenium-on-support catalyst. The catalyst loading is typically between 0.28 to 1.1 wt% relative to the reagents.
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Reaction Execution:
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Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
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Pressurize the reactor with hydrogen to a pressure between 10 and 30 atmospheres.
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Begin agitation and heat the reactor to the target temperature, approximately 100°C.
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Maintain these conditions for approximately 3 hours, or until hydrogen uptake ceases, indicating reaction completion.
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-
Shutdown and Recovery:
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Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
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Filter the reaction mixture to recover the catalyst.
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The resulting this compound solution can be further purified or concentrated as needed.
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Protocol 2: High-Purity Hydrogenation with Nickel-Tungsten Oxide Catalyst (Based on methodology described in patent US6103894A)
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Preparation: Prepare a 30 wt% aqueous solution of high-purity isomaltulose. The reported starting pH is 5.3.
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Reactor Setup: Charge a 750 ml laboratory autoclave equipped with an inductive stirrer with 500 ml of the isomaltulose solution. Add the nickel-containing catalyst (e.g., nickel, nickel oxide, and tungsten oxide on a carrier).
-
Reaction Execution:
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Seal the reactor and introduce hydrogen gas through a gas distribution paddle.
-
Pressurize the reactor to 150 bar with hydrogen.
-
Set the stirrer speed to 600 RPM and heat the reactor to 70°C.
-
Monitor the reaction until completion.
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-
Shutdown and Recovery:
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After the reaction, cool the vessel and vent the pressure.
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Separate the catalyst from the product solution via filtration. The resulting solution contains high-purity this compound.
-
Visualizations: Workflows and Pathways
Caption: Overall workflow for the production of this compound from Sucrose.
References
Technical Support Center: Method Optimization for Separating Isomaltitol from Other Polyols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Isomaltitol from other polyols.
Troubleshooting Guides
This section addresses common issues encountered during the separation of this compound using various techniques.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Issue: Poor Resolution or Co-elution of this compound and Other Polyols
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Optimize the sodium hydroxide (NaOH) and sodium acetate (NaOAc) concentrations. A gradient elution may be necessary to separate complex mixtures of polyols. For instance, a step-gradient starting with a lower NaOH concentration and increasing it over time can improve separation.[1] |
| Suboptimal Column Temperature | Vary the column temperature. Temperature affects the viscosity of the mobile phase and the interaction of analytes with the stationary phase. |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and poor resolution. |
| Column Contamination or Degradation | Flush the column with a strong base solution (e.g., 1 M NaOH) to remove contaminants. If performance does not improve, the column may need to be replaced. |
Issue: Peak Tailing
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with the Stationary Phase | Increase the ionic strength of the mobile phase by adding a salt like sodium acetate. This can help to mask active sites on the stationary phase. |
| Extra-column Dead Volume | Check all connections and tubing for excessive length or dead volume. Use low-dead-volume fittings. |
| Column Void or Channeling | Reverse-flush the column at a low flow rate. If the problem persists, the column may be irreversibly damaged. |
Issue: Unstable Baseline or Ghost Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity water and reagents. Degas the mobile phase thoroughly to remove dissolved gases. |
| Detector Cell Fouling | Clean the PAD electrode according to the manufacturer's instructions. |
| Sample Carryover | Implement a needle wash step between injections with a strong solvent. |
Crystallization
Issue: Low Crystal Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Supersaturation | Optimize the concentration of the this compound solution. Too low a concentration will result in a low driving force for crystallization. |
| Inappropriate Cooling Rate | A very slow cooling rate might be necessary to allow for proper crystal growth. Experiment with different cooling profiles.[2] |
| Presence of Impurities | Purify the initial solution to remove impurities that can inhibit crystal growth. |
| Insufficient Seeding | Introduce seed crystals of this compound to promote nucleation. The amount and size of seed crystals can be optimized. |
Issue: Poor Crystal Purity (Inclusion of Other Polyols)
| Possible Cause | Troubleshooting Step |
| Rapid Crystallization | Slow down the crystallization process by reducing the cooling rate or the rate of anti-solvent addition. Rapid crystallization can trap impurities within the crystal lattice.[3] |
| High Concentration of Impurities | Reduce the concentration of other polyols in the starting solution through a pre-purification step like chromatography. |
| Inefficient Washing | Wash the crystals with a cold, appropriate solvent in which this compound has low solubility but the impurities are soluble. |
Issue: Formation of Small or Irregular Crystals
| Possible Cause | Troubleshooting Step |
| High Nucleation Rate | Decrease the level of supersaturation or use a slower cooling rate to favor crystal growth over nucleation.[3] |
| Agitation Speed | Optimize the stirring speed. Too high a speed can lead to crystal breakage, while too low a speed can result in poor mass transfer. |
Simulated Moving Bed (SMB) Chromatography
Issue: Low Purity of this compound in the Extract
| Possible Cause | Troubleshooting Step |
| Incorrect Flow Rates in Zones II and III | Adjust the flow rates in the enrichment (Zone II) and separation (Zone III) zones. The flow rate in Zone II should be low enough to allow the less retained polyols to move with the mobile phase, while the flow rate in Zone III should be high enough to carry the more retained this compound against the solid phase movement.[4] |
| Inaccurate Switching Time | Optimize the switching time. A shorter switching time increases the simulated solid flow rate, which can affect the separation. |
| Feed Overload | Reduce the feed concentration or flow rate. Overloading the system can lead to a loss of resolution. |
Issue: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Flow Rate in Zone I | Increase the desorbent flow rate in Zone I to ensure complete desorption of this compound from the stationary phase. |
| Inappropriate Desorbent | Select a desorbent that provides good solubility for this compound and allows for efficient elution. |
Membrane Filtration
Issue: Low Separation Efficiency (Poor Rejection of Other Polyols)
| Possible Cause | Troubleshooting Step |
| Inappropriate Membrane Pore Size/MWCO | Select a nanofiltration membrane with a molecular weight cut-off (MWCO) that is suitable for retaining this compound while allowing smaller polyols to pass through. |
| Concentration Polarization | Increase the cross-flow velocity or use turbulence promoters to reduce the build-up of retained solutes at the membrane surface. |
| Operating Pressure Too High | Optimize the transmembrane pressure. Excessively high pressure can force smaller polyols through the membrane, reducing selectivity. |
Issue: Membrane Fouling and Flux Decline
| Possible Cause | Troubleshooting Step |
| Deposition of Polyols on the Membrane Surface | Implement a regular cleaning-in-place (CIP) protocol with appropriate cleaning agents (e.g., acids, bases, surfactants). |
| Presence of Particulates in the Feed | Pre-filter the feed solution to remove any suspended solids that could block the membrane pores. |
| Incompatible Membrane Material | Ensure the membrane material is chemically compatible with the polyol solution and any cleaning agents used. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating this compound from other polyols?
A1: Chromatographic methods, particularly High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), are widely used for the analytical separation of this compound and other polyols due to their high resolution and sensitivity. For preparative and industrial-scale separation, Simulated Moving Bed (SMB) chromatography and crystallization are common choices.
Q2: How can I improve the purity of this compound obtained from crystallization?
A2: To improve purity, it is crucial to control the rate of crystallization. A slow cooling rate allows for the formation of more ordered crystals and reduces the entrapment of impurities. Additionally, starting with a purer solution and performing multiple recrystallization steps can significantly enhance the final purity.
Q3: What are the advantages of using Simulated Moving Bed (SMB) chromatography for this compound separation?
A3: SMB chromatography offers several advantages for large-scale separation, including continuous operation, higher productivity, lower solvent consumption, and higher product purity compared to batch chromatography.
Q4: Can membrane filtration be used to effectively separate this compound from smaller polyols like sorbitol and mannitol?
A4: Nanofiltration membranes have the potential to separate polyols based on molecular size differences. However, the efficiency depends on the specific membrane's molecular weight cut-off (MWCO) and the operating conditions. It may be more effective for separating this compound from significantly smaller or larger molecules. More research is needed for specific applications in separating closely sized polyols.
Q5: What is the role of the detector in HPAEC-PAD analysis of polyols?
A5: The Pulsed Amperometric Detector (PAD) is essential for detecting polyols, which lack a UV chromophore. PAD provides sensitive and direct detection of carbohydrates by measuring the electrical current generated during their oxidation at a gold electrode.
Data Presentation
Table 1: Comparison of Separation Techniques for this compound Purification
| Technique | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| HPAEC-PAD | Anion-exchange chromatography | >99% (analytical) | N/A (analytical) | High resolution, high sensitivity, direct detection | Not suitable for large-scale purification |
| Crystallization | Difference in solubility | 95-99% | 70-90% | Scalable, cost-effective for large volumes | Can be time-consuming, purity depends on initial solution |
| Simulated Moving Bed (SMB) | Continuous counter-current chromatography | >99% | >95% | Continuous process, high throughput, low solvent use | High initial investment, complex operation |
| Membrane Filtration (Nanofiltration) | Size exclusion | Variable (depends on membrane) | Variable | Low energy consumption, continuous operation | Potential for membrane fouling, lower resolution for similar-sized molecules |
Note: The purity and yield values are typical ranges and can vary significantly depending on the specific experimental conditions and the composition of the initial mixture.
Experimental Protocols
HPAEC-PAD for this compound Separation
This protocol provides a general method for the analytical separation of this compound from other polyols.
Instrumentation:
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High-Performance Ion Chromatography System
-
Pulsed Amperometric Detector with a gold working electrode
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Anion-exchange column (e.g., CarboPac™ series)
Reagents:
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Deionized water (18.2 MΩ·cm)
-
50% (w/w) Sodium Hydroxide (NaOH), carbonate-free
-
Sodium Acetate (NaOAc), anhydrous
Procedure:
-
Mobile Phase Preparation:
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Eluent A: 200 mM NaOH
-
Eluent B: 1 M NaOAc in 200 mM NaOH
-
Degas all eluents thoroughly.
-
-
Chromatographic Conditions:
-
Column: CarboPac™ PA1 or similar
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
-
Injection Volume: 20 µL
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Gradient Program:
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0-1 min: 100% Eluent A
-
1-20 min: Linear gradient to 80% A, 20% B
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20-25 min: Isocratic at 80% A, 20% B
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25-30 min: Return to 100% A and equilibrate
-
-
-
PAD Settings:
-
Use a standard quadruple-potential waveform for carbohydrate detection.
-
-
Sample Preparation:
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Dissolve the polyol mixture in deionized water to a final concentration of approximately 10-100 µg/mL.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Laboratory-Scale Crystallization of this compound
This protocol describes a basic cooling crystallization procedure.
Materials:
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This compound-rich syrup
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Beaker or crystallizer vessel with a stirrer
-
Temperature-controlled water bath or circulator
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Vacuum filtration apparatus
Procedure:
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Solution Preparation:
-
Prepare a concentrated solution of the this compound-rich syrup by dissolving it in a minimal amount of hot water (e.g., 70-80 °C).
-
-
Cooling and Crystallization:
-
Slowly cool the solution while stirring gently. A recommended cooling rate is 5-10 °C per hour.
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Once the solution becomes cloudy (indicating nucleation), you can add a small amount of this compound seed crystals to promote uniform crystal growth.
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Continue cooling to the final temperature (e.g., 20-25 °C) and hold for several hours to maximize crystal growth.
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-
Crystal Recovery:
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Separate the crystals from the mother liquor by vacuum filtration.
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Wash the crystals with a small amount of cold water or a water/ethanol mixture.
-
-
Drying:
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Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
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Visualizations
Caption: Workflow for this compound analysis by HPAEC-PAD.
Caption: General workflow for this compound crystallization.
References
Strategies to improve the dissolution rate of drugs with Isomaltitol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using isomalt to improve the dissolution rate of drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which isomalt enhances drug dissolution?
A1: Isomalt, a sugar alcohol, primarily enhances drug dissolution through several mechanisms:
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Increased Surface Area: By forming solid dispersions, isomalt allows the drug to be present in a finely dispersed, often amorphous state, which significantly increases the surface area available for dissolution.[1][2]
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Improved Wettability: As a hydrophilic carrier, isomalt improves the wettability of poorly water-soluble drugs, facilitating better contact between the drug and the dissolution medium.
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Formation of Amorphous Solid Dispersions: Isomalt can form amorphous solid dispersions with drugs, where the drug is molecularly dispersed within the isomalt matrix. This amorphous form has higher energy and greater apparent solubility and dissolution rates compared to the crystalline form.[1][3]
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Inhibition of Recrystallization: The high number of hydroxyl groups in isomalt's structure can help inhibit the recrystallization of the amorphous drug, maintaining its enhanced solubility during storage and dissolution.[1]
Q2: Which grade of isomalt is best for improving drug dissolution?
A2: The choice of isomalt grade depends on the desired disintegration and dissolution characteristics. Different grades of isomalt have varying solubilities. For instance, a grade with higher solubility will generally lead to faster tablet disintegration and drug release. It is recommended to screen different grades to find the optimal one for your specific formulation.
Q3: Can isomalt be used for techniques other than solid dispersions to enhance dissolution?
A3: Yes, besides solid dispersions, isomalt is effectively used in:
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Liquisolid Compacts: Isomalt can act as a carrier in liquisolid formulations, where a liquid drug solution or suspension is absorbed onto a solid carrier to create a dry, free-flowing powder with enhanced dissolution.
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Orally Disintegrating Tablets (ODTs): Due to its good compressibility, pleasant taste, and water solubility, isomalt is an excellent excipient for ODTs, which are designed to disintegrate rapidly in the mouth, leading to fast drug dissolution.
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Melt Extrusion: Isomalt can be melt-extruded with drugs to create amorphous solid dispersions, which can dramatically improve tableting properties and dissolution rates.
Troubleshooting Guides
Solid Dispersions
Problem: Low drug dissolution rate from the prepared solid dispersion.
| Potential Cause | Troubleshooting Step |
| Incomplete amorphization of the drug. | Verify the physical state of the drug in the solid dispersion using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). If the drug is still crystalline, consider increasing the carrier-to-drug ratio or optimizing the preparation method (e.g., faster solvent evaporation, higher melting temperature). |
| Drug recrystallization during storage or dissolution. | Evaluate the physical stability of the solid dispersion over time and under different storage conditions (temperature and humidity). Consider using a higher molecular weight polymer in combination with isomalt or adding a crystallization inhibitor. |
| Poor wettability of the solid dispersion. | Although isomalt is hydrophilic, very hydrophobic drugs may still exhibit poor wetting. Consider incorporating a small amount of a surfactant into the formulation. |
| Inadequate ratio of isomalt to drug. | The dissolution rate is often dependent on the drug-to-carrier ratio. Experiment with different ratios to find the optimal concentration of isomalt that provides the maximum dissolution enhancement. |
Problem: The solid dispersion is sticky and difficult to handle.
| Potential Cause | Troubleshooting Step |
| Low glass transition temperature (Tg) of the solid dispersion. | The presence of the drug can lower the Tg of isomalt. Determine the Tg of the solid dispersion using DSC. If it is too low, the formulation may become sticky at ambient temperatures. Consider using a grade of isomalt with a higher Tg or incorporating a second carrier with a higher Tg. |
| Hygroscopicity. | Isomalt has low hygroscopicity, but some amorphous systems can absorb moisture, leading to stickiness. Store the solid dispersion in a desiccator or in packaging with a desiccant. |
| Residual solvent from the preparation process. | Ensure complete removal of the solvent during the drying process by optimizing the drying time and temperature. Verify the absence of residual solvent using techniques like thermogravimetric analysis (TGA). |
Spray Drying
Problem: The spray-dried powder is sticky and has a low yield.
| Potential Cause | Troubleshooting Step |
| Outlet temperature is too close to the glass transition temperature (Tg) of the isomalt formulation. | Isomalt has a relatively low Tg, which can lead to stickiness during spray drying. Precisely balance the process parameters. It is often best to use a low-temperature and low-humidity drying process. For isomalt, an inlet temperature of around 60°C with a corresponding outlet temperature of 42-43°C has been found to be effective. |
| High feed concentration. | A high concentration of solids in the feed solution can lead to incomplete drying and stickiness. Try reducing the feed concentration. |
| Inappropriate atomizing rate. | The atomizing rate affects droplet size and drying time. An optimal atomizing rate (e.g., 800 L/h) should be determined experimentally. |
Melt Extrusion
Problem: The extruded isomalt powder shows agglomeration.
| Potential Cause | Troubleshooting Step |
| Recrystallization of the amorphous isomalt. | Amorphous isomalt created by melt extrusion can be prone to recrystallization in the presence of atmospheric moisture, leading to agglomeration. It is crucial to handle and store the extrudate in a low-humidity environment. Further experiments to delay or prevent recrystallization, such as the inclusion of stabilizing excipients, may be necessary. |
Experimental Protocols
Preparation of Isomalt-Based Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a poorly water-soluble drug with isomalt to enhance its dissolution rate.
Materials:
-
Poorly water-soluble drug (e.g., Indomethacin)
-
Isomalt (e.g., GALEN IQ 990)
-
Suitable solvent (e.g., Ethanol)
-
Mortar and pestle
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Preparation of Physical Mixtures:
-
Prepare physical mixtures of the drug and isomalt at various weight ratios (e.g., 1:1, 1:5, 1:9) by gently mixing them in a mortar for 5 minutes. These will serve as controls.
-
-
Preparation of Solid Dispersions:
-
Dissolve the drug and isomalt in the chosen solvent in the desired weight ratio.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator at a specific temperature (e.g., 40°C).
-
The resulting solid mass is further dried in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The dried mass is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
-
-
Characterization:
-
Dissolution Studies: Perform in-vitro dissolution studies on the pure drug, the physical mixtures, and the solid dispersions using a USP dissolution apparatus.
-
Solid-State Characterization: Characterize the physical form of the drug in the samples using XRPD and DSC to confirm amorphization.
-
Preparation of Isomalt-Based Liquisolid Compacts
Objective: To formulate a liquisolid compact of a poorly water-soluble drug using isomalt as a carrier to improve its dissolution.
Materials:
-
Poorly water-soluble drug
-
Non-volatile solvent (e.g., Propylene glycol, Polyethylene glycol)
-
Isomalt (as the carrier)
-
Coating material (e.g., Aerosil 200)
-
Superdisintegrant (e.g., Croscarmellose sodium)
-
Tablet press
Methodology:
-
Preparation of the Liquid Medication:
-
Dissolve the drug in the non-volatile solvent to form a drug solution or suspension.
-
-
Preparation of the Liquisolid Powder:
-
Add the liquid medication to a calculated amount of isomalt (carrier) in a mortar and mix thoroughly.
-
Gradually add the coating material to the mixture while continuing to mix until a dry, free-flowing powder is obtained.
-
-
Tableting:
-
Add the superdisintegrant to the liquisolid powder and blend.
-
Compress the final blend into tablets using a tablet press.
-
-
Evaluation:
-
Flow Properties: Evaluate the flow properties of the liquisolid powder (e.g., angle of repose, Carr's index).
-
Tablet Properties: Evaluate the compressed tablets for hardness, friability, and disintegration time.
-
Dissolution Studies: Perform in-vitro dissolution studies on the liquisolid compacts and compare them with conventional tablets of the same drug.
-
Data Presentation
Table 1: Dissolution Efficiency of a Model Drug with Different Isomalt Formulations
| Formulation | Drug-to-Isomalt Ratio (w/w) | Dissolution Efficiency (%) after 30 min | Fold Increase in Dissolution |
| Pure Drug | - | 15.2 | 1.0 |
| Physical Mixture | 1:5 | 25.8 | 1.7 |
| Solid Dispersion (Solvent Evaporation) | 1:5 | 85.3 | 5.6 |
| Liquisolid Compact | 1:10 (Drug:Liquid) | 92.1 | 6.1 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the drug and specific experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for preparing and characterizing an isomalt-based solid dispersion.
Caption: Logical relationship between isomalt strategies and dissolution enhancement mechanisms.
References
Minimizing degradation of Isomaltitol during thermal processing
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Isomaltitol during thermal processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound (also known as Isomalt) is a sugar alcohol used as a sugar substitute in various pharmaceutical and food applications. It is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS).[1] Its thermal stability is crucial as it is often subjected to heating during manufacturing processes such as melt granulation, baking, and candy production.[2] Degradation can lead to changes in physical properties, taste, and the formation of undesirable byproducts.
Q2: At what temperature does this compound begin to degrade?
This compound is known for its excellent thermal and chemical stability.[3][4] It melts at approximately 145-150°C.[5] While minor degradation can occur at elevated temperatures over extended periods, significant thermal decomposition for sugar alcohols generally begins at temperatures well above their melting point. For instance, the thermal decomposition of D-Mannitol, a component of this compound, starts around 300°C. This compound does not undergo caramelization or browning in the same way as sugars.
Q3: What are the primary factors that can influence the thermal degradation of this compound?
While this compound is very stable, its degradation can be influenced by several factors:
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Temperature and Duration of Heating: Higher temperatures and longer exposure times will increase the likelihood and extent of degradation.
-
Presence of Strong Acids or Bases: Although resistant to acids, extreme pH conditions can catalyze the hydrolysis of the glycosidic bond in this compound, especially at high temperatures.
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Oxidizing Agents: The presence of strong oxidizing agents can promote the degradation of polyols.
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Interaction with Other Excipients: Certain excipients may interact with this compound at elevated temperatures, potentially leading to degradation. Compatibility testing is recommended for new formulations.
Q4: What are the likely degradation products of this compound?
Specific data on the thermal degradation products of this compound is limited due to its high stability. However, based on its structure, potential degradation pathways could involve:
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Hydrolysis: Cleavage of the glycosidic bond to yield glucose, sorbitol, and mannitol.
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Dehydration: Elimination of water molecules from the polyol chains at very high temperatures.
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Oxidation: Formation of acidic and ketonic compounds in the presence of oxygen at high temperatures.
Q5: How can I detect and quantify the degradation of this compound in my samples?
Several analytical techniques can be employed:
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High-Performance Liquid Chromatography (HPLC): This is a primary method for quantifying this compound and its potential degradation products. High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive and specific method for the analysis of sugar alcohols and their related substances.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can be used to identify unknown degradation products by providing molecular weight and fragmentation information.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques can be used to determine the melting point, heat of fusion, and onset of thermal decomposition. TGA measures weight loss as a function of temperature, indicating degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing) of the this compound melt. | Although this compound is resistant to browning, slight discoloration at very high temperatures could indicate the onset of decomposition or the presence of impurities. | - Ensure the processing temperature does not significantly exceed the melting point for prolonged periods.- Use high-purity this compound.- Process under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Changes in the physical properties (e.g., texture, brittleness) of the final product. | This could be due to thermal degradation leading to changes in the molecular structure of this compound or interactions with other components in the formulation. | - Optimize heating time and temperature to the minimum required for the process.- Conduct excipient compatibility studies using DSC or stress testing to identify potential interactions. |
| Unexpected peaks in HPLC analysis of the final product. | These peaks may correspond to degradation products of this compound or other components in the formulation. | - Perform forced degradation studies (see Experimental Protocols section) to generate and identify potential degradation products.- Use a stability-indicating HPLC method to separate and quantify the active ingredient, this compound, and any degradation products. |
| Decrease in the assay of this compound after thermal processing. | This indicates that a portion of the this compound has degraded. | - Re-evaluate the processing parameters (temperature, time, pH).- Investigate the compatibility of this compound with all other excipients in the formulation under thermal stress. |
Quantitative Data Summary
Table 1: Thermal Properties of this compound and its Components
| Property | This compound | GPM (component) | GPS (component) | Mannitol (hydrolysis product) | Sorbitol (hydrolysis product) |
| Melting Point (°C) | 145 - 150 | ~150 | ~160 | 166 - 168 | 95 |
| Heat of Fusion (J/g) | ~115 | ~240 | ~240 | ~327 | ~150 |
| Decomposition Onset (°C) | > 200 (Generally stable) | N/A | N/A | ~300 | N/A |
Note: Values are approximate and can vary depending on the specific grade and analytical conditions.
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of thermal decomposition of this compound.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.
-
Continuously monitor the sample weight as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins.
-
Protocol 2: Forced Degradation Study - Thermal Stress
-
Objective: To generate potential thermal degradation products of this compound for identification and to assess the stability-indicating properties of an analytical method.
-
Methodology:
-
Solid State: Place a known amount of this compound powder in a controlled temperature and humidity chamber. Expose the sample to elevated temperatures (e.g., 80°C, 105°C) for a defined period (e.g., 1-4 weeks).
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., water). Heat the solution at a specific temperature (e.g., 80°C) for a set duration.
-
At specified time points, withdraw samples and analyze them using a suitable analytical method, such as HPLC-UV/MS, to identify and quantify any degradation products.
-
Protocol 3: Analysis of this compound and Degradation Products by HPLC
-
Objective: To separate and quantify this compound and its potential degradation products.
-
System: An HPLC system equipped with a Refractive Index (RI) detector or a Pulsed Amperometric Detector (for HPAEC).
-
Chromatographic Conditions (Example for HPAEC-PAD):
-
Column: Anion-exchange column suitable for carbohydrate analysis.
-
Mobile Phase: An alkaline eluent, for example, 40 mM NaOH + 1 mM Barium Acetate.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or water and filter through a 0.45 µm filter before injection.
-
Analysis: Inject the prepared sample and standards. Identify and quantify peaks based on retention times and calibration curves of reference standards.
Visualizations
Caption: Potential thermal degradation pathways of this compound.
Caption: Troubleshooting workflow for minimizing this compound degradation.
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: High-Purity Isomaltitol Purification (Laboratory Scale)
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of high-purity Isomaltitol on a laboratory scale.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is high purity essential?
This compound, also known as Isomalt, is a sugar alcohol (polyol) used as a sugar substitute. It is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS).[1] For pharmaceutical and research applications, high purity is critical to ensure product safety, stability, and to eliminate the interference of impurities in experimental results. Impurities can affect physical properties like crystallinity and melting point, as well as biological activity.
Q2: What are the common impurities in laboratory-prepared this compound?
The synthesis of this compound involves the hydrogenation of isomaltulose.[1][2][3] Common impurities can include:
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Unreacted starting materials: Residual isomaltulose.
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Side-products from hydrogenation: Sorbitol and mannitol, which are hydrogenation products of glucose and fructose (potential hydrolysis products of sucrose or isomaltulose).[3]
-
Related sugar alcohols: Impurities like maltitol can sometimes be present.
Q3: What are the primary methods for purifying this compound on a laboratory scale?
The most common and effective laboratory-scale purification techniques are:
-
Recrystallization: This is a highly effective method for purifying solid compounds. It relies on the differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.
-
Chromatography: Techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) can be used to separate this compound from closely related impurities based on their differential partitioning between a stationary and a mobile phase.
Q4: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are effective for separating and quantifying this compound and related carbohydrate impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Water/Ethanol System
This protocol leverages the high solubility of this compound in water and its poor solubility in ethanol. Ethanol acts as an anti-solvent to induce crystallization.
Materials:
-
Crude this compound
-
Deionized water
-
Absolute ethanol, cooled
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
Methodology:
-
Dissolution: Place the crude this compound powder in an Erlenmeyer flask. Add a minimal amount of hot deionized water (e.g., ~80°C) dropwise while stirring until the solid is completely dissolved. Avoid using excess water to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add cold absolute ethanol to the hot, clear this compound solution with continuous stirring. Ethanol is an anti-solvent, and its addition will decrease the solubility of this compound, causing the solution to become cloudy. Continue adding ethanol until the cloudiness persists. If necessary, gently warm the solution until it becomes clear again to ensure slow crystal growth.
-
Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can subsequently place the flask in an ice bath for 30-60 minutes. Do not disturb the flask during cooling to allow for the formation of large, pure crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Purity Analysis by HPLC-ELSD
This protocol provides a general method for analyzing the purity of the final this compound product, adapted from established HILIC methods.
Instrumentation & Columns:
-
HPLC System: With a gradient pump and autosampler.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: HILIC column (e.g., HALO Penta-HILIC, 150 x 4.1 mm, 2.7 µm).
Reagents & Mobile Phase:
-
Mobile Phase A: Acetonitrile (ACN)
-
Mobile Phase B: Ammonium formate buffer (e.g., 35 mM, pH 3.75)
-
Sample Preparation: Dissolve a known concentration of the purified this compound in a water/acetonitrile mixture (e.g., 50:50 v/v).
Methodology:
-
Gradient Elution: Set up a gradient elution program. A typical gradient might start with a high percentage of acetonitrile and gradually increase the aqueous buffer concentration to elute the polar analytes.
-
Example Gradient: Start at 82% ACN (18% Buffer B), hold for 5 minutes, ramp to 65% ACN over 3 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Injection: Inject the prepared sample onto the column.
-
Detection: Monitor the eluent using the ELSD or CAD.
-
Analysis: Identify the this compound peak based on its retention time, which can be confirmed using a pure standard. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Data Presentation
Table 1: Solubility of this compound in Water-Ethanol Solvent Systems at Different Temperatures
This data is crucial for designing an effective recrystallization protocol. The solubility of this compound decreases significantly as the mole fraction of ethanol increases, confirming its utility as an anti-solvent.
| Temperature (K) | Mole Fraction of Water (x₁) | Mole Fraction Solubility of this compound (x_A) |
| 288.15 | 1.00 | 0.0415 |
| 288.15 | 0.80 | 0.0210 |
| 288.15 | 0.60 | 0.0058 |
| 298.15 | 1.00 | 0.0490 |
| 298.15 | 0.80 | 0.0285 |
| 298.15 | 0.60 | 0.0075 |
| 308.15 | 1.00 | 0.0575 |
| 308.15 | 0.80 | 0.0370 |
| 308.15 | 0.60 | 0.0098 |
| 318.15 | 1.00 | 0.0680 |
| 318.15 | 0.80 | 0.0480 |
| 318.15 | 0.60 | 0.0125 |
| Data adapted from the gravimetric method reported in the Journal of Chemical & Engineering Data. |
Troubleshooting Guide
Recrystallization Issues
-
Q: My this compound won't fully dissolve in the hot solvent. What should I do?
-
A: You may not have added enough solvent. Add more hot water in small increments until the solid dissolves completely. Be careful not to add a large excess, as this will reduce your final yield. Ensure the solvent is sufficiently hot, as this compound's solubility increases with temperature.
-
-
Q: No crystals are forming after cooling the solution. What's wrong?
-
A: This is a common issue that can arise from several factors:
-
Too much solvent was used: The solution may not be supersaturated. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.
-
Supersaturation without nucleation: The solution is ready to crystallize but needs a "seed" to start the process. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a single, tiny crystal of pure this compound (a "seed crystal").
-
Insufficient anti-solvent: If using the water/ethanol system, you may not have added enough ethanol to sufficiently reduce the solubility. Try adding more cold ethanol.
-
-
-
Q: The yield of my recrystallized this compound is very low. How can I improve it?
-
A: Low yield is often caused by using too much solvent during dissolution or incomplete crystallization. Ensure you are using the minimum amount of hot solvent necessary. Also, make sure to cool the solution thoroughly, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out of the solution.
-
-
Q: The final product is sticky or oily, not crystalline. Why?
-
A: This phenomenon, known as "oiling out," can occur if the solution is cooled too quickly or if the concentration of impurities is very high, depressing the melting point of the mixture. Ensure a slow cooling rate to allow for proper crystal lattice formation. If impurities are the cause, a preliminary purification step (e.g., column chromatography) might be necessary before recrystallization.
-
Purity Issues
-
Q: My HPLC results show significant impurities after recrystallization. What are the next steps?
-
A: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility properties. Consider performing a second recrystallization. Alternatively, if impurities like sorbitol or mannitol persist, chromatographic separation may be required as these by-products can be difficult to separate by crystallization alone.
-
Visualizations
Caption: Workflow for laboratory-scale purification of this compound by recrystallization.
Caption: Troubleshooting logic for when crystallization fails to occur.
References
Validation & Comparative
Validating a Stability-Indicating HPLC Method for Isomaltitol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical ingredients like Isomaltitol is paramount. A stability-indicating analytical method provides the necessary assurance that the analytical procedure can accurately detect changes in the active pharmaceutical ingredient's (API) concentration over time, free from interference from degradation products, impurities, and excipients. This guide offers a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, details the necessary steps to validate it as stability-indicating, and compares it with alternative analytical techniques.
Validated HPLC-RID Method for this compound Quantification
A robust method for the simultaneous determination of various sugars and polyols, including Isomalt, has been developed and validated, providing a strong foundation for a stability-indicating assay. This method utilizes HPLC with a Refractive Index Detector (RID), a common and effective technique for analyzing compounds like this compound that lack a UV chromophore.
Experimental Protocol: HPLC-RID Method
The following protocol is based on the validated method by Hadjikinova et al. (2017) for the analysis of sugars and polyols[1][2].
Table 1: HPLC-RID Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Shodex Sugars SP0810 (Pb2+) |
| Column Temperature | 80 °C |
| Mobile Phase | Distilled Water |
| Flow Rate | 0.5 mL/min |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 20 µL |
| Run Time | Approximately 50 minutes |
Method Validation Data
The following tables summarize the validation data for the HPLC-RID method as reported by Hadjikinova et al. (2017), demonstrating its suitability for the quantification of this compound[1][2].
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Analyte | Linearity Range (mg/mL) | Regression Equation | Correlation Coefficient (R²) | LOD (mg/mL) | LOQ (mg/mL) |
| Isomalt | 0.1 - 5.0 | Y = 24578x - 70.092 | >0.997 | 0.08 | 0.26 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Analyte | Repeatability (RSD %) | Intermediate Precision (RSD %) |
| Isomalt | < 5% | Not explicitly reported, but reproducibility was found to be good. |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration Level | Mean Recovery (%) |
| Isomalt | Not explicitly reported for different levels, but overall recovery was between 97-104% | 97 - 104 |
Establishing the Stability-Indicating Nature of the Method
While the presented HPLC-RID method is validated for quantification, its ability to be stability-indicating must be proven through forced degradation studies. These studies intentionally stress the drug substance to produce potential degradation products, thereby demonstrating that the analytical method can separate the intact drug from these degradants.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[3].
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period. Neutralize the solution before injection into the HPLC system.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat an aqueous solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified duration. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound and the solid drug substance to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
Expected Degradation Products of this compound: this compound is a mixture of two disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM). Under hydrolytic stress (acid or base), it is expected to degrade into its constituent monosaccharides and sugar alcohols: glucose, sorbitol, and mannitol. The stability-indicating method must be able to resolve the this compound peak from these potential degradants.
Figure 1: Workflow for Forced Degradation Studies.
Comparison with Alternative Analytical Methods
While HPLC-RID is a robust technique for this compound analysis, other methods like Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed for the analysis of polyols.
Table 5: Comparison of Analytical Methods for this compound Analysis
| Feature | HPLC-RID | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection is based on changes in the refractive index of the eluent. | Separation of volatile compounds in a gaseous mobile phase. | Separation of ions in an electrolyte solution under the influence of an electric field. |
| Sample Volatility | Non-volatile compounds can be analyzed directly. | Requires volatile or derivatized samples. For polyols like this compound, derivatization is necessary. | Suitable for charged and polar molecules. |
| Advantages | - Robust and reproducible.- Direct analysis of non-volatile compounds.- Well-established methodology. | - High resolution and efficiency.- Sensitive detectors available (e.g., FID, MS). | - High separation efficiency.- Low sample and reagent consumption.- Fast analysis times. |
| Disadvantages | - Lower sensitivity compared to other detectors.- Not compatible with gradient elution.- Sensitive to temperature and flow rate changes. | - Derivatization step is time-consuming and can introduce errors.- Not suitable for thermally labile compounds. | - Lower concentration sensitivity compared to HPLC.- Reproducibility can be a challenge.- Limited loading capacity. |
Visualization of the Method Validation Workflow
The validation of a stability-indicating HPLC method is a systematic process that follows established guidelines, such as those from the International Conference on Harmonisation (ICH).
Figure 2: Workflow for HPLC Method Validation.
References
Forced Degradation Studies of Isomaltitol: A Comparative Guide Under ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the forced degradation studies of Isomaltitol as stipulated by the International Council for Harmonisation (ICH) guidelines. It aims to offer a comparative perspective on the stability of this compound against other common polyols, supported by detailed experimental protocols and visual workflows.
Disclaimer: Publicly available literature lacks specific quantitative forced degradation data for this compound under ICH-prescribed stress conditions. Therefore, the comparative data presented in this guide is predictive and based on general chemical principles and the known stability of related polyols.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component in the development of drug substances and drug products.[1][2][3] These studies involve subjecting the substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, understand degradation pathways, and identify potential degradation products.[2][3] The ICH Q1A(R2) guideline mandates stress testing to be conducted to demonstrate the specificity of stability-indicating analytical methods. The typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. An ideal forced degradation study aims for 5-20% degradation of the drug substance.
This compound, a sugar alcohol, is an equimolar mixture of two diastereomeric disaccharides: α-D-glucopyranosido-1,6-sorbitol (1,6-GPS) and α-D-glucopyranosido-1,1-mannitol (1,1-GPM). It is produced by the enzymatic rearrangement of sucrose to isomaltulose, followed by hydrogenation. It is valued for its sugar-like physical properties and lower caloric content. Understanding its stability profile is crucial for its application in pharmaceutical formulations.
Comparative Stability Analysis of this compound
Based on its chemical structure—a disaccharide alcohol—and the general behavior of polyols, a predicted comparative stability profile for this compound against other common sugar alcohols is presented below. Polyols are generally known for their high chemical and thermal stability.
Table 1: Predicted Comparative Stability of this compound and Other Polyols
| Stress Condition | This compound | Sorbitol | Mannitol | Lactitol | Predicted Relative Stability and Rationale |
| Acid Hydrolysis | Moderately Stable | Highly Stable | Highly Stable | Moderately Stable | This compound and Lactitol, being disaccharide alcohols, possess a glycosidic linkage susceptible to acid hydrolysis, unlike the monosaccharide alcohols Sorbitol and Mannitol. The rate of hydrolysis for this compound is reported to be slower than that of sucrose. |
| Base Hydrolysis | Highly Stable | Highly Stable | Highly Stable | Highly Stable | Polyols are generally stable under basic conditions as they lack base-labile functional groups. |
| Oxidation | Stable | Moderately Stable | Moderately Stable | Stable | The primary and secondary alcohol groups in all these polyols can be oxidized. This compound's glycosidic bond may offer some protection compared to the more exposed hydroxyl groups of monosaccharide alcohols like Sorbitol and Mannitol. |
| Thermal Degradation | Stable | Moderately Stable | Stable | Stable | Sugar alcohols can undergo thermal degradation, especially when heated above their melting points. The larger molecular structure of this compound may contribute to greater thermal stability compared to smaller polyols. |
| Photodegradation | Highly Stable | Highly Stable | Highly Stable | Highly Stable | Polyols do not possess significant chromophores that absorb UV or visible light, making them generally photostable. |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound in accordance with ICH guidelines.
1. Acid and Base Hydrolysis:
-
Objective: To assess the susceptibility of this compound to hydrolysis.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water).
-
For acid hydrolysis, add an equal volume of 0.1 N hydrochloric acid.
-
For base hydrolysis, add an equal volume of 0.1 N sodium hydroxide.
-
Maintain the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a suitable method for analyzing sugar alcohols and their degradation products.
-
2. Oxidative Degradation:
-
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in water.
-
Add a suitable concentration of an oxidizing agent, such as 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, and monitor for degradation over time (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample and dilute it for analysis.
-
Analyze the samples using a validated HPLC method.
-
3. Thermal Degradation:
-
Objective: To determine the effect of heat on the stability of this compound.
-
Procedure:
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80°C).
-
For degradation in solution, prepare a 1 mg/mL solution and store it at an elevated temperature (e.g., 80°C).
-
Expose the samples for a defined period, monitoring for physical changes (e.g., color change, melting).
-
At specified time points, dissolve the solid sample or dilute the solution sample for analysis by a validated HPLC method.
-
4. Photodegradation:
-
Objective: To assess the photostability of this compound.
-
Procedure:
-
Expose solid this compound and a 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored in the dark under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples by a validated HPLC method.
-
Visualizing Forced Degradation Studies
Workflow of a Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound under ICH guidelines.
Logical Relationships in this compound Degradation
Caption: Potential degradation pathways of this compound under different stress conditions.
References
Navigating the Degradation Landscape of Isomaltitol: A Comparative Guide to LC-MS/MS-Based Identification
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical excipients like isomaltitol is paramount. This guide provides a comparative overview of methodologies for identifying this compound degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols to aid in the development of robust stability-indicating methods.
This compound, a sugar alcohol used as a bulk sweetener and excipient in pharmaceutical formulations, is known for its stability. However, under forced degradation conditions, as mandated by regulatory bodies to assess the intrinsic stability of a drug substance, it can degrade into various products. Understanding these degradation pathways is crucial for ensuring product quality, safety, and efficacy. LC-MS/MS stands out as a powerful analytical technique for the separation, detection, and identification of these degradation products with high sensitivity and specificity.
Comparative Analysis of Analytical Methods
While various analytical techniques can be employed for the analysis of sugar alcohols, LC-MS/MS offers significant advantages in the context of degradation studies. Techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are effective for the quantification of known sugar alcohols, but they lack the structural elucidation capabilities of mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires derivatization of the polar sugar alcohols, adding complexity to the sample preparation process.
LC-MS/MS, particularly when coupled with high-resolution mass spectrometry (HRMS) such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the accurate mass measurement of parent and fragment ions, facilitating the identification of unknown degradation products.
This compound Degradation Pathways and Products
Forced degradation studies typically expose the active pharmaceutical ingredient (API) or excipient to stress conditions such as acid, base, oxidation, and heat to accelerate degradation. While specific public data on the forced degradation of this compound is limited, based on its chemical structure (a mixture of α-1,6-glucosyl-sorbitol and α-1,1-glucosyl-mannitol), the primary degradation pathway is hydrolysis of the glycosidic bond.
Under acidic and basic hydrolytic conditions , this compound is expected to degrade into its constituent monosaccharide alcohols and sugars.
-
Hydrolysis Products:
-
Sorbitol
-
Mannitol
-
Glucose
-
Oxidative degradation , typically induced by reagents like hydrogen peroxide, can lead to the formation of various oxidation products. While specific degradation products for this compound are not extensively documented in publicly available literature, oxidation of sugar alcohols can generally result in the formation of corresponding aldehydes and carboxylic acids.
Thermal degradation of this compound is generally considered to be minimal under typical pharmaceutical processing and storage conditions. Studies have shown that sugar alcohols, including this compound, are relatively heat-stable.
The following table summarizes the expected degradation products of this compound under various stress conditions.
| Stress Condition | Potential Degradation Products | Method of Detection |
| Acid Hydrolysis | Sorbitol, Mannitol, Glucose | LC-MS/MS |
| Base Hydrolysis | Sorbitol, Mannitol, Glucose | LC-MS/MS |
| Oxidation | Oxidized sorbitol/mannitol/glucose derivatives (e.g., carboxylic acids) | LC-MS/MS |
| Thermal | Generally stable, potential for dehydration products at high temperatures | LC-MS/MS |
Experimental Protocols
A generalized experimental workflow for the identification of this compound degradation products is outlined below.
Forced Degradation Protocol
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of an acid (e.g., 0.1 N HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of a base (e.g., 0.1 N NaOH) and incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period. Dissolve the sample in a suitable solvent for analysis.
-
Sample Preparation for LC-MS/MS: Dilute the stressed samples to an appropriate concentration with the mobile phase before injection into the LC-MS/MS system.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the retention and separation of polar sugar alcohols.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or ammonium acetate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) for reproducible chromatography.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of sugar alcohols.
-
Scan Mode: Full scan mode for initial screening of degradation products and product ion scan (MS/MS) mode for structural elucidation.
-
Collision Energy: Optimized for each compound to obtain characteristic fragment ions.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for identifying this compound degradation products.
Signaling Pathway of this compound Hydrolysis
The primary degradation pathway of this compound under hydrolytic stress involves the cleavage of the glycosidic bond, releasing its constituent monosaccharide units.
A Comparative Analysis of Isomaltitol, Sorbitol, and Mannitol as Pharmaceutical Excipients
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Three Leading Polyol Excipients
In the formulation of pharmaceutical dosage forms, the selection of appropriate excipients is paramount to ensuring the stability, efficacy, and manufacturability of the final product. Among the various classes of excipients, polyols, or sugar alcohols, are widely utilized for their versatility as diluents, binders, sweetening agents, and stabilizers. This guide provides a comprehensive comparative analysis of three commonly used polyols: isomaltitol, sorbitol, and mannitol. By presenting key experimental data and detailed methodologies, this document aims to equip researchers and formulation scientists with the necessary information to make informed decisions in excipient selection.
Physicochemical and Sensory Properties: A Quantitative Comparison
The fundamental properties of an excipient dictate its suitability for specific applications. The following tables summarize the key physicochemical and sensory characteristics of this compound, sorbitol, and mannitol.
| Property | This compound | Sorbitol | Mannitol |
| Molecular Formula | C₁₂H₂₄O₁₁ | C₆H₁₄O₆ | C₆H₁₄O₆ |
| Molecular Weight ( g/mol ) | 344.31 | 182.17 | 182.17 |
| Melting Point (°C) | 145-150[1] | 95 | 165-168[2] |
| Solubility in Water ( g/100 mL at 20-25°C) | ~24.5[1] | ~220 | ~22[3] |
| Hygroscopicity | Low[3] | High | Low |
| Sweetness (relative to sucrose) | 0.45 - 0.65 | 0.6 | 0.5 |
| Cooling Effect | Mild | Mild | Strong |
| Glycemic Index | 2 | 9 | 2 |
| Caloric Value (kcal/g) | 2.0 | 2.6 | 1.6 |
Performance in Solid Dosage Forms: A Comparative Overview
The performance of an excipient in a solid dosage form, such as a tablet, is critically dependent on its mechanical properties and its interaction with the active pharmaceutical ingredient (API) and other components of the formulation.
| Performance Parameter | This compound | Sorbitol | Mannitol |
| Compaction Behavior | Good compactibility, especially agglomerated grades. | Sufficient compactibility. | Good compactibility, with some grades showing excellent performance. |
| Lubricant Sensitivity | Low. | Higher, can have a capping tendency. | Low. |
| API Compatibility | Generally inert and stable. | Generally inert, but its hygroscopicity can be a concern for moisture-sensitive APIs. | Highly inert and compatible with many APIs. |
| Stability | High thermal and chemical stability. | Less stable at high temperatures and in the presence of moisture. | Very stable, chemically inert. |
| Suitability for Direct Compression | Yes, especially agglomerated grades. | Yes, specific grades are available. | Yes, widely used for direct compression. |
| Application in Chewable/ODTs | Excellent due to pleasant mouthfeel and low negative heat of solution. | Used in chewable tablets. | Excellent choice for ODTs due to its pleasant taste and low hygroscopicity. |
Experimental Protocols
To ensure consistent and reliable data for excipient characterization, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.
Determination of Hygroscopicity
Objective: To determine the tendency of the excipient to absorb moisture from the atmosphere.
Methodology (based on European Pharmacopoeia):
-
Weigh accurately about 1 g of the sample into a tared, shallow weighing bottle.
-
Place the open weighing bottle in a desiccator containing a saturated solution of ammonium chloride to maintain a relative humidity of approximately 79.5% at 25°C.
-
Store the desiccator at a constant temperature of 25 ± 1°C.
-
After 24 hours, remove the weighing bottle, close it immediately, and weigh.
-
The percentage increase in weight represents the moisture absorbed.
-
Classification:
-
Non-hygroscopic: Increase in weight is less than 0.12% w/w.
-
Slightly hygroscopic: Increase in weight is between 0.12% and 0.2% w/w.
-
Hygroscopic: Increase in weight is between 0.2% and 15% w/w.
-
Very hygroscopic: Increase in weight is more than 15% w/w.
-
Tablet Hardness (Breaking Force) Test
Objective: To determine the mechanical strength of a tablet.
Methodology (based on USP <1217>):
-
Use a calibrated tablet hardness tester.
-
Place the tablet between the two platens of the tester. For round tablets, the force is applied across the diameter. For other shapes, the orientation should be consistent.
-
Start the tester. The movable platen will advance and apply a compressive force to the tablet.
-
The force required to cause the tablet to fracture is recorded.
-
Repeat the test on a representative sample of tablets (typically 10 tablets) from a batch.
-
Calculate the mean and standard deviation of the breaking force. The results are typically expressed in Newtons (N) or kiloponds (kp).
Tablet Friability Test
Objective: To assess the ability of a tablet to withstand abrasion and shock during handling, packaging, and transportation.
Methodology (based on USP <1216>):
-
For tablets with a unit weight of 650 mg or less, take a sample of tablets as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 tablets.
-
Carefully dedust the tablets and weigh the sample accurately (W_initial).
-
Place the tablets in the friability tester drum.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Remove the tablets from the drum, carefully dedust them, and weigh them again (W_final).
-
Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.
In Vitro Dissolution Test
Objective: To measure the rate and extent of drug release from a solid dosage form.
Methodology (based on USP <711>):
-
The specific apparatus and conditions will depend on the drug product monograph. A common method is USP Apparatus 2 (Paddle Apparatus).
-
Prepare the dissolution medium as specified in the monograph (e.g., 900 mL of 0.1 N HCl). The medium should be deaerated and maintained at 37 ± 0.5°C.
-
Place one tablet in each dissolution vessel.
-
Start the apparatus at the specified rotational speed (e.g., 50 rpm).
-
At predetermined time points, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of the dissolved active pharmaceutical ingredient (API) using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the percentage of API dissolved at each time point.
Visualization of Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships.
References
Differentiating Isomaltitol diastereomers (1,1-GPM and 1,6-GPS) using analytical techniques.
A detailed guide for researchers, scientists, and drug development professionals on the analytical techniques used to differentiate the diastereomers of isomaltitol: 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS). This document provides an objective comparison of various methods, supported by experimental data and detailed protocols.
Isomalt, a widely used sugar substitute, is an equimolar mixture of two diastereomers: 1,1-GPM and 1,6-GPS. While possessing similar chemical properties, their distinct stereochemistry can influence their physical and biological characteristics. Consequently, the ability to accurately separate and quantify these diastereomers is crucial for quality control, formulation development, and metabolic studies. This guide explores and compares several analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for differentiating 1,1-GPM and 1,6-GPS depends on the specific requirements of the analysis, such as the need for quantification, resolution, throughput, and the available instrumentation. The following table summarizes the key quantitative parameters for each technique.
| Technique | Key Parameters | 1,1-GPM (this compound-GPM) | 1,6-GPS (this compound-GPS) | Reference |
| HPLC | Retention Time | Later Eluting Peak | Earlier Eluting Peak | [1][2] |
| Resolution (USP) | \multicolumn{2}{c | }{NLT 2.0} | [1] | |
| TLC | Rf Value (Solvent A) | ~0.28 | ~0.25 | [3][4] |
| Rf Value (Solvent B) | ~0.16 | ~0.13 | ||
| DSC | Glass Transition (Tg) | ~65.5 °C | ~50.5 °C | |
| Melting Point (Tm) | Varies with hydration | Varies with hydration | ||
| GC-MS | Retention Time | Requires derivatization, data not available | Requires derivatization, data not available | |
| CE | Migration Time | Requires complexation, data not available | Requires complexation, data not available |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of this compound diastereomers. The United States Pharmacopeia (USP) provides a standardized method for the analysis of isomalt, ensuring adequate resolution between the two components.
Experimental Protocol:
-
Column: Strong cation-exchange resin (calcium form), typically 300 mm x 7.8 mm with a 9 µm particle size.
-
Mobile Phase: Degassed water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80 ± 3 °C.
-
Detector: Refractive Index (RI), maintained at a constant temperature (e.g., 40 °C).
-
Sample Preparation: Dissolve the sample in water to a concentration of approximately 20 mg/mL.
-
System Suitability: The resolution between the 1,1-GPM and 1,6-GPS peaks should be not less than 2.0.
Thin-Layer Chromatography (TLC)
TLC offers a simpler, more rapid, and cost-effective method for the qualitative differentiation of 1,1-GPM and 1,6-GPS. While not as precise as HPLC for quantification, it is an excellent tool for identification and purity checks.
Experimental Protocol:
-
Plate: TLC plates coated with silica gel 60 F254 (0.2 mm layer).
-
Sample Preparation: Dissolve the sample and standards in water to a concentration of 500 mg in 100 ml.
-
Application: Apply approximately 0.3 µL of the sample and reference solutions to the plate.
-
Solvent Systems:
-
Solvent A: Isopropanol:n-butanol:aqueous boric acid solution (25 mg/ml):acetic acid:propionic acid (50:30:20:2:16; v/v).
-
Solvent B: Ethyl acetate:pyridine:water:acetic acid:propionic acid (50:50:10:5:5; v/v).
-
-
Development: Develop the plate to a height of 10 cm.
-
Detection:
-
Dip the dried plate in a 0.1% sodium metaperiodate solution for up to 3 seconds.
-
Dry the plate in hot air.
-
Dip the plate in a solution of ethanol:sulfuric acid:anisaldehyde:acetic acid (90:5:1:1; v/v) for up to 3 seconds.
-
Dry in hot air until colored spots become visible. The spots for both 1,1-GPM and 1,6-GPS will appear blue-grey.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of this compound diastereomers, but it requires a derivatization step to increase the volatility of these polar compounds. Trimethylsilylation (TMS) is a common derivatization technique for sugar alcohols.
Experimental Protocol (General):
-
Derivatization (Trimethylsilylation):
-
Dry the sample thoroughly.
-
React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) in a suitable solvent like pyridine.
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. It can be used to differentiate 1,1-GPM and 1,6-GPS based on their different thermal properties, such as glass transition temperature (Tg) and melting point (Tm).
Experimental Protocol:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the purified diastereomer into an aluminum pan and seal it.
-
Heating/Cooling Program:
-
Equilibrate the sample at a low temperature (e.g., 20°C).
-
Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point.
-
Cool the sample back to the initial temperature at a controlled rate.
-
A second heating scan is often performed to get a clearer glass transition.
-
-
Analysis: The glass transition is observed as a step change in the heat flow, while melting is observed as an endothermic peak.
Capillary Electrophoresis (CE)
Capillary electrophoresis, particularly with the use of complexing agents, is a high-resolution technique that can be applied to the separation of sugar diastereomers. The formation of borate complexes with the hydroxyl groups of the this compound diastereomers can induce differences in their electrophoretic mobilities, enabling their separation.
Experimental Protocol (General):
-
Instrument: A capillary electrophoresis system with a UV or diode array detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer containing borate, such as a sodium borate buffer. The pH of the BGE is a critical parameter for optimizing the separation.
-
Sample Introduction: Hydrodynamic or electrokinetic injection.
-
Separation Voltage: A high voltage is applied across the capillary.
-
Detection: Direct UV detection at a low wavelength (e.g., 195 nm) or indirect UV detection.
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the differentiation of this compound diastereomers using the described analytical techniques.
Caption: Analytical workflow for differentiating 1,1-GPM and 1,6-GPS.
References
A Comparative Analysis of the Hygroscopic Properties of Isomaltitol and Other Common Sugar Alcohols
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative hygroscopicity of Isomaltitol against other widely used sugar alcohols. This report includes quantitative data, detailed experimental protocols, and visual workflows to support formulation and development decisions.
The hygroscopicity of an excipient is a critical parameter in pharmaceutical formulation, impacting the stability, shelf life, and handling of the final product. Sugar alcohols, or polyols, are extensively used as bulk sweeteners and excipients, each possessing distinct physical properties. This guide provides a comparative study of the hygroscopicity of this compound (commonly known as Isomalt) and other prominent sugar alcohols: Sorbitol, Mannitol, Xylitol, and Erythritol.
Executive Summary
This compound, along with Mannitol and Erythritol, demonstrates low hygroscopicity, making them suitable for formulations where moisture control is paramount. Conversely, Sorbitol and Xylitol are highly hygroscopic, readily absorbing moisture from the atmosphere. This inherent property can be advantageous in applications requiring moisture retention but poses challenges in terms of caking, flowability, and chemical stability of moisture-sensitive active pharmaceutical ingredients (APIs). The selection of a specific sugar alcohol should, therefore, be guided by the specific requirements of the drug formulation.
Data Presentation: A Quantitative Comparison of Hygroscopicity
The hygroscopic nature of these sugar alcohols was quantified by measuring the percentage of moisture gain at various levels of relative humidity (RH) at a constant temperature of 25°C. The data, summarized in the table below, has been compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary slightly based on the specific crystalline form and particle size of the material.
| Relative Humidity (%) | This compound (% Moisture Gain) | Sorbitol (% Moisture Gain) | Mannitol (% Moisture Gain) | Xylitol (% Moisture Gain) | Erythritol (% Moisture Gain) |
| 20 | < 0.1 | ~0.2 | < 0.1 | ~0.1 | < 0.1 |
| 40 | ~0.1 | ~0.3 | < 0.1 | ~0.2 | < 0.1 |
| 60 | ~0.2 | ~0.5 | ~0.1 | ~0.4 | < 0.1 |
| 70 | ~0.2 | Starts to absorb significantly | ~0.1 | Significant absorption | < 0.1 |
| 80 | ~0.3 | High absorption | ~0.2 | High absorption | ~0.1 |
| 90 | ~0.5 | Very high absorption | ~0.3 | Very high absorption | ~0.2 |
Note: The data presented is an amalgamation of typical values found in scientific literature. Sorbitol and Xylitol show a significant increase in moisture absorption above their critical relative humidity (around 70% RH for Sorbitol). Isomalt, Mannitol, and Erythritol do not exhibit a sharp critical relative humidity and absorb minimal moisture even at high humidity levels.
Interpretation of Results
The data clearly categorizes the sugar alcohols into two distinct groups based on their hygroscopicity:
-
Low Hygroscopicity: this compound, Mannitol, and Erythritol exhibit minimal water uptake even at elevated humidity levels.[1][2][3] This makes them excellent choices for formulating moisture-sensitive drugs and for manufacturing in environments where humidity control is a challenge. Their low hygroscopicity contributes to good flowability and resistance to caking. Mannitol, in particular, is noted for its very low hygroscopicity, not absorbing significant moisture until the relative humidity exceeds 98%.[1]
-
High Hygroscopicity: Sorbitol and Xylitol are highly hygroscopic and will readily absorb moisture from the air.[1] This property can be beneficial in formulations where they act as humectants to prevent drying out. However, their high hygroscopicity can lead to physical instability of the powder (caking) and potential degradation of the API if it is moisture-sensitive.
Experimental Protocols
The standard method for determining the hygroscopicity of powdered substances is Dynamic Vapor Sorption (DVS) . This gravimetric technique measures the mass of a sample as it changes in response to programmed changes in relative humidity at a constant temperature.
Detailed Methodology for Dynamic Vapor Sorption (DVS) Analysis
1. Objective: To determine the moisture sorption and desorption characteristics of the sugar alcohol powders.
2. Materials and Equipment:
- Dynamic Vapor Sorption (DVS) Analyzer with a microbalance.
- Nitrogen gas (carrier gas).
- Deionized water.
- Sugar alcohol powders (this compound, Sorbitol, Mannitol, Xylitol, Erythritol), pre-conditioned to a consistent state if necessary.
3. Experimental Procedure:
- Sample Preparation: A small amount of the sugar alcohol powder (typically 10-20 mg) is accurately weighed and placed into the DVS sample pan.
- Drying: The sample is initially dried in the DVS instrument at 25°C under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002% per minute). This initial mass is recorded as the dry mass of the sample.
- Sorption Phase: The relative humidity is then increased in a stepwise manner. A typical protocol involves increasing the RH in 10% increments from 0% to 90%. At each RH step, the system holds the humidity constant until the sample mass equilibrates (reaches a stable weight).
- Desorption Phase: After reaching the maximum RH (e.g., 90%), the relative humidity is decreased in a similar stepwise manner back to 0% RH, with the mass being recorded at each equilibrium point.
- Data Collection: The change in mass at each RH step is continuously recorded by the microbalance. The percentage moisture gain is calculated relative to the initial dry mass of the sample.
4. Data Analysis:
- The results are plotted as a moisture sorption isotherm, with the percentage change in mass on the y-axis and the relative humidity on the x-axis.
- Separate curves are generated for the sorption (increasing humidity) and desorption (decreasing humidity) phases. The difference between these two curves is known as hysteresis, which provides information about the interaction of water with the material's structure.
Mandatory Visualizations
Caption: Experimental workflow for the comparative hygroscopicity study.
Caption: Classification of sugar alcohols based on hygroscopicity.
Conclusion
The choice of a sugar alcohol as an excipient in drug formulation must be carefully considered based on its interaction with moisture. This compound, Mannitol, and Erythritol are advantageous in formulations where moisture sensitivity is a concern due to their low hygroscopicity. In contrast, Sorbitol and Xylitol, with their high hygroscopicity, are better suited for applications requiring humectant properties. The data and protocols presented in this guide offer a foundational understanding to aid researchers and formulation scientists in making informed decisions for optimal product development.
References
A Head-to-Head Comparison of Isomaltitol and Xylitol in Oral Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective, non-cariogenic sweeteners in oral care formulations has led to the widespread use of sugar alcohols, also known as polyols. Among these, xylitol has long been recognized for its dental health benefits. However, another polyol, isomaltitol (commonly known as isomalt), is also gaining traction. This guide provides a comprehensive, head-to-head comparison of this compound and xylitol, focusing on their efficacy in oral care applications, supported by available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and xylitol is crucial for their application in oral care formulations. These properties influence their sweetness profile, stability, and interaction with other formulation components.
| Property | This compound | Xylitol |
| Type | Disaccharide Alcohol | Monosaccharide Alcohol |
| Chemical Formula | C₁₂H₂₄O₁₁ | C₅H₁₂O₅ |
| Molecular Weight | 344.31 g/mol | 152.15 g/mol [1] |
| Sweetness (relative to sucrose) | 0.45 - 0.65 | 1.0 |
| Caloric Value (kcal/g) | ~2.0 | ~2.4[1] |
| Glycemic Index | Low | Low (7-13) |
| Solubility in Water | Lower than xylitol | High[2] |
| Hygroscopicity | Low[2] | High[2] |
| Non-Cariogenic | Yes | Yes |
Efficacy in Oral Care: A Comparative Analysis
The primary measures of efficacy for a non-cariogenic sweetener in oral care are its ability to prevent dental caries by not being fermented by oral bacteria, its impact on the oral microbiome, particularly on cariogenic species like Streptococcus mutans, and its role in the demineralization-remineralization balance of tooth enamel.
Non-Cariogenicity and Impact on Plaque pH
Both this compound and xylitol are considered non-cariogenic because they are not readily fermented into acids by oral bacteria. This resistance to fermentation helps to maintain a neutral pH in the oral cavity, thereby preventing the demineralization of tooth enamel that leads to caries.
While direct comparative studies on plaque pH are limited, the non-fermentable nature of both polyols is well-established.
Effects on Oral Microflora, particularly Streptococcus mutans
Xylitol's effect on Streptococcus mutans is a key aspect of its anticariogenic properties. It is actively transported into the bacterial cell, where it undergoes phosphorylation to xylitol-5-phosphate. This intermediate cannot be further metabolized and its accumulation, along with the futile cycle of uptake and expulsion, depletes the cell's energy reserves, inhibiting growth and proliferation.
Isomalt, being a larger and more complex molecule, is generally not metabolized by most oral bacteria, including S. mutans. Its primary mechanism in this regard is the lack of a substrate for acid production.
| Parameter | This compound | Xylitol |
| Effect on S. mutans growth | Generally not metabolized, thus does not support growth. | Inhibits growth through a "futile metabolic cycle". |
| Acid Production by Oral Bacteria | Does not lead to significant acid production. | Actively reduces acid production by inhibiting bacterial metabolism. |
Demineralization and Remineralization of Enamel
Both sugar alcohols can contribute to the remineralization of tooth enamel, primarily by stimulating salivary flow. Saliva is a crucial component of the oral defense system, rich in calcium and phosphate ions necessary for repairing demineralized enamel.
Some studies suggest that xylitol may have a more direct role in remineralization. It has been proposed that xylitol can form complexes with calcium, potentially facilitating its transport into the deeper layers of demineralized enamel. An in vitro study on isomalt showed that while 5-minute rinses with a 10% isomalt solution slightly increased remineralization, its continuous presence could inhibit both de- and remineralization. However, when present during demineralization, it led to significantly smaller overall mineral loss. Another study found that a toothpaste formulation containing 10% isomalt, along with fluoride and cetylpyridinium chloride, was more effective at inhibiting demineralization compared to a fluoride-only toothpaste.
| Feature | This compound | Xylitol |
| Stimulation of Salivary Flow | Yes | Yes |
| Direct Remineralization Effect | Evidence suggests a positive effect on the de/remineralization balance. | Evidence suggests it may facilitate calcium movement into demineralized enamel. |
Experimental Protocols
To evaluate the efficacy of oral care formulations containing these polyols, standardized in vitro and in situ models are often employed.
In Vitro Oral Biofilm Model
A common method to assess the antimicrobial and anti-biofilm properties of oral care ingredients is the use of an in vitro oral biofilm model.
Objective: To evaluate the effect of this compound and xylitol on the formation and viability of a multi-species oral biofilm.
Methodology:
-
Biofilm Growth: A multi-species biofilm, typically including Streptococcus mutans, Streptococcus oralis, Actinomyces naeslundii, and other relevant oral bacteria, is grown on hydroxyapatite discs, which mimic the tooth surface.
-
Treatment: The biofilms are exposed to solutions containing different concentrations of this compound, xylitol, a positive control (e.g., chlorhexidine), and a negative control (e.g., saline or a sucrose solution).
-
Analysis: After a set incubation period, the biofilms are analyzed for:
-
Viability: Using techniques like confocal laser scanning microscopy (CLSM) with live/dead staining.
-
Biomass: Quantified by crystal violet staining.
-
Bacterial Counts: Colony-forming unit (CFU) counts on selective agar plates.
-
Acid Production: Measuring the pH of the surrounding medium.
-
In Situ Demineralization/Remineralization Model
This model assesses the potential of an oral care formulation to prevent demineralization and promote remineralization of tooth enamel under conditions that simulate the oral environment.
Objective: To compare the effects of this compound and xylitol on enamel demineralization and remineralization.
Methodology:
-
Specimen Preparation: Bovine or human enamel slabs with artificially created subsurface lesions are used.
-
Appliance Fabrication: The enamel slabs are mounted in intra-oral appliances worn by human volunteers.
-
Treatment Regimen: Volunteers follow a strict regimen, which includes the use of dentifrices or mouthrinses containing this compound, xylitol, a positive control (e.g., fluoride), and a placebo.
-
Analysis: After the study period (typically several weeks), the enamel slabs are retrieved and analyzed for changes in mineral content using techniques such as:
-
Transverse Microradiography (TMR): To quantify mineral loss or gain.
-
Surface Microhardness (SMH): To assess changes in the hardness of the enamel surface.
-
Signaling Pathways and Mechanisms of Action
The distinct chemical structures of this compound and xylitol lead to different interactions with the metabolic pathways of oral bacteria.
Xylitol's Mechanism of Action
The mechanism by which xylitol inhibits the growth of Streptococcus mutans is well-elucidated and involves a "futile metabolic cycle."
This compound's Proposed Mechanism of Action
As a disaccharide alcohol, this compound is generally not transported into or metabolized by Streptococcus mutans. Its primary role is as a non-fermentable sugar substitute.
Experimental Workflow
The evaluation of new oral care formulations typically follows a structured experimental workflow.
Conclusion
Both this compound and xylitol are valuable non-cariogenic sweeteners for use in oral care formulations. Xylitol's benefits are well-documented, particularly its active inhibition of Streptococcus mutans. This compound, while less studied in direct comparison, demonstrates excellent potential due to its non-fermentable nature and positive influence on the demineralization/remineralization process.
The choice between this compound and xylitol may depend on the specific formulation requirements, such as desired sweetness, hygroscopicity, and cost. For formulations targeting a significant reduction in S. mutans populations, xylitol may be the preferred choice. For applications where a non-hygroscopic, stable sweetener is required, this compound presents a strong alternative.
Further head-to-head clinical trials are warranted to provide more definitive quantitative data on the comparative efficacy of these two polyols in preventing dental caries and improving overall oral health.
References
A Comparative Guide to Validated Analytical Methods for Isomaltitol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Isomaltitol in complex matrices such as food products and pharmaceutical formulations. The selection of an appropriate analytical technique is critical for ensuring product quality, regulatory compliance, and accurate assessment in research and development. This document outlines the performance of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed methodologies.
Comparative Performance of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods for this compound analysis, providing a basis for selecting the most suitable technique for specific applications.
| Parameter | HPLC-RID | HPAEC-PAD | GC-MS |
| **Linearity (R²) ** | >0.997[1] | >0.99 | Requires derivatization; R² > 0.98 achievable[2] |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL[1] | 10–20 pmol (injected)[3] | ng/mL to pg/mL range (analyte dependent) |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL[1] | Data not consistently reported | Typically 3x LOD |
| Precision (RSD%) | <5% | <1% | <10% |
| Selectivity | Moderate; may have interferences from other sugars. | High; excellent resolution of sugar alcohols and carbohydrates. | High; mass spectrometric detection provides excellent specificity. |
| Sample Throughput | Moderate | High | Low to moderate (due to derivatization) |
| Instrumentation Cost | Low to moderate | High | High |
| Primary Application | Routine quality control, high concentration samples. | Trace analysis, complex mixtures of carbohydrates. | Confirmatory analysis, structural elucidation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the routine analysis of this compound in samples where it is a major component.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index Detector (RID)
-
Column: Shodex SUGAR SP0810 (or equivalent column for sugar analysis)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Deionized water, HPLC grade
-
Sample clarification filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 5 mg/mL.
-
Sample Preparation:
-
For solid samples, accurately weigh a homogenized portion and dissolve it in a known volume of deionized water.
-
For liquid samples, dilute with deionized water to fall within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Deionized water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80 °C
-
Injection Volume: 20 µL
-
Run Time: Approximately 35 minutes (Isomalt retention time is around 30.52 min)
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the samples using the calibration curve generated from the standards.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This highly sensitive and selective method is ideal for the analysis of this compound in complex matrices containing multiple carbohydrates.
Instrumentation:
-
Ion Chromatography (IC) system equipped with a Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Anion-exchange column (e.g., Dionex CarboPac™ series)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Sodium hydroxide (NaOH), 50% w/w
-
Deionized water, high purity
-
Sample clarification filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in deionized water. Prepare working standards by dilution in the mobile phase.
-
Sample Preparation:
-
Homogenize solid samples.
-
Extract the sample with a methanol/water solution (e.g., 10/90 v/v) using ultrasonication.
-
For samples with high protein or fat content, a clarification step with Carrez reagents may be necessary.
-
Filter the final extract through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Eluent: Prepare an isocratic mobile phase of sodium hydroxide (e.g., 40 mM NaOH). The concentration may need optimization depending on the column and specific separation requirements.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Injection Volume: 10-25 µL
-
Detection: Pulsed Amperometry with a waveform optimized for carbohydrates.
-
-
Analysis: Inject the standards and samples. The quantification is based on the peak area of this compound in the sample compared to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is often used as a confirmatory method. A derivatization step is mandatory to increase the volatility of the polar this compound.
Instrumentation:
-
Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector
-
Capillary column suitable for sugar analysis (e.g., DB-5MS)
-
Autosampler
Reagents and Materials:
-
This compound reference standard
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or a mixture of hydroxylamine hydrochloride in pyridine followed by a silylating agent)
-
Anhydrous pyridine
-
Organic solvents (e.g., hexane, ethyl acetate)
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh the standard or sample into a reaction vial and dry completely (e.g., under a stream of nitrogen or in a vacuum oven).
-
The dried residue is then subjected to derivatization.
-
-
Derivatization (Silylation):
-
Add anhydrous pyridine to the dried sample to dissolve it.
-
Add the silylating reagent (e.g., BSTFA with TMCS).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250-280 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C, holding for a few minutes, then ramping up to 280-300°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
-
Analysis: Inject the derivatized standards and samples. Identify the derivatized this compound peaks by their retention times and mass spectra. Quantify using a calibration curve constructed from the derivatized standards.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the validation of an analytical method for this compound and a conceptual signaling pathway for method selection.
Caption: General workflow for analytical method validation.
Caption: Decision pathway for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Determination of maltitol, this compound, and lactitol by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPAEC-PAD vs. HPLC-RID for Isomaltitol Analysis
A comprehensive comparison of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for the precise and sensitive quantification of Isomaltitol.
For researchers, scientists, and drug development professionals, the accurate analysis of sugar alcohols like this compound is critical for product formulation, quality control, and regulatory compliance. This guide provides a detailed cross-validation of two common analytical techniques, HPAEC-PAD and HPLC-RID, offering a clear comparison of their performance based on experimental data.
Principles of Detection
HPAEC-PAD operates on the principle of ion-exchange chromatography. At high pH, the hydroxyl groups of carbohydrates like this compound become partially ionized, allowing for their separation on an anion-exchange column. The separated analytes are then detected electrochemically using a gold electrode. Pulsed amperometric detection involves a repeating sequence of three potentials applied to the electrode, which allows for the sensitive and direct detection of carbohydrates without the need for derivatization.[1][2]
HPLC-RID separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The refractive index detector measures the difference in the refractive index between the mobile phase and the eluting sample.[3][4] This universal detection method is suitable for any analyte that has a refractive index different from the mobile phase alone. However, a significant drawback of RID is its incompatibility with gradient elution, which can limit its application for complex samples.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPAEC-PAD and HPLC-RID are outlined below, based on validated methods reported in the literature.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is renowned for its high sensitivity and selectivity in carbohydrate analysis.
-
Chromatographic System: A high-performance ion chromatography system equipped with a pulsed amperometric detector.
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA1 or MA1, is typically used for the separation of sugar alcohols.[5]
-
Mobile Phase: An isocratic or gradient elution with a sodium hydroxide (NaOH) solution is commonly employed. For instance, a 600 mM sodium hydroxide solution can be used for the isocratic elution of this compound. In some cases, the addition of barium acetate to the mobile phase can improve selectivity and reproducibility.
-
Flow Rate: A typical flow rate is in the range of 0.5 - 1.0 mL/min.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform potentials are optimized for carbohydrate detection. An example of an optimal detection potential is +0.10 V.
-
Sample Preparation: Samples are typically dissolved in deionized water, filtered through a 0.2 µm filter, and then directly injected into the system.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This technique is a more conventional approach for the analysis of sugars and sugar alcohols.
-
Chromatographic System: A standard HPLC system equipped with a refractive index detector.
-
Column: A ligand-exchange column, such as a Shodex SUGAR SP0810 with a lead (Pb²⁺) counter-ion, is often used.
-
Mobile Phase: Isocratic elution with deionized water is a common mobile phase.
-
Flow Rate: A flow rate of around 0.5 mL/min is typically used.
-
Column Temperature: The column is often heated to a temperature around 80°C to improve peak shape and resolution.
-
Detection: Refractive Index Detector (RID).
-
Sample Preparation: Similar to HPAEC-PAD, samples are dissolved in deionized water and filtered prior to injection.
Performance Comparison
The following table summarizes the key performance parameters for the analysis of this compound using HPAEC-PAD and HPLC-RID, based on data from various validation studies.
| Performance Metric | HPAEC-PAD | HPLC-RID |
| Limit of Detection (LOD) | 10-20 pmol injected | 0.08 mg/mL |
| Limit of Quantitation (LOQ) | Not explicitly stated for this compound, but generally very low | 0.26 mg/mL |
| Linearity (R²) | > 0.999 | > 0.997 |
| Precision (RSD%) | Typically < 2% | < 5% |
| Analysis Time | < 25 minutes | ~30 minutes |
| Gradient Elution | Yes | No |
| Derivatization Required | No | No |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for this compound analysis using HPAEC-PAD and HPLC-RID.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Separation and determination of alditols and sugars by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 5. Separation of alditols of interest in food products by high-performance anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Sensory Evaluation of Isomaltitol and Other Bulk Sweeteners
This guide provides a detailed comparison of the sensory properties of Isomaltitol (also known as Isomalt) against other common bulk sweeteners. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective data and experimental methodologies.
Introduction to this compound
This compound is a sugar alcohol (polyol) used as a sugar substitute. It is a mixture of two disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM).[1] Isomalt is unique as it is the only sugar alcohol derived from sucrose.[1][2] It is valued for its sugar-like physical properties, low hygroscopicity, and good thermal stability, making it suitable for a wide range of applications, including hard candies, baked goods, and chocolates.[2][3]
Comparative Sensory Data
The sensory profile of a sweetener is a critical factor in its application. The following tables summarize the key sensory attributes of this compound in comparison to other widely used bulk sweeteners.
Table 1: Relative Sweetness and Caloric Value
| Sweetener | Relative Sweetness (Sucrose = 1.0) | Caloric Value (kcal/g) |
| This compound | 0.45 - 0.65 | 2.0 |
| Xylitol | 1.0 | 2.4 |
| Erythritol | 0.6 - 0.7 | 0.2 |
| Maltitol | 0.75 - 0.9 | 2.1 |
| Sorbitol | 0.5 - 0.6 | 2.6 |
| Lactitol | 0.3 - 0.4 | 2.0 |
| Mannitol | 0.5 - 0.7 | 1.6 |
| Sucrose | 1.0 | 4.0 |
Table 2: Cooling Effect and Heat of Solution
The cooling effect of polyols is a physical phenomenon caused by the absorption of energy from the mouth as the sweetener dissolves in saliva (negative heat of solution). A higher negative heat of solution generally corresponds to a more intense cooling sensation.
| Sweetener | Heat of Solution (J/g) | Perceived Cooling Effect |
| This compound | -39 | Minimal / None |
| Xylitol | -153 | High / Intense |
| Erythritol | -182 | Moderate to High |
| Maltitol | -23 | Low / Similar to sucrose |
| Sorbitol | -111 | Moderate |
| Lactitol | -53 | Slightly stronger than sucrose |
| Mannitol | -121 | Moderate |
| Sucrose | -18 | Very Low |
Table 3: Qualitative Sensory Profile
| Sweetener | Taste Profile | Aftertaste | Mouthfeel |
| This compound | Clean, sugar-like sweetness. | None / Devoid of aftertaste. | Provides bulk and texture similar to sugar. |
| Xylitol | Clean, sweet taste similar to sucrose. | Minimal. | Pronounced cooling sensation. |
| Erythritol | Clean, sweet taste. | Minimal. | Noticeable cooling effect. |
| Maltitol | Very similar sensory characteristics to sucrose. | Minimal. | Provides good bulk and texture. |
| Sorbitol | Sweet taste. | Can have a slight aftertaste for some individuals. | Smooth, with a cooling effect. |
| Lactitol | Mildly sweet. | Minimal. | Provides bulk. |
| Mannitol | Sweet, but can have woody, papery, or metallic notes. | Astringent afterfeel. | Can be dusty or chalky. |
Experimental Protocols for Sensory Evaluation
Objective sensory evaluation relies on structured methodologies and trained panelists to produce reliable and reproducible data.
Panelist Selection and Training
-
Selection: Panelists are typically screened for their sensory acuity, ability to discriminate between different tastes, and their consistency in evaluations.
-
Training: Selected individuals undergo training to familiarize them with the specific sensory attributes to be evaluated (e.g., sweetness intensity, bitterness, cooling effect, aftertaste) and the rating scales used. Reference standards are provided to anchor the panelists' judgments.
Sensory Evaluation Methods
Several standardized methods are employed to quantify the sensory properties of sweeteners.
-
Quantitative Descriptive Analysis (QDA®): This is a comprehensive method where a trained panel develops a specific vocabulary to describe the sensory attributes of a product. Panelists then rate the intensity of each attribute on a numerical scale. This method is useful for creating a complete sensory profile.
-
Paired Comparison Test: This is a difference test where panelists are presented with two samples and asked to identify which one has a greater intensity of a specific attribute, such as sweetness.
-
Triangle Test: A discrimination test where panelists receive three samples, two of which are identical and one is different. They are asked to identify the odd sample out. This is used to determine if a perceptible difference exists between two products.
-
Magnitude Estimation: Panelists assign numerical values to the intensity of a stimulus relative to a standard stimulus. For example, if a reference sucrose solution is assigned a sweetness intensity of 10, a test sample that is perceived as twice as sweet would be rated as 20.
-
Time-Intensity (TI) Analysis: This method measures the intensity of a specific attribute over time, from initial perception to the disappearance of the sensation. It is particularly useful for evaluating the onset of sweetness and the duration of any aftertaste.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative sensory evaluation study.
Caption: A typical workflow for sensory evaluation studies.
Signaling Pathways and Mechanisms of Perception
Sweet Taste Perception
The perception of sweetness is a complex biological process initiated by the binding of sweet molecules to specific receptors on the taste buds.
-
Receptor Binding: Sweeteners bind to the T1R2/T1R3 G-protein coupled receptor (GPCR) located on the surface of Type II taste receptor cells.
-
G-Protein Activation: This binding activates an intracellular G-protein called gustducin.
-
Second Messenger Cascade: Gustducin, in turn, activates the enzyme phospholipase C-beta2 (PLCβ2). PLCβ2 generates inositol triphosphate (IP3), a second messenger.
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cell's cytoplasm.
-
Channel Activation & Depolarization: The increase in intracellular Ca²⁺ activates the TRPM5 ion channel, allowing an influx of sodium ions (Na⁺) into the cell. This influx causes the cell membrane to depolarize.
-
Neurotransmitter Release: The depolarization leads to the release of ATP, which acts as a neurotransmitter, sending a signal to adjacent nerve fibers.
-
Signal to Brain: The nerve signal is transmitted to the brain, where it is interpreted as a sweet taste.
It is worth noting that some caloric sugars may also utilize an alternative pathway involving glucose transporters (like SGLT1) and KATP channels.
Caption: The canonical signaling pathway for sweet taste perception.
Mechanism of the Cooling Effect
The cooling sensation produced by many polyols is not a taste but a physical-chemical effect related to their heat of solution.
Caption: The physical mechanism behind the cooling effect of polyols.
Conclusion
This compound presents a sensory profile that is remarkably similar to sucrose in terms of its clean taste, lack of aftertaste, and minimal cooling effect. Its relative sweetness is approximately half that of sucrose. This makes it an excellent bulk sweetener for applications where a sugar-like texture and neutral taste are desired without a pronounced cooling sensation. In contrast, sweeteners like xylitol and erythritol offer a significant cooling effect, which can be desirable in products like mints and chewing gum but may be undesirable in others, such as baked goods. Maltitol also closely mimics the sensory properties of sucrose but has a slightly higher relative sweetness than this compound. The choice of a bulk sweetener will ultimately depend on the specific sensory attributes desired in the final product, including the target sweetness level, the desirability of a cooling effect, and the required mouthfeel.
References
Assessing the Impact of Isomaltitol on the Stability of Active Pharmaceutical Ingredients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be significantly influenced by the choice of excipients in a pharmaceutical formulation. This guide provides a comparative assessment of isomaltitol's impact on API stability against other commonly used excipients, supported by experimental data and detailed methodologies. This compound, a sugar alcohol, is gaining attention in the pharmaceutical industry due to its favorable physicochemical properties, including low hygroscopicity and high stability.[1][2]
Executive Summary
This guide demonstrates that this compound is a promising excipient for enhancing the stability of APIs, particularly those susceptible to hydrolysis and moisture-induced degradation. Its low hygroscopicity, inert nature, and good compatibility make it a viable alternative to traditional excipients. However, the choice of the optimal excipient remains API-dependent, and thorough compatibility studies are essential in formulation development.
Comparative Analysis of this compound and Other Excipients on API Stability
The stability of an API in a solid dosage form is influenced by several factors, including the chemical nature of the API, the properties of the excipients, and environmental conditions such as temperature and humidity.[3] Excipients can directly interact with the API or alter the microenvironment within the formulation, thereby affecting the degradation rate of the API.[4]
Key Physicochemical Properties Influencing API Stability
-
Hygroscopicity: The tendency of an excipient to absorb moisture from the atmosphere can significantly impact the stability of moisture-sensitive APIs. Lower hygroscopicity is generally desirable to minimize water-mediated degradation pathways.[4]
-
Chemical Reactivity: The presence of reactive functional groups or impurities in an excipient can lead to chemical degradation of the API. For instance, reducing sugars like lactose can participate in Maillard reactions with APIs containing primary or secondary amine groups.
-
Physical State: The crystalline or amorphous nature of an excipient can influence the physical stability of the formulation and the API.
The following table summarizes the key physicochemical properties of this compound in comparison to other commonly used pharmaceutical excipients.
| Excipient | Chemical Class | Key Properties Relevant to API Stability |
| This compound | Polyol (Sugar Alcohol) | Low hygroscopicity, high thermal and chemical stability, non-reducing sugar (no Maillard reaction). |
| Mannitol | Polyol (Sugar Alcohol) | Low hygroscopicity, chemically inert, available in various grades with different surface properties. |
| Lactose | Disaccharide | Can be hygroscopic (amorphous form), is a reducing sugar (potential for Maillard reaction). |
| Microcrystalline Cellulose (MCC) | Polysaccharide | Hygroscopic, can have batch-to-batch variability in moisture content. |
Experimental Data: Comparative Stability Studies
While comprehensive, direct comparative studies with a wide range of APIs are limited in publicly available literature, existing research provides valuable insights into the stabilizing potential of this compound.
A study on orodispersible mini-tablets (ODMTs) compared the stability of hydrochlorothiazide and enalapril maleate in formulations containing either isomalt or a mannitol-based co-processed excipient (Ludiflash®). The stability of the formulations was assessed under accelerated conditions (40°C/75% RH) over 6 months.
Table 1: Stability of Hydrochlorothiazide in ODMTs at 40°C/75% RH
| Time (Months) | Formulation | Assay of Hydrochlorothiazide (%) | Total Impurities (%) |
| 0 | Isomalt | 99.8 | 0.15 |
| 3 | Isomalt | 99.5 | 0.20 |
| 6 | Isomalt | 99.2 | 0.25 |
| 0 | Ludiflash® | 100.1 | 0.14 |
| 3 | Ludiflash® | 99.7 | 0.18 |
| 6 | Ludiflash® | 99.4 | 0.22 |
Table 2: Stability of Enalapril Maleate in ODMTs at 40°C/75% RH
| Time (Months) | Formulation | Assay of Enalapril Maleate (%) | Total Impurities (%) |
| 0 | Isomalt | 100.2 | 0.18 |
| 3 | Isomalt | 99.8 | 0.25 |
| 6 | Isomalt | 99.5 | 0.32 |
| 0 | Ludiflash® | 100.3 | 0.17 |
| 3 | Ludiflash® | 99.9 | 0.23 |
| 6 | Ludiflash® | 99.6 | 0.30 |
The results indicate that both isomalt and the mannitol-based excipient provided good stability for both hydrochlorothiazide and enalapril maleate under accelerated conditions, with only minor increases in total impurities over the 6-month period. It is important to note that enalapril maleate is known to be unstable in the presence of some excipients, including lactose and microcrystalline cellulose.
Moisture Sorption Behavior
The moisture sorption isotherm provides critical information about how an excipient interacts with moisture at different relative humidity (RH) levels. Lower moisture uptake at a given RH is generally indicative of lower hygroscopicity.
Table 3: Comparative Moisture Sorption of Excipients at 25°C
| Relative Humidity (%) | Isomalt (% Moisture Content) | Mannitol (% Moisture Content) | Lactose (crystalline) (% Moisture Content) | Microcrystalline Cellulose (% Moisture Content) |
| 20 | ~0.1 | <0.1 | ~0.1 | ~2.5 |
| 40 | ~0.2 | <0.1 | ~0.1 | ~4.0 |
| 60 | ~0.3 | ~0.1 | ~0.2 | ~5.5 |
| 80 | ~0.5 | ~0.2 | ~0.3 | ~9.5-10.3 |
As shown in the table, isomalt and mannitol exhibit significantly lower moisture sorption compared to lactose and microcrystalline cellulose, making them more suitable for moisture-sensitive APIs.
Experimental Protocols
To rigorously assess the impact of this compound on API stability, a systematic approach involving compatibility studies and stability-indicating analytical methods is required.
API-Excipient Compatibility Study (Forced Degradation)
Objective: To evaluate the potential for chemical interactions between the API and this compound, as well as other excipients, under stress conditions.
Methodology:
-
Sample Preparation: Prepare binary mixtures of the API and each excipient (e.g., this compound, mannitol, lactose, MCC) in a 1:1 or other relevant ratio. Also, prepare a sample of the pure API as a control.
-
Stress Conditions: Expose the samples to various stress conditions as per ICH Q1A(R2) guidelines, including:
-
Thermal Stress: e.g., 60°C for 4 weeks.
-
Humidity Stress: e.g., 40°C / 75% RH for 4 weeks.
-
Photostability: Expose to light as per ICH Q1B guidelines.
-
-
Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Evaluation: Compare the degradation profiles of the API in the presence of different excipients to the pure API control. A significant increase in degradation or the appearance of new degradation products in the binary mixture indicates an incompatibility.
Stability-Indicating HPLC Method for Enalapril Maleate
Objective: To quantify the amount of enalapril maleate and its degradation products in a given sample.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH ~2.2-3.0) and acetonitrile.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 215 nm.
-
Column Temperature: 55°C.
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Stability-Indicating HPLC Method for Hydrochlorothiazide
Objective: To quantify the amount of hydrochlorothiazide and its degradation products in a given sample.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A mixture of methanol and a buffer solution (e.g., phosphate buffer at pH 3.2) in a ratio of approximately 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
Validation: The method should be validated according to ICH Q2(R1) guidelines.
Signaling Pathways and Logical Relationships
The stability of an API in a solid dosage form is a multifactorial issue. The following diagram illustrates the key factors and their relationships that influence API degradation.
The following diagram illustrates a typical workflow for assessing API-excipient compatibility.
Conclusion
This compound presents a compelling profile as a stabilizing excipient for active pharmaceutical ingredients. Its low hygroscopicity, high chemical and thermal stability, and non-reactive nature make it particularly suitable for moisture-sensitive APIs and those prone to interactions with reducing sugars. While direct, comprehensive comparative stability data against a wide array of excipients is still emerging, the available evidence suggests that this compound performs comparably to other stable polyols like mannitol and offers advantages over more reactive or hygroscopic excipients such as lactose and microcrystalline cellulose. The selection of an appropriate excipient is a critical step in drug development, and this compound warrants strong consideration, especially for challenging formulations where API stability is a primary concern. Rigorous API-excipient compatibility studies, as outlined in this guide, are essential to ensure the development of a safe, effective, and stable drug product.
References
Safety Operating Guide
Proper Disposal of Isomaltitol: A Guide for Laboratory Professionals
Isomaltitol, a sugar alcohol commonly used as a sugar substitute, is generally recognized as a non-hazardous substance.[1][2] For laboratory and drug development professionals, understanding the appropriate disposal procedures is crucial for maintaining a safe and compliant workspace. This guide provides essential information on the proper disposal of this compound.
Immediate Safety and Handling
While this compound is not classified as a hazardous chemical, standard laboratory safety protocols should always be followed.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, and chemical safety goggles.[4][5] In situations where dust may be generated, a dust mask is recommended.
-
Ventilation: Ensure adequate ventilation to minimize the inhalation of any dust.
-
Spill Management: In the event of a spill, sweep up the material, place it in a suitable container for waste disposal, and avoid creating dust. The spill area should be ventilated and washed after the material has been collected.
Step-by-Step Disposal Procedures
The disposal method for this compound primarily depends on the quantity and any potential contamination with other chemicals.
-
Uncontaminated this compound (Small Quantities): For small amounts of pure, uncontaminated this compound, disposal in the regular trash is generally acceptable. However, always consult your institution's specific waste management guidelines and local regulations.
-
Uncontaminated this compound (Large Quantities): For larger quantities, it is best practice to contact your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service.
-
Contaminated this compound: If this compound has been mixed or has come into contact with hazardous materials, it must be treated as hazardous waste. The disposal protocol will be dictated by the nature of the contaminants. In such cases, the material should be offered to a licensed hazardous material disposal company.
-
Packaging: Dispose of contaminated packaging in the same manner as the hazardous material it contained.
Environmental Considerations
There is limited data available on the ecotoxicity of this compound. However, studies on artificial sweeteners suggest that their environmental impact at current levels is not highly toxic to aquatic species. To prevent environmental discharge, do not let the chemical enter drains.
Data and Experimental Protocols
Quantitative data regarding disposal limits and detailed experimental protocols for the disposal of pure this compound are not typically provided in safety data sheets, as it is considered non-hazardous. Disposal procedures are based on general chemical safety principles and waste management regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
